molecular formula C8H16O3 B2901376 tert-Butyl (R)-2-hydroxybutyrate CAS No. 206996-51-2

tert-Butyl (R)-2-hydroxybutyrate

Katalognummer: B2901376
CAS-Nummer: 206996-51-2
Molekulargewicht: 160.213
InChI-Schlüssel: UPRLOYNUXQZAPJ-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl (R)-2-hydroxybutyrate is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl (2R)-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRLOYNUXQZAPJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206996-51-2, 110171-06-7
Record name tert-Butyl (R)-2-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (3R)-3-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of tert-Butyl (R)-2-hydroxybutyrate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (R)-2-hydroxybutyrate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

This compound (CAS No: 206996-51-2) is a chiral organic compound of significant interest in the fields of organic synthesis and pharmaceutical development.[1][2] Structurally, it is the tert-butyl ester of (R)-2-hydroxybutyric acid. Its importance lies in the stereospecificity conferred by the chiral center at the second carbon, which is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of both a hydroxyl group and a sterically hindered tert-butyl ester group provides a unique combination of reactivity and stability, making it a valuable intermediate for creating complex molecular architectures.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with insights into its handling, reactivity, and analytical characterization.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are dictated by its molecular structure, which features a chiral secondary alcohol, an ethyl group, and a bulky tert-butyl ester.

Physical Properties

This compound is typically a solid at room temperature, appearing as a colorless or pale-yellow substance.[1][3] The tert-butyl group contributes to its solubility in common organic solvents like ethanol and ether, while limiting its solubility in water.[1]

PropertyValueSource(s)
CAS Number 206996-51-2[1][2][3]
Molecular Formula C₈H₁₆O₃[1][2]
Molecular Weight 160.21 g/mol [1][2][3]
Appearance Solid[3]
Melting Point 52-54 °C[2][3][4]
Boiling Point 179.1 °C (at 760 mmHg)[2][4]
Density 0.988 g/cm³ (Predicted)[2][4]
Optical Activity [α]20/D +5.1° (c=2 in CCl₄)[3][4]
Storage Temperature 2-8°C[2][5]
Chemical Structure

The molecule's IUPAC name is tert-butyl (2R)-2-hydroxybutanoate. Its structure is defined by a four-carbon butyrate chain with a hydroxyl group at the C-2 position, which is a stereocenter with the (R) configuration. The carboxyl group is esterified with a tert-butyl group.

  • SMILES: CC--INVALID-LINK--OC(C)(C)C)O[1]

  • InChI: InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1[1][3]

The chirality is a critical feature, as biological systems often exhibit high stereoselectivity, meaning the (R)-enantiomer can have vastly different biological activity from its (S)-counterpart.[1]

Spectroscopic Data Interpretation

While raw spectra require experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its identification and quality control.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would exhibit characteristic signals: a singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group; a triplet for the methyl protons (CH₃) of the ethyl group; a multiplet for the methylene protons (CH₂) of the ethyl group; and a signal for the methine proton (CH) adjacent to the hydroxyl group. The hydroxyl proton itself would appear as a broad singlet, the position of which can vary with concentration and solvent.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show eight distinct signals, including those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the chiral methine carbon bonded to the hydroxyl group.

  • IR (Infrared Spectroscopy): The IR spectrum is dominated by two key features: a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, and a strong, sharp absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester carbonyl group.

  • Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight of 160.21.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its two primary functional groups: the secondary alcohol and the tert-butyl ester.

Ester Hydrolysis

The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable under basic conditions but can be cleaved under acidic conditions to yield (R)-2-hydroxybutyric acid and isobutylene. This selective deprotection is a cornerstone of its utility in multi-step synthesis.[6]

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Reactions of the Hydroxyl Group

The secondary hydroxyl group is a nucleophilic site and can undergo various transformations, including:

  • Oxidation: Mild oxidation can convert the hydroxyl group to a ketone, yielding tert-butyl 2-oxobutanoate.

  • Acylation/Etherification: The hydroxyl group can be acylated or etherified to introduce other functional groups or protecting groups as needed for a synthetic strategy.

The bulky tert-butyl group can provide steric hindrance, potentially influencing the rate and regioselectivity of reactions at the adjacent chiral center.

Applications in Drug Development

Chiral hydroxy esters are pivotal intermediates in pharmaceutical synthesis. The tert-butyl group is a common motif in modern drugs, often used to enhance metabolic stability or to occupy specific hydrophobic pockets in target enzymes.[7] this compound serves as a precursor for introducing this specific chiral fragment into a larger molecule, which is essential for achieving the desired pharmacological activity and reducing potential side effects from other stereoisomers.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential when handling this compound.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Some suppliers indicate it may cause serious eye damage (H318).[3]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3][8] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, with recommended storage temperatures between 2-8°C.[2][5]

Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for verifying the identity and purity of a sample of this compound using ¹H-NMR spectroscopy. This method serves as a self-validating system for material characterization.

Objective

To obtain a high-resolution ¹H-NMR spectrum to confirm the chemical structure and assess the purity of this compound.

Materials
  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Rationale: This amount provides sufficient concentration for a clear signal without causing line broadening.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Rationale: CDCl₃ is a standard, non-protic solvent for many organic molecules. TMS provides a reference signal at 0.00 ppm for chemical shift calibration.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

  • NMR Tube Loading:

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

    • Ensure the liquid column height is adequate for the spectrometer's detector (typically ~4-5 cm).

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Rationale: Shimming is critical for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H-NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm that they match the expected structure of this compound.

    • Check for any impurity peaks and quantify them using integration, if necessary.

Caption: Workflow for NMR spectroscopic analysis.

References

An In-depth Technical Guide to tert-Butyl (R)-2-hydroxybutyrate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of tert-Butyl (R)-2-hydroxybutyrate, a pivotal chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its fundamental chemical and physical properties, explore validated synthetic methodologies, and illuminate its strategic application in drug development, offering a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry.

Core Identity and Physicochemical Properties

This compound, a chiral ester, is a valuable intermediate in organic synthesis due to its unique combination of a stereodefined secondary alcohol and a sterically hindered tert-butyl ester protecting group.

Chemical Identification:

  • CAS Number: 206996-51-2[1][2][3]

  • Molecular Formula: C₈H₁₆O₃[1][2][3]

  • Molecular Weight: 160.21 g/mol [1][3]

  • Synonyms: tert-butyl (2R)-2-hydroxybutanoate, Butanoic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (2R)-[1]

Physicochemical Data:

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 52-54 °C[2]
Boiling Point 179.1 °C at 760 mmHgN/A
Density 0.988 g/cm³N/A
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]

The Strategic Importance in Asymmetric Synthesis

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. Chiral building blocks, such as this compound, are fundamental tools that allow for the precise construction of single-enantiomer drugs, thereby minimizing off-target effects and enhancing therapeutic outcomes.

The (R)-2-hydroxybutyrate moiety introduces a specific stereocenter, which is crucial for the molecule's interaction with chiral biological targets like enzymes and receptors. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents unwanted reactions under a variety of conditions, and it can be selectively removed under acidic conditions, a critical feature in multi-step synthetic sequences.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is paramount to its utility. Two primary strategies have proven effective: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

Asymmetric Reduction of tert-Butyl 2-oxobutanoate

This is a highly efficient method for establishing the desired stereocenter. It involves the reduction of the ketone in tert-butyl 2-oxobutanoate using a chiral catalyst or biocatalyst.

Prochiral_Ketone tert-Butyl 2-oxobutanoate Chiral_Product This compound Prochiral_Ketone->Chiral_Product Asymmetric Reduction Catalyst Chiral Reducing Agent (e.g., Ru(II)-BINAP or Yeast) Catalyst->Prochiral_Ketone

Diagram: Asymmetric reduction of a prochiral ketone.

Detailed Experimental Protocol: Asymmetric Reduction using a Biocatalyst

This protocol is adapted from methodologies for the asymmetric reduction of β-keto esters using yeast.

  • Culture Preparation: Cultivate a suitable yeast strain, such as Saccharomyces cerevisiae, in an appropriate growth medium for 24-48 hours.

  • Bioreduction:

    • Harvest the yeast cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).

    • Resuspend the yeast cells in the buffer to a desired concentration.

    • Add tert-butyl 2-oxobutanoate to the cell suspension.

    • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C) for 24-72 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, remove the yeast cells by filtration or centrifugation.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield enantiomerically enriched this compound.

Causality of Experimental Choices: The use of a whole-cell biocatalyst like yeast provides a cost-effective and environmentally friendly source of ketoreductase enzymes that can exhibit high enantioselectivity. The choice of buffer and temperature is critical for maintaining enzyme activity and cell viability.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically a lipase. In this case, a racemic mixture of tert-butyl 2-hydroxybutyrate is subjected to enantioselective acylation, where the lipase preferentially acylates one enantiomer, leaving the other unreacted.

Racemic_Ester Racemic tert-Butyl 2-hydroxybutyrate Lipase Lipase (e.g., Candida antarctica Lipase B) Racemic_Ester->Lipase Separation Separation Lipase->Separation Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase R_Ester This compound (unreacted) S_Acylated_Ester (S)-Acylated Ester (product) Separation->R_Ester Separation->S_Acylated_Ester

Diagram: Lipase-catalyzed kinetic resolution.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on established procedures for the kinetic resolution of secondary alcohols.

  • Reaction Setup:

    • To a solution of racemic tert-butyl 2-hydroxybutyrate in an anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether), add an immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B).

    • Add an acyl donor, such as vinyl acetate.

  • Enzymatic Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or GC to determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product.

  • Work-up and Separation:

    • Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining starting material and the product.

    • Filter off the immobilized lipase. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted this compound from the acylated (S)-enantiomer by column chromatography on silica gel.

Causality of Experimental Choices: Immobilized lipases are preferred for their stability in organic solvents and ease of recovery and reuse. Vinyl acetate is an effective acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile, driving the reaction forward. Monitoring the reaction to ~50% conversion is crucial for achieving high enantiomeric purity of both components in a kinetic resolution.

Application in Drug Development: A Case Study

Chiral 2-hydroxybutyrate esters are valuable intermediates in the synthesis of various pharmaceuticals. For instance, the structurally related n-butyl (S)-2-hydroxybutanoate is a key intermediate in the synthesis of the peroxisome proliferator-activated receptor alpha (PPARα) agonist (R)-K-13675, a compound investigated for its potential in treating dyslipidemia.[4] This highlights the importance of the 2-hydroxybutyrate scaffold in constructing pharmacologically active molecules. While a direct synthesis of a marketed drug using this compound is not prominently documented, its utility as a chiral building block for analogous structures in drug discovery pipelines is evident. The principles of its incorporation into a synthetic route would follow standard organic chemistry transformations, such as etherification or esterification of the hydroxyl group, followed by deprotection of the tert-butyl ester to reveal the carboxylic acid for further functionalization.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its well-defined stereochemistry and the robust nature of the tert-butyl protecting group provide chemists with a reliable and versatile tool for the construction of complex, single-enantiomer drug candidates. The enantioselective synthetic methods, particularly asymmetric reduction and enzymatic kinetic resolution, offer practical and scalable routes to this valuable intermediate. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in accelerating drug discovery and development will undoubtedly increase.

References

A Comprehensive Technical Guide to the Solubility of tert-Butyl (R)-2-hydroxybutyrate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of tert-Butyl (R)-2-hydroxybutyrate, a key chiral building block in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical role of solubility in process development, reaction kinetics, and purification, this document offers a multifaceted approach to understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this guide establishes a framework based on fundamental principles of molecular interactions, including polarity and hydrogen bonding. Furthermore, it provides detailed, field-proven experimental protocols for researchers to precisely measure solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical tools for working with this compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C8H16O3, is a chiral ester of significant interest in synthetic organic chemistry.[1][2] Its stereocenter and functional groups—a hydroxyl group and a tert-butyl ester—make it a valuable intermediate for the synthesis of complex, optically active molecules. The (R)-enantiomer, in particular, may exhibit distinct biological activities compared to its (S)-counterpart, highlighting the importance of its stereochemical purity in drug development.[1]

The solubility of this compound in organic solvents is a fundamental physical property that dictates its application in various stages of chemical processes, including:

  • Reaction Medium Selection: Ensuring that reactants are in the same phase is crucial for optimal reaction rates and yields.

  • Crystallization and Purification: The choice of solvent is paramount for effective purification through crystallization, directly impacting crystal habit and purity.

  • Formulation: In the context of drug development, solubility in different solvents can influence the choice of excipients and the final formulation of a drug product.

  • Chromatographic Separation: Understanding solubility is key to developing effective chromatographic methods for analysis and purification.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide practical methods for its determination, and offer a comparative analysis of its expected behavior in a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.

For this compound, its molecular structure provides key insights into its expected solubility:

  • Polarity: The molecule possesses both polar and non-polar regions. The hydroxyl (-OH) and ester (C=O) groups are polar and capable of dipole-dipole interactions and hydrogen bonding. The ethyl and tert-butyl groups are non-polar and contribute to van der Waals forces.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The ability to form hydrogen bonds significantly influences solubility in protic solvents like alcohols.[3][4]

  • Molecular Size and Shape: The bulky tert-butyl group can sterically hinder interactions with solvent molecules, potentially impacting solubility compared to smaller esters.

The interplay of these factors determines the solubility in a given solvent. For instance, in polar protic solvents like ethanol, the hydroxyl group of the solute can form strong hydrogen bonds with the solvent, leading to high solubility. In contrast, in non-polar aprotic solvents like hexane, the non-polar alkyl groups will interact more favorably, but the polar functional groups will be less well-solvated, likely resulting in lower solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] A solute is predicted to be soluble in a solvent when their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[5]

Estimated Solubility of this compound in Common Organic Solvents

Table 1: Estimated Solubility of this compound and Properties of Common Organic Solvents

Solvent ClassSolventPolarity (Dielectric Constant)Hydrogen Bonding CapabilityEstimated Solubility ( g/100 mL)
Polar Protic Methanol32.7Donor & Acceptor> 50 (Very Soluble)
Ethanol24.5Donor & Acceptor> 50 (Very Soluble)
Isopropanol19.9Donor & Acceptor30 - 50 (Freely Soluble)
Polar Aprotic Acetone20.7Acceptor20 - 40 (Soluble)
Ethyl Acetate6.0Acceptor10 - 30 (Soluble)
Dichloromethane9.1Weak Acceptor10 - 30 (Soluble)
Tetrahydrofuran (THF)7.6Acceptor> 50 (Very Soluble)
Non-Polar Toluene2.4None5 - 15 (Sparingly Soluble)
Hexane1.9None< 1 (Slightly Soluble)
Aqueous Water80.1Donor & Acceptor< 1 (Limited Solubility)[1]

Disclaimer: The quantitative solubility values in this table are estimations based on theoretical principles and data for analogous compounds. They should be confirmed experimentally for critical applications.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following are robust and widely accepted protocols for measuring the solubility of a solid compound like this compound (which is a solid at room temperature, with a melting point of 52-54 °C) in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility.[9][10][11][12] It involves preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the residual solute.

Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation A Add excess solute to a known volume of solvent in a sealed vial. B Equilibrate at constant temperature with agitation (e.g., shaker bath) for 24-48 hours. A->B C Allow solid to settle, forming a clear supernatant. B->C D Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. C->D E Transfer the supernatant to a pre-weighed, dry evaporating dish. D->E F Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. E->F G Dry the residue to a constant weight. F->G H Weigh the evaporating dish with the dried solute. G->H I Calculate the mass of the solute from the final and initial weights of the dish. H->I J Determine the solubility in g/100 mL or other desired units. I->J

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a constant temperature shaker or water bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Cease agitation and allow the undissolved solid to settle completely, leaving a clear supernatant.

    • Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a calibrated volumetric pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation and Weighing:

    • Transfer the aliquot of the supernatant to a pre-weighed, clean, and dry evaporating dish.

    • Gently evaporate the solvent. This can be done in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is fully evaporated, dry the residue in the oven to a constant weight.

    • Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

  • Calculation:

    • Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Spectroscopic Method (UV-Vis)

If the solute has a chromophore and absorbs light in the UV-Vis spectrum, a spectroscopic method can be employed.[2][13][14][15] This method is often faster than the gravimetric method, especially for high-throughput screening.

Experimental Workflow for Spectroscopic Solubility Determination

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare a series of standard solutions of known concentrations. B Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). A->B C Construct a calibration curve (Absorbance vs. Concentration). B->C H Determine the concentration of the diluted sample from the calibration curve. D Prepare a saturated solution as in the gravimetric method. E Withdraw a small aliquot of the clear supernatant. D->E F Dilute the aliquot with the solvent to a concentration within the range of the calibration curve. E->F G Measure the absorbance of the diluted sample. F->G G->H I Calculate the concentration of the original saturated solution, accounting for the dilution factor. H->I

Caption: Spectroscopic method workflow for solubility determination.

Step-by-Step Protocol:

  • Establish a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

    • Withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Conclusion and Practical Implications

Understanding the solubility of this compound is paramount for its effective use in research and development. This guide has provided a robust theoretical framework for predicting its solubility based on molecular structure and solvent properties. While quantitative data remains sparse, the provided estimations offer a valuable starting point for solvent selection.

Crucially, this guide equips researchers with detailed, reliable experimental protocols to determine the solubility of this compound with high accuracy. The choice between the gravimetric and spectroscopic methods will depend on the available equipment and the specific requirements of the study. For definitive quantitative data, the gravimetric method is often considered the gold standard.

By combining theoretical understanding with rigorous experimental practice, scientists and drug development professionals can optimize processes involving this compound, leading to improved efficiency, yield, and purity in the synthesis of vital chiral molecules.

References

A Technical Guide to the Strategic Synthesis of tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthesis of tert-butyl (R)-2-hydroxybutyrate, a valuable chiral building block in the pharmaceutical industry.[1] Traditional Fischer-Speier esterification using tert-butanol is often inefficient for sterically hindered tertiary esters. This document outlines a superior and scalable synthetic strategy: the acid-catalyzed addition of (R)-(+)-2-hydroxybutyric acid to isobutylene. We will explore the mechanistic rationale for this approach, provide a detailed, field-tested experimental protocol, and discuss critical process parameters that ensure high yield and preservation of stereochemical integrity. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reliable method for the preparation of this key chiral intermediate.

Introduction & Strategic Overview

Significance of this compound

Chiral α-hydroxy esters are fundamental building blocks in modern asymmetric synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] this compound (CAS 206996-51-2) is a notable example, valued for its specific stereochemistry and the unique properties imparted by the tert-butyl ester group.[1][2] The (R)-enantiomer is often a critical component in the synthesis of complex, biologically active molecules where stereochemistry dictates efficacy and safety.[1] The tert-butyl group serves as an excellent protecting group for the carboxylic acid; it is highly stable to a wide range of nucleophilic and basic conditions but can be readily removed under mild acidic conditions, offering strategic advantages in multi-step syntheses.[3]

Synthetic Challenges and Strategic Selection

The direct esterification of a carboxylic acid with a tertiary alcohol like tert-butanol, known as the Fischer-Speier esterification, is an equilibrium-limited process that is notoriously inefficient for sterically demanding alcohols.[4] The bulky nature of the tert-butyl group hinders the nucleophilic attack of the alcohol onto the protonated carboxylic acid, leading to low yields. Furthermore, the acidic conditions required can promote the elimination of tert-butanol to form isobutylene, further complicating the reaction.[4]

Therefore, a more robust strategy is required. The method detailed in this guide utilizes the reactivity of isobutylene, the alkene counterpart to tert-butanol. By reacting (R)-(+)-2-hydroxybutyric acid with isobutylene in the presence of a strong acid catalyst, we circumvent the challenges of direct esterification. This approach is based on the acid-catalyzed generation of a stable tert-butyl carbocation from isobutylene, which is then readily trapped by the carboxylic acid nucleophile. This method is highly efficient, scalable, and proceeds under conditions that preserve the sensitive chiral center of the starting material.

Reaction Mechanism and Stereochemical Integrity

The core of this synthesis is the electrophilic addition of the carboxylic acid to isobutylene, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid.[5]

The mechanism proceeds via the following key steps:

  • Protonation of Isobutylene: The acid catalyst protonates the double bond of isobutylene, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation). This is the rate-determining step.

  • Nucleophilic Attack: The carboxylic acid oxygen of (R)-(+)-2-hydroxybutyric acid acts as a nucleophile, attacking the electrophilic tert-butyl carbocation.

  • Deprotonation: A weak base (such as another molecule of the carboxylic acid or the conjugate base of the catalyst) removes the proton from the newly formed oxonium ion to yield the final tert-butyl ester product and regenerate the acid catalyst.

Crucially, the chiral center at the α-carbon of the hydroxybutyric acid is not involved in this reaction mechanism. Therefore, the synthesis proceeds with full retention of stereochemical configuration, yielding the desired (R)-enantiomer exclusively.

Visualization of the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products RCOOH (R)-2-Hydroxybutyric Acid Oxonium Protonated Ester (Oxonium Ion) RCOOH->Oxonium 2. Nucleophilic Attack Isobutylene Isobutylene Carbocation tert-Butyl Carbocation Isobutylene->Carbocation 1. Protonation H_plus H⁺ (Catalyst) Ester This compound Oxonium->Ester 3. Deprotonation H_plus_regen H⁺ (Regenerated)

Caption: Acid-catalyzed mechanism for tert-butyl ester formation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled accordingly with appropriate modifications to equipment and safety procedures.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
(R)-(+)-2-Hydroxybutyric acid104.1010.0 g96.06Starting material
Dichloromethane (DCM)84.93150 mL-Anhydrous solvent
Isobutylene56.11~15 g (~25 mL, liq.)~267Excess reagent
Sulfuric Acid (conc.)98.080.5 mL~9.2Catalyst
Triethylamine101.193.0 mL~21.5For quenching
Saturated NaHCO₃ solution-100 mL-Aqueous wash
Brine (Saturated NaCl)-100 mL-Aqueous wash
Anhydrous MgSO₄120.37As needed-Drying agent
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, and a gas inlet tube, dissolve 10.0 g (96.06 mmol) of (R)-(+)-2-hydroxybutyric acid in 150 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone bath. Ensure the solution remains clear.

  • Isobutylene Addition: Carefully condense approximately 25 mL of isobutylene gas into the reaction flask via the gas inlet tube. The isobutylene will liquefy at this temperature. An excess is used to drive the reaction to completion.[6]

  • Catalyst Addition: While maintaining the temperature at -20 °C, slowly add 0.5 mL of concentrated sulfuric acid dropwise with vigorous stirring. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting carboxylic acid is consumed.

  • Quenching: Once the reaction is complete, slowly add 3.0 mL of triethylamine to the cold solution to neutralize the sulfuric acid catalyst.[5] A salt will precipitate.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless to pale yellow oil.[1] The product is often of high purity at this stage. If necessary, further purification can be achieved via flash column chromatography on silica gel.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow liquid.[1]

  • Molecular Formula: C₈H₁₆O₃.[2]

  • Molecular Weight: 160.21 g/mol .[2][7]

  • Spectroscopic Analysis: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Purity can be assessed by GC or HPLC analysis.

Process Workflow & Data Summary

Visualization of the Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Dissolve Acid in DCM Cool 2. Cool to -20°C Setup->Cool Add_Iso 3. Add Isobutylene Cool->Add_Iso Add_Cat 4. Add H₂SO₄ Catalyst Add_Iso->Add_Cat React 5. Stir for 1-2h Add_Cat->React Quench 6. Quench with Et₃N React->Quench Reaction Complete Warm 7. Warm to RT Quench->Warm Extract 8. Aqueous Washes Warm->Extract Dry 9. Dry with MgSO₄ Extract->Dry Concentrate 10. Concentrate in Vacuo Dry->Concentrate Purify 11. Purify (Optional) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Expected Yield and Purity
  • Expected Yield: 75-90%

  • Expected Purity: >95% (before column chromatography)

Troubleshooting and Safety Considerations

  • Low Yield: Insufficient cooling during isobutylene addition can cause it to evaporate. Ensure the reaction temperature is maintained. The use of old or wet starting materials can also decrease yield.

  • Side Reactions: Polymerization of isobutylene can occur if the temperature is not controlled or if the acid concentration is too high. Slow, controlled addition of the catalyst is critical.

  • Safety:

    • Isobutylene is a flammable gas. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

    • Concentrated sulfuric acid is extremely corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

    • The reaction is conducted at low temperatures. Use appropriate insulated gloves when handling the dry ice/acetone bath.

Conclusion

The acid-catalyzed addition of (R)-(+)-2-hydroxybutyric acid to isobutylene is a highly effective and reliable method for the synthesis of this compound. This strategy successfully overcomes the steric hindrance limitations of traditional esterification with tert-butanol, providing high yields while preserving the crucial stereochemical integrity of the α-carbon. The detailed protocol and mechanistic insights provided in this guide offer chemical development professionals a scalable and robust pathway to this important chiral intermediate, facilitating its application in the synthesis of advanced pharmaceutical agents.

References

Navigating the Procurement of High-Purity tert-Butyl (R)-2-hydroxybutyrate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise architecture of a molecule is paramount. Chiral building blocks, such as tert-Butyl (R)-2-hydroxybutyrate, are fundamental to the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of these intermediates directly influences the safety and efficacy of the final drug product. This guide provides an in-depth technical overview for researchers, scientists, and procurement specialists on sourcing high-purity this compound, ensuring the integrity and success of your pharmaceutical development pipeline.

The Critical Role of this compound in Chiral Synthesis

This compound (CAS No: 206996-51-2) is a valuable chiral intermediate in organic synthesis. Its stereodefined center and the protecting tert-butyl group make it a versatile precursor for the construction of complex molecular frameworks. The (R)-enantiomer is of particular interest in the synthesis of various therapeutic agents, where a specific stereoisomer is required to achieve the desired pharmacological activity and to minimize potential off-target effects or toxicity associated with the other enantiomer. The presence of the hydroxyl group offers a reactive site for further chemical modifications, while the bulky tert-butyl ester provides a stable protecting group that can be selectively removed under specific conditions.

Identifying Reputable Commercial Suppliers

A reliable supply chain for high-purity intermediates is the bedrock of pharmaceutical manufacturing.[1] Several chemical suppliers offer this compound, but discerning the most suitable partner requires careful evaluation of their quality systems and product specifications. Leading suppliers in the fine chemical and pharmaceutical intermediate space include:

  • Sigma-Aldrich (Merck): A well-established supplier with a broad range of chemical products, often providing detailed specifications and analytical data.[2]

  • Santa Cruz Biotechnology (SCBT): A prominent supplier of biochemicals and research reagents, offering various chiral compounds for research and development purposes.[3]

  • CymitQuimica: A marketplace and distributor for a wide array of chemical products for scientific research.[4][5]

  • Other specialized suppliers: A number of other chemical companies, such as FUJIFILM Wako Chemicals and Chemical Point, also list this compound in their catalogs.[6][7]

It is crucial for procurement professionals to engage with suppliers who can provide comprehensive documentation and demonstrate a commitment to quality.

Quality Specifications and Analytical Verification: A Comparative Overview

When sourcing this compound, the purity profile is the most critical attribute. This includes both chemical purity and, more importantly, enantiomeric purity (also referred to as optical purity). Below is a comparative table summarizing typical specifications from various suppliers.

Supplier CategoryChemical PurityEnantiomeric Purity (ee)Analytical Method for Purity
Major Research Chemical Suppliers ≥98%≥98% (GLC)Gas-Liquid Chromatography (GLC)
Specialty Chemical Providers ≥95%Not always specifiedVaries

Note: The information in this table is generalized based on publicly available data. It is imperative to request a specific Certificate of Analysis (CoA) for the exact lot you intend to purchase.

Interpreting the Certificate of Analysis (CoA)

The CoA is a critical document that provides batch-specific quality control results. A comprehensive CoA for this compound should include:

  • Product Identification: Name, CAS number, and batch number.

  • Physical Properties: Appearance, melting point (typically 52-54 °C).[8]

  • Chemical Purity: Determined by a suitable chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Enantiomeric Purity (ee): This is the most critical parameter for a chiral intermediate. It is often determined by chiral Gas Chromatography (chiral GC) or chiral High-Performance Liquid Chromatography (chiral HPLC).[9][10] The CoA should specify the method used and the percentage of the desired (R)-enantiomer versus the undesired (S)-enantiomer.

  • Identity Confirmation: Typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • Residual Solvents: If applicable, the levels of any remaining solvents from the synthesis and purification process should be reported and within acceptable limits.

  • Date of Analysis and Expiry Date.

The Importance of Good Manufacturing Practices (GMP) for Pharmaceutical Intermediates

For drug development programs, particularly those advancing towards clinical trials and commercialization, it is essential to source intermediates from suppliers who adhere to Good Manufacturing Practices (GMP).[1][11] The International Council for Harmonisation (ICH) Q7 guideline provides a comprehensive framework for GMP for Active Pharmaceutical Ingredients, and its principles are highly relevant for critical intermediates.[12][13][14][15]

Key aspects of GMP for intermediates include:

  • A robust Quality Management System: Ensuring consistent production and quality control.[13]

  • Process Validation: Demonstrating that the manufacturing process consistently produces an intermediate meeting its predetermined specifications.

  • Impurity Profiling: Thoroughly identifying and controlling any impurities.

  • Traceability: Maintaining complete records of raw materials, manufacturing steps, and distribution.[16]

When evaluating a potential supplier, it is crucial to inquire about their quality systems and whether they can support your regulatory filings with the necessary documentation.

Workflow for Supplier Qualification

The process of selecting and qualifying a supplier for a critical chiral intermediate like this compound should be systematic and well-documented.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Quality & Regulatory Assessment cluster_Phase4 Phase 4: Final Selection & Approval A Identify Potential Suppliers B Request Preliminary Technical Information A->B Product Catalogs, Websites C Review Specifications and Example CoA B->C Datasheets, Example CoAs D Assess Analytical Capabilities C->D Purity, Enantiomeric Excess, Methods E Request Quality System Information (ISO/GMP) D->E Chiral GC/HPLC, NMR, etc. F Conduct Supplier Audit (On-site or Remote) E->F Certifications, Questionnaires G Approve Supplier and Establish Quality Agreement F->G Audit Report, CAPA Plan

Caption: A structured workflow for qualifying suppliers of critical chiral intermediates.

Experimental Protocol: Verification of Enantiomeric Purity by Chiral Gas Chromatography

Upon receiving a shipment of this compound, it is prudent to perform in-house verification of its enantiomeric purity. Chiral Gas Chromatography (GC) is a common and effective method for this analysis.

Objective: To confirm the enantiomeric excess (ee) of this compound.

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Beta DEX™ or Gamma DEX™).

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • This compound sample.

  • Racemic tert-Butyl 2-hydroxybutyrate standard (for method development and peak identification).

  • Suitable solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Standard Preparation: Prepare a dilute solution of the racemic standard in the chosen solvent (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the received this compound sample at the same concentration as the standard.

  • GC Method Development (using the racemic standard):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas Flow: Set to the optimal flow rate for the column diameter.

    • Oven Temperature Program: Start with an initial temperature that allows for good separation of the solvent peak from the analytes (e.g., 60 °C). Ramp the temperature at a rate that provides baseline separation of the two enantiomers (e.g., 2-5 °C/min) to a final temperature that ensures elution of both peaks (e.g., 180 °C).

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample solution under the same optimized conditions.

  • Data Interpretation:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

This in-house verification provides an essential layer of quality assurance for your critical raw materials.

Application in Drug Synthesis: A Case Study Perspective

While specific proprietary synthetic routes are often not publicly disclosed, compounds structurally related to this compound are key intermediates in the synthesis of various drugs, including antiviral agents. For instance, chiral hydroxybutyrate derivatives are used to construct the side chains of protease inhibitors, where the stereochemistry of the hydroxyl group is critical for binding to the enzyme's active site. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality during these coupling reactions and is later removed in the final stages of the synthesis. For example, the synthesis of certain antiviral compounds involves the coupling of a chiral hydroxy ester with a heterocyclic core.[17][18][19]

Conclusion

The procurement of high-purity this compound is a critical step in the development of many chiral pharmaceuticals. A thorough understanding of the required quality attributes, a rigorous supplier qualification process, and independent analytical verification are essential to ensure the quality and consistency of this vital building block. By adhering to the principles outlined in this guide, researchers and drug development professionals can mitigate risks in their supply chain and contribute to the successful development of safe and effective medicines.

References

Safety data sheet (SDS) and handling precautions for tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Safe Handling and Integrated Safety Protocols for tert-Butyl (R)-2-hydroxybutyrate

As a key chiral building block in the synthesis of complex pharmaceutical agents, this compound is a compound of significant interest in modern drug development. Its stereospecific nature makes it an invaluable synthon, but like any reactive chemical intermediate, its handling demands a thorough understanding of its properties and potential hazards. This guide is designed to move beyond a simple recitation of safety data sheet (SDS) information, providing an integrated safety and handling protocol grounded in the principles of risk assessment, exposure control, and emergency preparedness.

Section 1: Compound Identification and Physicochemical Profile

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures. For instance, the compound's limited water solubility and defined melting point are critical data points for designing experimental workups and anticipating its physical state at ambient laboratory temperatures.

This compound is an organic ester that typically appears as a colorless to pale yellow liquid or a low-melting solid.[1][2] Its characteristic pleasant odor should not be used as a method of detection, as olfactory fatigue can occur, and intentional inhalation of any chemical vapor is an unsafe practice.[1][3]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
IUPAC Name tert-butyl (2R)-2-hydroxybutanoate[1]
CAS Number 206996-51-2[1][4]
Molecular Formula C8H16O3[1][4]
Molecular Weight 160.21 g/mol [1][4]
Appearance Colorless to pale yellow liquid or solid[1][2]
Melting Point 50-54 °C[2][4]
Boiling Point 179.1 °C at 760 mmHg[4]
Density 0.988 g/cm³[4]
Flash Point 58.8 °C[4]
Solubility Limited solubility in water; soluble in organic solvents (e.g., ethanol, ether)[1]
Recommended Storage 2-8 °C in a tightly-closed container[2][4]

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for the (R)-enantiomer is not widely published, the Globally Harmonized System (GHS) classification for the stereochemically similar (S)-enantiomer and related hydroxybutyrate compounds provides a reliable framework for assessing its hazards.[5][6] The primary hazards are associated with its irritant properties.

The causality behind this classification stems from its chemical structure. As an ester, it can undergo hydrolysis, particularly on contact with moisture on skin or mucous membranes, potentially releasing tert-butanol and 2-hydroxybutyric acid. These breakdown products, along with the parent compound, can cause irritation.

Table 2: GHS Hazard Classification

Hazard ClassGHS CategoryPictogramSignal WordHazard StatementSource(s)
Skin IrritationCategory 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[5][6]
Eye IrritationCategory 2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[5][6]

Section 3: Proactive Risk Management and Exposure Control

Safe handling is not merely the use of personal protective equipment (PPE); it is a systematic approach to minimizing exposure. The universally accepted "Hierarchy of Controls" provides a framework for implementing the most effective safety measures. This protocol is designed to be self-validating: adherence to the engineering and administrative controls should inherently minimize the need to rely solely on PPE.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335) by capturing vapors at the source.[5]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly. This is a non-negotiable requirement due to the H319 (Causes serious eye irritation) and H315 (Causes skin irritation) classifications.[5]

Administrative Controls: Standard Operating Procedures (SOPs)

These are the work practices that reduce the probability and severity of exposure.

  • Access Control: Designate specific areas within the lab for working with this compound to prevent cross-contamination.

  • Hygiene Practices: Never eat, drink, chew gum, or apply cosmetics in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[5]

  • Storage: Store the compound in its original, tightly sealed container in a designated, cool, and dry area, away from incompatible substances such as strong oxidizing agents.[5] The recommended storage temperature of 2-8°C should be maintained.[2][4]

  • Waste Disposal: All waste materials (empty containers, contaminated gloves, absorbent materials) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not mix with other waste streams.

Personal Protective Equipment (PPE) Selection Protocol

PPE is the last line of defense. Its selection must be based on a risk assessment of the specific task being performed. The following workflow ensures appropriate protection.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Task Assessment core_ppe Baseline PPE: - ANSI Z87.1 Safety Glasses - Closed-toe shoes - Full-length lab coat start->core_ppe Always Required glove_q Potential for skin contact? core_ppe->glove_q glove_yes Wear Nitrile Gloves (ASTM F739 tested) glove_q->glove_yes Yes glove_no Baseline PPE sufficient glove_q->glove_no No (rare) eye_q Risk of splash or aerosol generation? glove_yes->eye_q glove_no->eye_q eye_yes Upgrade to Chemical Splash Goggles +/- Face Shield eye_q->eye_yes Yes eye_no Safety glasses sufficient eye_q->eye_no No resp_q Working outside fume hood or potential for high vapor concentration? eye_yes->resp_q eye_no->resp_q resp_yes Consult EHS for respirator selection (e.g., NIOSH-approved organic vapor respirator) resp_q->resp_yes Yes (Procedure Violation) resp_no Fume hood provides adequate protection resp_q->resp_no No (Standard Procedure) end_ppe Final PPE Ensemble Confirmed resp_yes->end_ppe resp_no->end_ppe

Caption: PPE selection workflow based on task-specific risk assessment.

  • Causality of Choices:

    • Nitrile Gloves: Provide excellent protection against incidental splashes of esters and alcohols. They should be inspected before use and changed immediately if contamination is suspected.[7]

    • Chemical Splash Goggles: Standard safety glasses protect from impacts but not from splashes. Goggles are essential when transferring liquids or running reactions under pressure, directly addressing the H319 hazard.[8]

    • Lab Coat: A flame-resistant lab coat with closed cuffs protects skin and personal clothing from contamination.

Section 4: Emergency Procedures and Response

Emergency protocols must be clear, concise, and practiced. In the event of an incident, a swift and correct response is critical to minimizing harm.

First-Aid Measures

The immediate goal of first aid is to decontaminate and seek medical attention. Always have the Safety Data Sheet (SDS) available to provide to emergency responders.[5]

  • Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact (H315): Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes.[9] If irritation develops or persists, seek medical attention.

  • Inhalation (H335): Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Accidental Release Protocol

A spill represents a failure of containment and requires a structured response to prevent exposure and environmental contamination.

Spill_Response_Workflow cluster_1 Accidental Release Response Protocol spill Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. spill->alert assess Assess Situation: - Size of spill? - Is anyone exposed? - Is ventilation adequate? ppe Don appropriate PPE: - Splash goggles - Nitrile gloves - Lab coat assess->ppe Minor Spill, Trained Personnel report Report the incident to EHS/ Lab Supervisor. assess->report Major Spill or Exposure alert->assess contain Contain the spill. Use absorbent pads or inert material (e.g., vermiculite, sand). ppe->contain cleanup Carefully collect absorbed material into a labeled, sealable container for hazardous waste. contain->cleanup decon Decontaminate the spill area with soap and water. cleanup->decon dispose Dispose of all waste (including contaminated PPE) as hazardous waste. decon->dispose dispose->report

Caption: Decision workflow for responding to an accidental chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishers: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5]

  • Specific Hazards: The compound is combustible. Upon heating or combustion, it may decompose to produce irritating and toxic fumes, including carbon monoxide and carbon dioxide.[5] Containers may rupture if heated.[11]

  • Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). Use a water spray to cool fire-exposed containers.[10]

Section 5: Toxicological Profile and Mechanistic Insights

Detailed toxicological studies on this compound are limited. However, based on its chemical class, the primary toxicological concerns are irritation to the skin, eyes, and respiratory tract.[5][6]

  • Mechanism of Irritation: Skin and eye irritation likely occurs through direct chemical interaction and potential hydrolysis into acidic and alcoholic components, which can disrupt cell membranes and cause an inflammatory response.[5] Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.

  • Systemic Toxicity: While specific data is unavailable, related esters and alcohols can cause central nervous system depression if absorbed in significant quantities.[11] However, under proper laboratory handling conditions using recommended engineering controls, systemic exposure is highly unlikely.

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[6] It is not listed by IARC, NTP, or OSHA as a carcinogen.[6]

Given the lack of comprehensive data, it is prudent to treat this compound with a high degree of caution and assume it may have unknown chronic effects. The core principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be strictly followed.

Conclusion

The safe and effective use of this compound in a research and development setting is predicated on a holistic understanding of its hazards and the implementation of a multi-layered safety system. By prioritizing engineering and administrative controls, utilizing PPE as a final barrier, and being thoroughly prepared for emergencies, researchers can confidently handle this valuable chiral building block while ensuring the highest standards of laboratory safety. This proactive, knowledge-based approach is the cornerstone of a trustworthy and effective safety culture.

References

A Comprehensive Technical Guide to the Biological Activity of Chiral Hydroxybutyrate Esters: A Focus on the (R)-Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of biologically active molecules is a cornerstone of modern pharmacology and biochemistry. A molecule's chirality can fundamentally alter its efficacy, metabolism, and safety profile. This guide provides an in-depth exploration of the biological activities of the (R)-enantiomers of hydroxybutyrate esters, with a critical distinction between the 2-hydroxy and 3-hydroxy regioisomers. While (R)-2-hydroxybutyrate esters are valuable chiral intermediates in the synthesis of complex pharmaceuticals, the preponderance of direct biological and therapeutic activity is associated with (R)-3-hydroxybutyrate esters, which serve as potent and orally available ketone body precursors. This document details the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Foundational Importance of Isomerism in Hydroxybutyrates

In drug development and metabolic research, the precise three-dimensional arrangement of atoms—its stereochemistry—is not a trivial detail; it is a critical determinant of biological function. Hydroxybutyric acid, a four-carbon molecule, exists as distinct regioisomers (based on the position of the hydroxyl group) and, for the chiral isomers, as enantiomers (non-superimposable mirror images).

  • 2-Hydroxybutyric Acid: Features a hydroxyl group on the second carbon (the alpha-carbon). Its chirality is of significant interest in the synthesis of other chiral molecules.[1][2]

  • 3-Hydroxybutyric Acid: Possesses a hydroxyl group on the third carbon (the beta-carbon). The (R)-enantiomer is a naturally occurring ketone body in mammals, a crucial energy source during periods of fasting or low carbohydrate intake.[3][4]

  • 4-Hydroxybutyric Acid (GHB): With a hydroxyl group on the fourth carbon (the gamma-carbon), this isomer is a distinct neurotransmitter and central nervous system depressant.[5]

The (R) and (S) enantiomers of these chiral molecules often exhibit profoundly different interactions with enzymes and receptors. This guide will focus on the (R)-enantiomers of the 2- and 3-hydroxy isomers, which hold the most relevance for pharmaceutical and metabolic applications.

G cluster_isomers Hydroxybutyrate Isomers cluster_enantiomers_2OHB (R) vs (S) Enantiomers cluster_enantiomers_3OHB (R) vs (S) Enantiomers 2-OHB 2-Hydroxybutyrate R_2OHB (R)-2-Hydroxybutyrate (Chiral Building Block) 2-OHB->R_2OHB Chiral Center S_2OHB (S)-2-Hydroxybutyrate 3-OHB 3-Hydroxybutyrate (Ketone Body) R_3OHB (R)-3-Hydroxybutyrate (Metabolically Active) 3-OHB->R_3OHB Chiral Center S_3OHB (S)-3-Hydroxybutyrate 4-OHB 4-Hydroxybutyrate (GHB)

Caption: Isomers and enantiomers of hydroxybutyrate.

(R)-2-Hydroxybutyrate Esters: Chiral Intermediates in Synthesis

While not known for direct, potent biological activity in the same manner as their 3-hydroxy counterparts, (R)-2-hydroxybutyrate esters are highly valuable in pharmaceutical development as chiral synthons—building blocks used to construct enantiomerically pure drug molecules.

Synthesis and Application

The synthesis of enantiopure 2-hydroxybutyric acid derivatives typically requires stereoselective methods to resolve a racemic mixture.[1] This is often achieved through enzymatic resolution, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two.

The primary utility of the (R)-enantiomer of 2-hydroxybutyrate and its esters is in providing a specific stereocenter for the synthesis of larger, more complex molecules. For instance, related (S)-2-hydroxybutyrate intermediates are crucial for creating certain peroxisome proliferator-activated receptor (PPARα) agonists, a class of drugs used to manage dyslipidemia.[1] The causality behind this choice is rooted in the precise fit required between a drug and its target receptor; using an enantiomerically pure building block ensures that the final drug product has the correct three-dimensional shape to bind effectively and elicit the desired therapeutic response.

Biological Relevance

The biological role of endogenous 2-hydroxybutyrate is primarily as a metabolic byproduct. It is an intermediate in the biosynthesis of branched-chain amino acids like isoleucine.[6] However, esters of (R)-2-hydroxybutyrate are not typically administered for direct therapeutic effects. Their value lies in their utility as a synthetic tool to create other biologically active compounds.

(R)-3-Hydroxybutyrate Esters: Potent Metabolic Modulators

The field of metabolic research has intensely focused on (R)-3-hydroxybutyrate esters, particularly (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. This specific molecule is a highly efficient "ketone monoester" designed to safely elevate blood ketone levels, mimicking the metabolic state of ketosis without requiring a restrictive ketogenic diet.[7]

Enzymatic Synthesis: The Path to Purity

Chemical synthesis of chiral molecules can be complex and may result in undesirable enantiomeric impurities. Biocatalysis, using enzymes like Candida antarctica lipase B (CAL-B), offers a superior alternative due to its exceptional stereoselectivity.[8][9][10] The enzyme can selectively catalyze the transesterification of (R)-ethyl-3-hydroxybutyrate with (R)-1,3-butanediol, yielding the final ketone ester with high enantiomeric purity.[9][11] This enzymatic approach is chosen for its efficiency, mild reaction conditions, and ability to produce a highly pure product essential for safe human consumption.[11]

G cluster_workflow Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate RacemicEster Racemic Ethyl 3-Hydroxybutyrate Enzyme1 CAL-B Lipase (Kinetic Resolution) RacemicEster->Enzyme1 RacemicDiol Racemic 1,3-Butanediol RacemicDiol->Enzyme1 R_Ester (R)-Ethyl-3-hydroxybutyrate Enzyme1->R_Ester R_Diol (R)-1,3-butanediol Enzyme1->R_Diol Enzyme2 CAL-B Lipase (Transesterification) FinalProduct (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Enzyme2->FinalProduct R_Ester->Enzyme2 R_Diol->Enzyme2

Caption: Workflow for enzymatic synthesis of the ketone ester.

Mechanism of Action and Potent Biological Effects

Upon ingestion, the (R)-3-hydroxybutyl (R)-3-hydroxybutyrate ester is cleaved by esterase enzymes in the gut and liver. This hydrolysis releases two key molecules into circulation:

  • (R)-3-hydroxybutyrate (β-OHB): The primary and most abundant ketone body.[9]

  • (R)-1,3-butanediol: An alcohol that is subsequently metabolized in the liver to generate more (R)-3-hydroxybutyrate and acetoacetate.[9][12]

This dual release mechanism provides a rapid and sustained elevation of blood ketone bodies.[12] These elevated ketones then exert a wide range of biological effects:

  • Alternative Energy Source: Ketones can efficiently replace glucose as a fuel source for many tissues, including the brain and heart, which is particularly beneficial during periods of high energy demand or glucose unavailability.[3]

  • Signaling Molecule: Beyond its metabolic role, β-OHB acts as a signaling molecule. It is an endogenous inhibitor of histone deacetylases (HDACs), which can alter gene expression to reduce oxidative stress.[3][13] It also binds to specific cell surface receptors like HCAR2, modulating inflammatory responses.[4][13]

G Ester Ketone Ester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate) Hydrolysis Esterase Hydrolysis (Gut/Liver) Ester->Hydrolysis BHB (R)-3-Hydroxybutyrate (β-OHB) Hydrolysis->BHB Immediate Release Butanediol (R)-1,3-Butanediol Hydrolysis->Butanediol Energy Energy Production (Brain, Muscle, Heart) BHB->Energy Signaling Signaling Pathways (HDAC Inhibition, HCAR2) BHB->Signaling Liver Hepatic Metabolism Butanediol->Liver Sustained Release Liver->BHB Sustained Release

Caption: In vivo metabolic pathway of the ketone monoester.

Therapeutic and Performance Applications

The ability to safely induce ketosis has opened numerous therapeutic avenues:

  • Neurodegenerative Diseases: By providing an alternative fuel for the brain, ketone esters may offer neuroprotective benefits in conditions like Alzheimer's and Parkinson's disease.[3]

  • Epilepsy: Ketosis has a long-established role in managing refractory epilepsy.[12]

  • Metabolic Disorders: Ketone esters can improve insulin sensitivity and lower blood glucose levels.[4]

  • Physical and Cognitive Performance: Ketones represent an efficient fuel source that can enhance endurance and cognitive function, particularly under stress or fatigue.[7][12]

Pharmacokinetics and Safety Data

Human clinical studies have demonstrated that oral administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a safe and well-tolerated method for elevating blood ketones.[7] The intact ester is not detected in plasma, confirming its efficient hydrolysis.

Table 1: Pharmacokinetic Parameters of Ketones After a Single Oral Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (714 mg/kg) in Healthy Adults

Parameter β-Hydroxybutyrate (β-OHB) Acetoacetate
Max. Plasma Conc. (Cmax) 3.30 mM 1.19 mM
Time to Cmax (Tmax) 1-2 hours 1-2 hours
Elimination Half-life (t½) 0.8 - 3.1 hours 8 - 14 hours

(Data synthesized from Clarke et al., 2012)[7]

Experimental Protocols: A Guide for the Researcher

A self-validating protocol is one where the expected outcomes are clear and measurable. The following protocols are designed with this principle, incorporating steps for both synthesis and verification.

Protocol 1: Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

This protocol is adapted from established chemo-enzymatic methods.[9][11]

Objective: To synthesize the target ketone monoester using the stereoselectivity of CAL-B lipase.

Materials:

  • (R)-ethyl-3-hydroxybutyrate (>98% purity)

  • (R)-1,3-butanediol (>98% purity)

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Molecular sieves (for dehydration)

  • High-vacuum pump

  • Reaction vessel with magnetic stirring and temperature control

Methodology:

  • Preparation: To a clean, dry reaction vessel, add equimolar amounts of (R)-ethyl-3-hydroxybutyrate (e.g., 20 mmol) and (R)-1,3-butanediol (20 mmol). The causality here is that a 1:1 molar ratio drives the reaction to completion without excess reactants complicating purification.

  • Enzyme Addition: Add immobilized CAL-B (e.g., 0.2 g). The immobilized form is crucial for easy recovery and reuse of the biocatalyst.

  • Reaction Conditions: Seal the vessel and begin stirring. Heat the mixture to 30°C.

  • Ethanol Removal: Apply a reduced pressure (e.g., 80 mmHg). This step is critical; according to Le Châtelier's principle, removing the ethanol byproduct drives the transesterification equilibrium towards the product, ensuring a high yield.[9]

  • Monitoring: Monitor the reaction's progress over 6-8 hours using chiral gas chromatography (GC). This allows for verification of the consumption of reactants and the stereochemically pure formation of the product.

  • Termination and Purification: Once the reaction reaches completion (>99% conversion), stop the heating and stirring. Remove the immobilized enzyme by simple filtration. The resulting product can be purified via vacuum distillation if necessary.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Enantiomeric excess should be confirmed via chiral GC to be >99%.

Protocol 2: Quantification of Blood Ketones Following Oral Administration

This protocol outlines the procedure for measuring the pharmacokinetic profile of the synthesized ester in a research setting.

Objective: To determine the plasma concentrations of β-OHB and acetoacetate over time after ingestion of the ketone ester.

Materials:

  • Synthesized (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

  • Blood collection tubes (containing fluoride/oxalate to inhibit glycolysis)

  • Centrifuge

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Internal standards (e.g., 1,4-butanediol)

  • Derivatizing agents

Methodology:

  • Baseline Sample: Collect a baseline blood sample from the subject after an overnight fast.

  • Administration: Administer a precisely measured dose of the ketone ester (e.g., 357 mg/kg body weight) mixed into a palatable drink.[7]

  • Time-Course Sampling: Collect subsequent blood samples at timed intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).

  • Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Preparation & Derivatization: Prepare plasma samples for GC-MS analysis. This typically involves protein precipitation followed by derivatization to make the ketone bodies volatile for gas chromatography.[7] An internal standard is added to correct for variations in extraction and injection volume.

  • GC-MS Analysis: Analyze the derivatized samples using a validated GC-MS method. The mass spectrometer allows for precise identification and quantification of β-OHB and acetoacetate based on their unique mass fragmentation patterns.

  • Data Analysis: Plot the plasma concentrations of each ketone body against time to determine key pharmacokinetic parameters like Cmax, Tmax, and elimination half-life.

Comparative Summary and Future Directions

Table 2: Comparative Analysis of (R)-2- vs. (R)-3-Hydroxybutyrate Esters

Feature (R)-2-Hydroxybutyrate Esters (R)-3-Hydroxybutyrate Esters
Primary Role Chiral synthetic intermediate Direct metabolic modulator; Pro-drug
Biological Activity Low intrinsic activity; used to build active drugs High; elevates ketone bodies for energy and signaling
Main Application Pharmaceutical synthesis Therapeutics, nutrition, performance enhancement
Mechanism Provides a stereocenter for drug-receptor binding In vivo hydrolysis to β-OHB and 1,3-butanediol

| Key Research Area | Asymmetric synthesis, catalysis | Metabolism, neuroscience, sports science |

The study of chiral hydroxybutyrate esters continues to evolve. Future research may focus on developing novel esters with tailored pharmacokinetic profiles, exploring the therapeutic potential of the (S)-enantiomers, or creating hybrid molecules that combine the properties of hydroxybutyrates with other active compounds. The foundational understanding of the distinct roles played by each isomer, as detailed in this guide, is paramount for advancing this exciting field.

References

The Role of tert-Butyl (R)-2-hydroxybutyrate as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in modern drug development, where the stereochemistry of a molecule is intrinsically linked to its biological activity and safety profile. Enantiomerically pure building blocks, sourced from the "chiral pool," are therefore indispensable tools for the efficient construction of complex, single-enantiomer active pharmaceutical ingredients (APIs).[1][2] This technical guide provides an in-depth examination of tert-butyl (R)-2-hydroxybutyrate, a versatile chiral building block derived from (R)-2-hydroxybutyric acid. We will explore its synthesis, physicochemical properties, and strategic applications in stereoselective synthesis. The guide will detail the orthogonal reactivity of its core functional groups—the secondary alcohol and the sterically hindered tert-butyl ester—and provide validated protocols for their manipulation. Through mechanistic insights and practical examples, this document serves as a comprehensive resource for chemists engaged in pharmaceutical research and process development.

Introduction: The Imperative for Enantiopure Synthesis

In biological systems, molecular recognition is governed by three-dimensional structure. Enzymes and receptors are inherently chiral, leading to often profound differences in the pharmacological and toxicological profiles of a drug's enantiomers.[1] The (R)-enantiomer of a compound may elicit a desired therapeutic effect, while its (S)-counterpart could be inactive or even harmful. This reality has driven a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs.

The "chiral pool" synthesis strategy leverages readily available, enantiomerically pure natural products—such as amino acids, carbohydrates, and hydroxy acids—as starting materials.[2] This approach circumvents the need for often complex asymmetric synthesis or challenging chiral resolutions, embedding the required stereochemistry at the very beginning of a synthetic sequence. (R)-2-hydroxybutyric acid and its derivatives are valuable members of this pool, serving as precursors for a range of complex molecules.[1][3] this compound, in particular, offers distinct advantages due to the unique properties of the tert-butyl ester as a robust yet selectively cleavable protecting group.

Physicochemical Properties and Characterization

This compound, also known as tert-butyl (2R)-2-hydroxybutanoate, is typically a colorless to pale yellow liquid.[4] Its structure combines a stereogenic center with two synthetically valuable functional groups.

PropertyValueSource
CAS Number 206996-51-2[4][5]
Molecular Formula C₈H₁₆O₃[4][5]
Molecular Weight 160.21 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Melting Point 52-54 °C[5]
Storage Temperature 2-8°C[5]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[4]

Strategic Utility in Organic Synthesis

The synthetic value of this compound lies in the orthogonal nature of its hydroxyl and tert-butyl ester functionalities. The bulky tert-butyl group provides steric protection to the carboxyl function, rendering it stable to a wide range of nucleophilic and basic reaction conditions, while the hydroxyl group remains available for various chemical transformations.

The Dual Roles of the Core Functional Groups
  • The (R)-configured Secondary Hydroxyl Group: This functional group is a key strategic element. It can act as a nucleophile, be oxidized to a ketone, or be converted into a leaving group for stereospecific substitution reactions (e.g., Sₙ2 inversion). Its stereochemistry is crucial for establishing the configuration of new adjacent chiral centers.

  • The tert-Butyl Ester: This group serves as an excellent protecting group for the carboxylic acid. Its steric hindrance prevents saponification under mild basic conditions that might affect other ester types. Crucially, it can be selectively removed under acidic conditions with minimal impact on other acid-sensitive groups if the conditions are carefully chosen.[6]

The logical workflow for utilizing this building block often involves manipulating the hydroxyl group while the tert-butyl ester remains intact, followed by the final deprotection of the carboxylic acid.

G A This compound B Step 1: OH Group Transformation (Protection, Oxidation, or Activation) A->B Reagents for OH C Step 2: Further Synthetic Steps (e.g., C-C bond formation) B->C Build complexity D Step 3: Selective Deprotection (Acid-catalyzed removal of t-Bu group) C->D TFA or HCl E Final Chiral Product with free Carboxylic Acid D->E G Mechanism: Acid-Catalyzed Deprotection of tert-Butyl Ester cluster_main Mechanism: Acid-Catalyzed Deprotection of tert-Butyl Ester Ester tert-Butyl Ester Protonated Protonated Carbonyl Ester->Protonated + H⁺ Carbocation tert-Butyl Cation + Carboxylic Acid Protonated->Carbocation C-O Cleavage Products Isobutylene + H⁺ Carbocation->Products - H⁺ G cluster_0 Chiral Pool cluster_1 Protected Building Block cluster_2 Key Synthetic Transformations cluster_3 Advanced Intermediate A (R)-2-Hydroxybutyric Acid B This compound A->B Esterification C Sₙ2 Displacement (via Tosylate/Mesylate) B->C D Mitsunobu Reaction B->D E Oxidation to Ketone B->E F Elaborated Chiral Fragment C->F D->F E->F

References

Methodological & Application

Application Notes & Protocols: Leveraging tert-Butyl (R)-2-hydroxybutyrate in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of tert-Butyl (R)-2-hydroxybutyrate (CAS No. 206996-51-2) in asymmetric synthesis. As a versatile chiral building block, this compound offers a predefined stereocenter that is foundational to the efficient construction of complex, enantiomerically pure molecules. We will explore the underlying principles of its utility, detail its application in key synthetic transformations, and provide robust, step-by-step protocols for its synthesis and subsequent use.

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is paramount, often dictating its biological activity and safety profile. Asymmetric synthesis, the practice of selectively producing a single enantiomer of a chiral product, is therefore a cornerstone of modern chemical research. The "chiral pool" approach is a powerful and economically advantageous strategy within this field, utilizing readily available, enantiopure starting materials to introduce chirality into a synthetic sequence.[1]

This compound is an exemplary chiral pool building block.[1][2] It is an organic ester derived from (R)-(+)-2-hydroxybutyric acid and tert-butyl alcohol.[2] Its structure incorporates two key features that make it synthetically valuable:

  • A Defined (R)-Stereocenter: The hydroxyl-bearing carbon provides a fixed stereochemical anchor, allowing chemists to control the stereochemical outcome of subsequent reactions.

  • Orthogonal Protecting Groups: The molecule contains a free secondary alcohol and a sterically hindered tert-butyl ester. The tert-butyl group is a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily removable under specific acidic conditions. This allows for selective manipulation of the hydroxyl group without disturbing the ester.

This combination enables the efficient transfer of chirality from this relatively simple starting material to a complex, high-value target molecule, minimizing the need for costly resolution steps or complex chiral catalysts.[1]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReferences
CAS Number 206996-51-2[2][3][4]
Molecular Formula C₈H₁₆O₃[2][3][4]
Molecular Weight 160.21 g/mol [3][4]
Appearance Colorless to pale yellow liquid[2]
Melting Point 52-54 °C (lit.)[3][4]
Boiling Point 179.1 °C at 760 mmHg[3]
Density 0.988 g/cm³[3]
Solubility Soluble in organic solvents (ethanol, ether), limited in water[2]

Core Application: Asymmetric Synthesis via Biocatalysis

One of the most efficient and green methods for producing chiral hydroxy esters is the asymmetric reduction of their corresponding keto-precursors using biocatalysts. Carbonyl reductases, often employed within whole-cell systems like Saccharomyces cerevisiae or engineered E. coli, offer exceptionally high conversion rates and near-perfect enantioselectivity (>99% ee) under mild, environmentally benign conditions.[5][6]

This approach is vastly superior to many classical chemical methods, which may require harsh reagents, cryogenic temperatures, or expensive heavy-metal catalysts. The enzymatic process relies on a cofactor, typically NADPH or NADH, which is continuously regenerated in situ by the cell's metabolism (e.g., through glucose dehydrogenase activity), making the process highly efficient and suitable for industrial-scale production.[5]

Workflow for Biocatalytic Synthesis

The general workflow involves the enzymatic reduction of tert-butyl 2-oxobutanoate to yield the desired (R)-enantiomer. The choice of microorganism or isolated enzyme determines the stereochemical outcome.

cluster_0 Bioreactor cluster_1 Downstream Processing Ketoester tert-Butyl 2-oxobutanoate (Substrate) Biocatalyst Whole Cells (e.g., Engineered E. coli) + Carbonyl Reductase Ketoester->Biocatalyst Introduction Product This compound (>99% e.e.) Biocatalyst->Product Asymmetric Reduction Cofactor Cofactor Regeneration (NADPH -> NADP+) Coupled to Glucose -> Gluconolactone Cofactor->Biocatalyst Cofactor Cycling Extraction Solvent Extraction (e.g., Ethyl Acetate) Product->Extraction Purification Chromatography or Distillation Extraction->Purification FinalProduct Pure (R)-Product Purification->FinalProduct

Caption: Biocatalytic synthesis of this compound.

Protocol 1: Synthesis via Asymmetric Bioreduction

This protocol describes the synthesis of this compound from tert-butyl 2-oxobutanoate using an engineered whole-cell biocatalyst expressing a stereoselective carbonyl reductase.

Materials & Reagents
  • tert-Butyl 2-oxobutanoate

  • Recombinant E. coli cells expressing a suitable (R)-selective carbonyl reductase and glucose dehydrogenase (GDH)

  • D-Glucose

  • NADP⁺ (catalytic amount)

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Shaking incubator, centrifuge, rotary evaporator

Methodology
  • Biocatalyst Preparation: Prepare a suspension of wet recombinant cells (e.g., 100 g/L) in 100 mM phosphate buffer (pH 7.0).

  • Reaction Setup: In a baffled flask, combine the cell suspension, D-glucose (e.g., 50 g/L as the regenerating substrate), and a catalytic amount of NADP⁺ (e.g., 0.1 mM).[5]

  • Substrate Addition: Add tert-butyl 2-oxobutanoate to the reaction mixture to a final concentration of 10-30 mM. For higher concentrations, a fed-batch strategy is recommended to avoid substrate inhibition.[5]

  • Incubation: Place the flask in a shaking incubator at 30 °C and agitate vigorously (e.g., 200 rpm) to ensure sufficient aeration. Monitor the reaction progress over 24 hours using GC or HPLC.[5]

  • Reaction Quench & Cell Removal: Once the reaction is complete (as determined by the disappearance of the starting material), terminate the reaction by centrifuging the mixture to pellet the cells.

  • Product Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Analysis: The resulting crude product can be purified further by flash column chromatography or distillation if necessary. Confirm the identity and determine the enantiomeric excess (e.e.) of the product using chiral GC or HPLC analysis. A typical outcome for this process is a conversion rate >98% with an e.e. of >99%.[5]

Protocol 2: Application in Synthesis - Mitsunobu Inversion

Once synthesized, the chiral center of this compound can be used to direct further transformations. A classic application is the inversion of the alcohol's stereochemistry via a Mitsunobu reaction to access the corresponding (S)-enantiomer of a derivative. This demonstrates the utility of the compound as a starting point for accessing both enantiomeric series.

Rationale

The Mitsunobu reaction provides a reliable method for inverting the stereochemistry of a secondary alcohol with high fidelity. The reaction proceeds via an SN2 mechanism, where a nucleophile displaces an in situ-activated hydroxyl group. Using a carboxylate nucleophile (like benzoic acid) followed by hydrolysis effectively inverts the alcohol.

Workflow for Stereochemical Inversion

Start This compound Intermediate tert-Butyl (S)-2-(benzoyloxy)butyrate (Inverted Stereocenter) Start->Intermediate Mitsunobu Reaction (SN2 Inversion) Reagents DIAD or DEAD Triphenylphosphine (PPh3) Benzoic Acid (PhCOOH) Reagents->Intermediate FinalProduct tert-Butyl (S)-2-hydroxybutyrate Intermediate->FinalProduct Ester Cleavage Hydrolysis Base Hydrolysis (e.g., NaOH or K2CO3, MeOH/H2O) Hydrolysis->FinalProduct

Caption: Stereochemical inversion via the Mitsunobu reaction.

Materials & Reagents
  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Benzoic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology
  • Reaction Setup: To a solution of this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Mitsunobu Reaction: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Workup and Extraction: Quench the reaction by adding water. Remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification of Intermediate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the intermediate ester, tert-butyl (S)-2-(benzoyloxy)butyrate.

  • Hydrolysis (Saponification): Dissolve the purified intermediate in a mixture of methanol and water. Add K₂CO₃ (2.0 eq) or 1M NaOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Final Workup: Neutralize the mixture with 1M HCl and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield tert-Butyl (S)-2-hydroxybutyrate.

  • Analysis: Confirm the structure by NMR and MS and verify the stereochemical inversion and enantiomeric purity by chiral HPLC analysis.

References

The Strategic Application of tert-Butyl (R)-2-hydroxybutyrate in Asymmetric Aldol Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Auxiliaries

In the landscape of asymmetric synthesis, the aldol reaction stands as a cornerstone for the stereocontrolled construction of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds that are pivotal intermediates in pharmaceutical and natural product synthesis. While Evans oxazolidinones and pseudoephedrine-based auxiliaries have historically dominated the field, the quest for more versatile, readily accessible, and easily cleavable chiral controllers continues.[1][2] This guide details the application of tert-butyl (R)-2-hydroxybutyrate, an emerging chiral auxiliary that offers distinct advantages in directing stereoselective aldol additions.

Derived from (R)-2-hydroxybutyric acid, a compound accessible through various synthetic and biological routes, this auxiliary leverages its α-hydroxy ester motif to establish a chiral environment.[3][4] The bulky tert-butyl group provides significant steric hindrance, which is crucial for high diastereoselectivity, while the ester linkage offers a straightforward cleavage pathway under mild conditions. This document provides a comprehensive overview of the mechanistic basis, practical protocols, and strategic considerations for employing this compound in asymmetric aldol reactions.

Core Principle: Chelation-Controlled Stereodirection

The efficacy of this compound as a chiral auxiliary hinges on its ability to form a rigid, well-defined transition state during the aldol reaction. This is typically achieved through the formation of a metal enolate, where a Lewis acidic metal center chelates to both the enolate oxygen and the α-hydroxyl group of the auxiliary. This chelation locks the conformation of the enolate, exposing one diastereoface to the incoming aldehyde electrophile while effectively shielding the other.

The most common Lewis acids employed for this purpose are titanium(IV) chloride (TiCl₄) and dibutylboron triflate (Bu₂BOTf).[5][6] The choice of Lewis acid and the base used for enolization can influence the geometry of the resulting enolate (Z vs. E), which in turn dictates the relative stereochemistry (syn vs. anti) of the aldol product.[7][8]

G enolate enolate ts ts enolate->ts Addition of Aldehyde aldol_adduct aldol_adduct ts->aldol_adduct C-C Bond Formation aldehyde aldehyde aldehyde->ts

Experimental Protocols

This section outlines a general, three-stage procedure for the use of this compound as a chiral auxiliary in a diastereoselective aldol reaction.

Part 1: Synthesis of the Chiral Acyl Auxiliary Conjugate

The first step involves the attachment of the desired acyl group (e.g., propionyl for a propionate aldol reaction) to the chiral auxiliary. This is a standard esterification reaction.

Protocol 1: Acylation of this compound

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Propionyl chloride (1.2 eq)

    • Pyridine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or Argon inert atmosphere setup

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine to the stirred solution.

    • Add propionyl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral propionate ester.

Part 2: The Diastereoselective Aldol Reaction

This protocol details the formation of a titanium enolate followed by its reaction with an aldehyde. This method is adapted from procedures known to provide high diastereoselectivity for related ester-derived enolates.[6][9]

Protocol 2: Titanium-Mediated Aldol Addition

  • Reagents and Materials:

    • Chiral propionate ester from Protocol 1 (1.0 eq)

    • Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (2.5 eq)

    • Aldehyde (e.g., isobutyraldehyde) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Schlenk flasks or similar apparatus for air-sensitive reactions

    • Syringes for transfer of reagents

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral propionate ester in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add TiCl₄ solution via syringe. The solution will likely turn a yellow or orange color.

    • Stir the mixture at 0 °C for 5-10 minutes.

    • Add DIPEA dropwise. The solution should turn a deep red or brown color, indicating enolate formation.

    • Allow the enolate solution to stir at 0 °C for 1-2 hours.

    • In a separate flask, dissolve the aldehyde in anhydrous DCM and cool to -78 °C.

    • Slowly add the pre-formed titanium enolate solution to the cold aldehyde solution via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

EntryLewis AcidBaseAldehydeTypical d.r. (syn:anti)Yield
1TiCl₄DIPEAIsobutyraldehyde>95:5Good to Excellent
2Bu₂BOTfDIPEABenzaldehyde>97:3Good to Excellent

Note: The stereochemical outcome (syn vs. anti) is dependent on the enolate geometry, which is influenced by the specific substrate and reaction conditions. For titanium enolates of this type, a syn-aldol product is often favored.[9]

Part 3: Cleavage and Recovery of the Chiral Auxiliary

The final step is the removal of the auxiliary to unveil the chiral β-hydroxy acid product. Saponification under mild conditions is typically employed to prevent epimerization of the newly formed stereocenters.

Protocol 3: Saponification of the Aldol Adduct

  • Reagents and Materials:

    • Aldol adduct from Protocol 2 (1.0 eq)

    • Lithium hydroxide (LiOH) (4.0 eq)

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution (4.0 eq)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Sodium sulfite (Na₂SO₃), aqueous solution

    • Diethyl ether or Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the purified aldol adduct in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 30% H₂O₂ solution, followed by the dropwise addition of an aqueous solution of LiOH.

    • Stir the reaction vigorously at 0 °C for 3-4 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Quench the excess peroxide by the slow addition of aqueous Na₂SO₃ solution until a test with starch-iodide paper is negative.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Wash the remaining aqueous solution with diethyl ether to extract the liberated this compound auxiliary. The auxiliary can be purified and recycled.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with 1 M HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched β-hydroxy acid.

G cluster_explanation Key Features for Stereocontrol A 1. (Z)-Enolate formation favored by bulky t-Bu group. B 2. Ti(IV) chelation creates a rigid chair-like transition state. C 3. Aldehyde R-group occupies a pseudo-equatorial position to minimize 1,3-diaxial strain. D 4. The ethyl group of the butyrate auxiliary shields one face of the enolate, directing the aldehyde to the opposite face.

Conclusion and Outlook

This compound serves as a highly effective chiral auxiliary for asymmetric aldol reactions, providing a reliable method for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. Its operational simplicity, the high levels of diastereoselectivity achievable through chelation control, and the straightforward removal of the auxiliary make it an attractive alternative to more traditional auxiliaries. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to implement this methodology in their synthetic campaigns, enabling the efficient construction of complex chiral molecules. Further exploration into the use of other Lewis acids and a broader range of carbonyl substrates will undoubtedly expand the utility of this versatile chiral auxiliary.

References

Stereoselective reduction of tert-butyl 2-oxobutyrate to afford tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereoselective Synthesis of tert-Butyl (R)-2-hydroxybutyrate

Introduction: The Significance of Chiral α-Hydroxy Esters

Optically active α-hydroxy esters are crucial chiral building blocks in modern organic synthesis. Their bifunctional nature makes them versatile intermediates for the production of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and natural products.[1][2] Specifically, this compound is a valuable synthon whose stereochemical integrity is paramount for the biological activity of the final target molecule. The primary challenge in its synthesis lies in controlling the stereochemistry at the newly formed chiral center during the reduction of the prochiral ketone, tert-butyl 2-oxobutyrate. This guide provides a detailed exploration of two robust and highly selective methods to achieve this transformation: a biocatalytic approach using ketoreductases and a chemocatalytic method, the Corey-Bakshi-Shibata (CBS) reduction.

Part 1: The Biocatalytic Approach: Harnessing Nature's Catalysts

Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods.[3] Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the reduction of carbonyl compounds to alcohols with high enantio- and diastereoselectivity.[3][4][5] These enzymes utilize a hydride source, typically from a cofactor such as reduced nicotinamide adenine dinucleotide phosphate (NADPH), to perform the reduction under mild aqueous conditions.[6][7]

The stereochemical outcome is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one of the two prochiral faces of the carbonyl group to the incoming hydride.

Experimental Workflow: Enzymatic Reduction

The general process for a whole-cell biocatalytic reduction is outlined below. This approach leverages the cellular machinery of a microorganism, such as baker's yeast (Saccharomyces cerevisiae), to both express the necessary KREDs and regenerate the required cofactor in situ, typically through glycolysis.

G cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Culture Medium (e.g., YM Broth) B Inoculate with Microorganism (e.g., S. cerevisiae) A->B C Incubate to Desired Cell Density B->C D Add Substrate (tert-Butyl 2-oxobutyrate) C->D E Add Co-substrate for Cofactor Regeneration (Glucose) C->E F Incubate with Shaking (Controlled Temperature) D->F E->F G Monitor Reaction (GC or TLC) F->G Periodically H Separate Cells (Centrifugation) G->H Upon Completion I Extract Supernatant (e.g., with Ethyl Acetate) H->I J Purify Product (Column Chromatography) I->J K Determine Yield J->K L Determine Enantiomeric Excess (Chiral GC/HPLC) J->L

Caption: General workflow for whole-cell biocatalytic reduction.

Protocol 1: Asymmetric Reduction with Saccharomyces cerevisiae

This protocol details the use of commercially available baker's yeast for the stereoselective reduction of tert-butyl 2-oxobutyrate.[8][9]

Materials:

  • tert-Butyl 2-oxobutyrate

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • D-Glucose

  • Yeast extract and Peptone (for optional pre-culture)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, incubator shaker, centrifuge

Procedure:

  • Yeast Suspension Preparation: In a sterile Erlenmeyer flask, suspend 20 g of active dry baker's yeast in 200 mL of tap water. Add 20 g of D-glucose.

    • Causality: Glucose serves a dual purpose: it activates the yeast and acts as the ultimate hydride source for the in-situ regeneration of the NADPH cofactor consumed by the ketoreductases during the reaction.

  • Activation: Stir the mixture at 30-35 °C for 30 minutes until fermentation is evident (frothing).

  • Substrate Addition: Dissolve 1.0 g of tert-butyl 2-oxobutyrate in a minimal amount of ethanol (e.g., 2-3 mL) to aid solubility and add it dropwise to the yeast suspension.

    • Causality: High concentrations of organic substrates can be toxic to the yeast cells. Adding the substrate slowly and using a co-solvent helps maintain cell viability and enzymatic activity.

  • Reaction: Incubate the flask at 30 °C with gentle shaking (e.g., 120-150 rpm) for 48-72 hours.

  • Monitoring: Periodically take a small aliquot, extract it with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

  • Workup - Cell Removal: After the reaction is complete, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and decant the supernatant.

  • Extraction: Extract the aqueous supernatant three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary: Biocatalytic Reduction

The following table summarizes representative data for biocatalytic reductions of keto esters. Actual results may vary based on the specific microbial strain, substrate concentration, and reaction conditions.

ParameterTypical ValueRationale/Reference
Substrate Conc.1-10 g/LHigher concentrations can lead to substrate inhibition or toxicity.[9]
Biomass (Yeast)100-200 g/LA high cell density provides a sufficient concentration of enzymes.[9]
Temperature30 °COptimal temperature for S. cerevisiae metabolic activity and enzyme stability.[9]
pH6.0 - 7.0Near-neutral pH is optimal for yeast viability.[9]
Reaction Time48 - 72 hoursSufficient time for substrate conversion.
Conversion>95%Dependent on substrate loading and reaction conditions.
Enantiomeric Excess (ee)>98% (R)S. cerevisiae reductases typically follow the Prelog rule, yielding the (S)-alcohol for simple ketones, but for α-keto esters, the ester group's priority can result in the (R) product. The specific enzyme dictates the outcome.

Part 2: The Chemocatalytic Approach: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of prochiral ketones.[10][11] The reaction employs a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•SMe₂), and a catalytic amount of a chiral oxazaborolidine.[12][13][14]

Mechanism of the CBS Reduction

The catalytic cycle, first proposed by E.J. Corey, provides a clear rationale for the high enantioselectivity observed.[10][11]

  • Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane, activating it as a hydride donor.[14] This coordination also increases the Lewis acidity of the endocyclic boron atom of the catalyst.

  • Ketone Coordination: The more Lewis acidic ring boron atom coordinates to the carbonyl oxygen of the ketone substrate. Steric factors dictate that the ketone coordinates in a way that places its larger substituent (in this case, the tert-butyl ester group) away from the bulky group on the catalyst.

  • Hydride Transfer: This ternary complex adopts a rigid, six-membered, chair-like transition state, facilitating an intramolecular transfer of a hydride from the coordinated borane to one specific face of the carbonyl carbon.[14]

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle.

CBS_Mechanism cluster_cycle CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst (CBS) Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH3•THF Complex2 Ternary Complex (Ketone-Catalyst-Borane) Complex1->Complex2 + Ketone Ketone tert-Butyl 2-oxobutyrate Ketone->Complex2 TS Six-Membered Transition State Complex2->TS Face-selective coordination ProductComplex Alkoxyborane Product + Regenerated Catalyst TS->ProductComplex Intramolecular Hydride Transfer ProductComplex->Catalyst Release Workup Methanol Quench ProductComplex->Workup FinalProduct This compound Workup->FinalProduct

Caption: Simplified catalytic cycle of the CBS reduction.

Protocol 2: CBS Reduction of tert-Butyl 2-oxobutyrate

This protocol requires strict anhydrous conditions, as borane reacts violently with water.[11][14] All glassware should be oven- or flame-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

  • tert-Butyl 2-oxobutyrate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., e.g., 1 mmol for a 10 mmol scale reaction).

  • Solvent Addition: Add anhydrous THF (e.g., 20 mL).

  • Cooling: Cool the solution to -20 °C to -30 °C using a dry ice/acetone bath.

    • Causality: Low temperatures are crucial for maximizing enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer.

  • Borane Addition: Add the BH₃•THF solution (0.6 eq., e.g., 6 mmol) dropwise via syringe, keeping the internal temperature below -20 °C.

  • Substrate Addition: In a separate flask, dissolve tert-butyl 2-oxobutyrate (1.0 eq., e.g., 10 mmol) in anhydrous THF (e.g., 10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.

  • Reaction: Stir the reaction at -20 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of anhydrous methanol (e.g., 5 mL) at the low temperature. This will destroy any excess borane.

    • Caution: Quenching is highly exothermic and generates hydrogen gas. Add methanol extremely carefully.

  • Warm-up and Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and extract the product with diethyl ether or ethyl acetate (3x).

  • Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 1.

Data Summary: CBS Reduction
ParameterTypical ValueRationale/Reference
Catalyst Loading5-10 mol%Sufficient for efficient catalysis while minimizing cost.[15]
Stoichiometric Reductant0.6 - 1.2 eq. BH₃Typically, slightly more than 0.5 eq. is needed as 1 hydride is delivered per BH₃.
Temperature-30 °C to 0 °CLower temperatures generally afford higher enantioselectivity.[15]
SolventTHFCommon solvent for borane reagents and provides good solubility.
Reaction Time1 - 5 hoursGenerally faster than biocatalytic methods.
Yield85-95%High yields are typical for this reliable reaction.
Enantiomeric Excess (ee)>95%The choice of (R)-CBS catalyst directs the formation of the (R)-alcohol.[12]

Part 3: Product Analysis and Quality Control

Accurate determination of the yield and enantiomeric purity of the final product is a critical step for validating any stereoselective synthesis.

Workflow for Product Analysis

Caption: Analytical workflow for product characterization.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

The most common and accurate method for determining the enantiomeric composition of a chiral sample is through chromatography on a chiral stationary phase (CSP).[16]

  • Sample Preparation: Prepare a standard solution of the purified product in the mobile phase (e.g., 1 mg/mL). Also prepare a sample of the corresponding racemic material (synthesized, for example, by reduction with sodium borohydride) to identify the retention times of both enantiomers.

  • Instrumentation: Use an HPLC system equipped with a suitable chiral column (e.g., a Daicel Chiralcel OD-H or Chiralpak AD-H column). The mobile phase is typically a mixture of hexane and isopropanol.

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks. A typical starting condition is 95:5 hexane:isopropanol at a flow rate of 1.0 mL/min.

  • Analysis: Inject the racemic sample to determine the retention times for the (R) and (S) enantiomers. Then, inject the synthesized sample.

  • Calculation: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Conclusion and Comparative Outlook

Both biocatalytic and chemocatalytic methods provide highly effective pathways to this compound with excellent enantioselectivity. The choice between them depends on the specific requirements of the researcher and the project scale.

  • Biocatalysis (e.g., using S. cerevisiae) is a "green," cost-effective, and operationally simple method that avoids harsh reagents and extreme temperatures. However, it may require longer reaction times and can be sensitive to substrate concentration.

  • Chemocatalysis (e.g., CBS Reduction) is a rapid, highly reliable, and broadly applicable method that often gives predictable results.[17] Its main drawbacks are the need for strictly anhydrous conditions, cryogenic temperatures, and the use of pyrophoric and moisture-sensitive reagents, which can be challenging for large-scale synthesis.

For drug development professionals and researchers, having both methodologies available provides a powerful and flexible toolkit for the synthesis of critical chiral intermediates.

References

Application Note: A Robust Protocol for the Steglich Esterification of (R)-2-hydroxybutyric acid with tert-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Steric Hindrance in Ester Synthesis

The synthesis of esters from tertiary alcohols is a common challenge in organic chemistry, particularly in the development of pharmaceutical intermediates and chiral building blocks. The target molecule, tert-butyl (R)-2-hydroxybutyrate, is a valuable chiral precursor whose synthesis involves the esterification of (R)-2-hydroxybutyric acid with the sterically bulky tert-butanol.[1]

Traditional acid-catalyzed methods, such as the Fischer esterification, are generally unsuitable for this transformation. The harsh acidic conditions and elevated temperatures required for Fischer esterification promote the rapid dehydration of tertiary alcohols like tert-butanol, leading to the formation of isobutene as a major byproduct and resulting in low yields of the desired ester.[2]

To circumvent these issues, a milder and more efficient methodology is required. The Steglich esterification, a powerful coupling reaction, provides an elegant solution. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, typically room-temperature, conditions.[3][4] This protocol is particularly advantageous for coupling sterically hindered alcohols and acid-sensitive substrates.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of this compound, explaining the mechanistic rationale and offering a step-by-step guide for researchers.

The Scientific Rationale: Mechanism of the Steglich Esterification

The success of the Steglich esterification lies in its unique reaction mechanism, which avoids the need for strong protic acids. The reaction proceeds through the activation of the carboxylic acid, making it highly susceptible to nucleophilic attack by the alcohol.

The key steps are:

  • Activation of the Carboxylic Acid: The carboxylic acid ((R)-2-hydroxybutyric acid) first reacts with the coupling agent, DCC, to form a highly reactive O-acylisourea intermediate. This intermediate is functionally similar to a carboxylic anhydride in its reactivity.[6]

  • Acyl Transfer to Catalyst: The nucleophilic catalyst, DMAP, then intercepts this O-acylisourea intermediate. As a stronger nucleophile than the alcohol, DMAP attacks the activated acyl group, forming a new, even more reactive intermediate, an N-acylpyridinium salt.[3][6] This step is crucial as it prevents a common side reaction: the slow intramolecular 1,3-rearrangement of the O-acylisourea into a stable, unreactive N-acylurea, which would otherwise lower the product yield.[3][7]

  • Nucleophilic Attack by the Alcohol: Finally, the sterically hindered tert-butanol attacks the highly electrophilic acyl group of the N-acylpyridinium salt. This step forms the desired ester product and regenerates the DMAP catalyst.

  • Byproduct Formation: Throughout this process, the DCC is consumed by taking up the elements of water, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[3][7]

This DMAP-catalyzed pathway ensures that the esterification proceeds efficiently at room temperature, preserving the integrity of the chiral center and preventing the elimination of tert-butanol.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • Reagents:

    • (R)-2-hydroxybutyric acid (≥98%)

    • tert-Butanol (≥99.5%, anhydrous)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)

    • 4-Dimethylaminopyridine (DMAP) (≥99%)

    • Dichloromethane (DCM) (anhydrous, ≥99.8%)

    • Diethyl ether (anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel (for column chromatography)

  • Equipment:

    • Round-bottom flask (100 mL) with stir bar

    • Ice bath

    • Magnetic stirrer

    • Nitrogen or Argon gas inlet

    • Separatory funnel (250 mL)

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add (R)-2-hydroxybutyric acid (1.04 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the acid is fully dissolved.

  • Addition of Alcohol and Catalyst: To the solution, add tert-butanol (1.11 g, 15.0 mmol, 1.5 equiv.) followed by 4-dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv.).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Coupling Agent: While maintaining the temperature at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes. A white precipitate (DCU) will begin to form almost immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - DCU Removal: Cool the reaction mixture again to 0 °C for 30 minutes to ensure complete precipitation of the DCU. Filter the mixture through a Büchner funnel to remove the white solid. Wash the solid with a small amount of cold diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Summary and Expected Results

The following table summarizes the quantitative parameters for the described protocol.

ParameterValueNotes
(R)-2-hydroxybutyric acid 10.0 mmol (1.0 equiv.)Limiting Reagent
tert-Butanol 15.0 mmol (1.5 equiv.)Using an excess drives the reaction to completion.
DCC 11.0 mmol (1.1 equiv.)A slight excess ensures full activation of the acid.
DMAP 1.0 mmol (0.1 equiv.)Catalytic amount is sufficient.[8]
Solvent Anhydrous DCMA suitable polar aprotic solvent.[3][7]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction.[8]
Reaction Time 12-16 hoursTypical for complete conversion.
Expected Yield 75-85%Yield after purification.
Product Appearance Colorless to pale yellow liquid[1]---

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Esterification_Workflow cluster_setup 1. Reaction Setup cluster_workup 2. Work-up & Purification cluster_analysis 3. Analysis reagents Combine (R)-2-hydroxybutyric acid, tert-butanol, DMAP in anhydrous DCM setup Establish N2 atmosphere and cool to 0°C reagents->setup add_dcc Add DCC solution dropwise setup->add_dcc react Stir at room temperature for 12-16 hours add_dcc->react filter Filter to remove precipitated DCU react->filter Reaction Complete wash Wash organic phase with HCl, NaHCO3, and brine filter->wash dry Dry with MgSO4 and concentrate wash->dry purify Purify by flash column chromatography dry->purify char Characterize product (NMR, MS, IR) purify->char Pure Product

Caption: Workflow for the Steglich Esterification.

Conclusion

The Steglich esterification is a superior method for the synthesis of this compound, effectively overcoming the challenges posed by the sterically hindered nature of tert-butanol. The mild, room-temperature conditions and the use of a DCC/DMAP system provide high yields while preventing side reactions like dehydration. This detailed protocol offers a reliable and reproducible procedure for researchers and drug development professionals engaged in the synthesis of chiral intermediates.

References

Application Notes & Protocols: Strategic Incorporation of tert-Butyl (R)-2-Hydroxybutyrate in the Stereoselective Synthesis of Complex Polyketide Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of tert-butyl (R)-2-hydroxybutyrate as a versatile chiral building block in the synthesis of complex natural products, particularly those with polyketide frameworks.

Introduction: The Strategic Value of this compound in Polyketide Synthesis

The pursuit of stereochemically complex natural products, such as the potent anticancer agents discodermolide and the epothilones, presents a formidable challenge in synthetic organic chemistry. The intricate arrays of stereocenters in these molecules demand a synthetic strategy that is both efficient and highly stereocontrolled. The use of small, enantiomerically pure building blocks, or "chiral synthons," is a cornerstone of modern synthetic strategy, allowing for the introduction of chirality early in a synthetic sequence and its propagation through subsequent steps.

This compound is an exemplary chiral building block for the synthesis of polyketide natural products.[1] Its utility stems from several key features:

  • Pre-installed Stereocenter: The (R)-configured stereocenter at the C2 position provides a readily available source of chirality.

  • Orthogonal Protecting Groups: The carboxylic acid is masked as a sterically hindered tert-butyl ester, which is stable to a wide range of reaction conditions and can be selectively removed under acidic conditions. The hydroxyl group can be protected with a variety of standard protecting groups, allowing for differentiated reactivity.

  • Versatile Functionality: The hydroxyl and ester functionalities can be readily manipulated to generate a variety of key intermediates, such as chiral aldehydes, ketones, or enolates for stereoselective carbon-carbon bond formation.

This guide will detail a representative synthetic application of this compound in the construction of a key fragment reminiscent of those found in polyketide natural products, highlighting the underlying principles of stereocontrol and providing detailed experimental protocols.

Application Showcase: Synthesis of a Key C1-C7 Polyketide Fragment

To illustrate the utility of this compound, we present a detailed synthetic protocol for a hypothetical, yet representative, C1-C7 fragment of a complex polyketide. This fragment features a stereotriad common in natural products like discodermolide.[2][3]

Retrosynthetic Analysis

Our synthetic strategy is based on a highly convergent approach, where complex fragments are synthesized independently and then coupled. The target C1-C7 fragment can be disconnected via a stereoselective aldol reaction, a powerful method for constructing β-hydroxy carbonyl moieties.

G Target Target C1-C7 Fragment Aldol_Disconnection Stereoselective Aldol Reaction Target->Aldol_Disconnection Disconnection Fragment_A Chiral Aldehyde (from this compound) Aldol_Disconnection->Fragment_A Fragment_B Chiral Enolate Aldol_Disconnection->Fragment_B

Caption: Retrosynthetic analysis of the target C1-C7 polyketide fragment.

Synthesis of the Chiral Aldehyde from this compound

The synthesis of the requisite chiral aldehyde commences with the protection of the hydroxyl group of this compound, followed by reduction of the ester to the corresponding aldehyde.

G Start This compound Protected_Ester Protected Ester Start->Protected_Ester 1. TBSCl, Imidazole, DMF Chiral_Aldehyde Chiral Aldehyde Protected_Ester->Chiral_Aldehyde 2. DIBAL-H, CH2Cl2, -78 °C

Caption: Synthetic pathway to the chiral aldehyde.

Protocol 1: Synthesis of tert-Butyl (R)-2-(tert-butyldimethylsilyloxy)butyrate

Step Procedure Notes
1 To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M) at 0 °C, add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portionwise.The use of imidazole as a base and catalyst is crucial for the efficient silylation of the secondary alcohol.
2 Allow the reaction to warm to room temperature and stir for 12 hours.The reaction progress can be monitored by thin-layer chromatography (TLC).
3 Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether (3 x V).The aqueous workup removes DMF and excess reagents.
4 Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
5 Purify the crude product by flash column chromatography (eluent: 1-5% EtOAc in hexanes) to afford the desired protected ester as a colorless oil.Typical yields are in the range of 90-95%.

Protocol 2: Synthesis of (R)-2-(tert-butyldimethylsilyloxy)butanal

Step Procedure Notes
1 To a solution of tert-butyl (R)-2-(tert-butyldimethylsilyloxy)butyrate (1.0 eq) in anhydrous CH2Cl2 (0.2 M) at -78 °C under an inert atmosphere, add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise.The low temperature is critical to prevent over-reduction to the alcohol.
2 Stir the reaction mixture at -78 °C for 2 hours.Monitor the reaction progress carefully by TLC.
3 Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.The addition of Rochelle's salt helps to break up the aluminum salts and facilitate extraction.
4 Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
5 Separate the layers and extract the aqueous layer with CH2Cl2 (3 x V).
6 Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure.The resulting aldehyde is often used immediately in the next step due to its potential instability.
Stereoselective Aldol Reaction

With the chiral aldehyde in hand, the crucial C-C bond formation is accomplished via a substrate-controlled aldol reaction. For this, we will employ a boron-mediated soft enolization to achieve high diastereoselectivity.

G Chiral_Aldehyde Chiral Aldehyde Aldol_Adduct Aldol Adduct Chiral_Aldehyde->Aldol_Adduct Boron enolate of chiral ketone, -78 °C to 0 °C Ketone Chiral Ketone Ketone->Aldol_Adduct

Caption: Stereoselective boron-mediated aldol reaction.

Protocol 3: Boron-Mediated Aldol Reaction

Step Procedure Notes
1 To a solution of the chiral ketone (1.1 eq) in anhydrous CH2Cl2 (0.2 M) at -78 °C, add dicyclohexylboron triflate (1.2 eq) followed by triethylamine (1.3 eq).The formation of the boron enolate is typically rapid. The choice of boron reagent and amine base is critical for achieving high stereoselectivity.
2 Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
3 Cool the reaction mixture back to -78 °C and add a solution of the chiral aldehyde (1.0 eq) in CH2Cl2 dropwise.
4 Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
5 Quench the reaction by adding a pH 7 buffer solution, followed by methanol and 30% aqueous H2O2.The oxidative workup cleaves the boron-oxygen bonds.
6 Stir the mixture vigorously at 0 °C for 1 hour.
7 Extract the mixture with CH2Cl2 (3 x V), wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate.
8 Purify the crude product by flash column chromatography to afford the desired aldol adduct.The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

Table 1: Representative Stereoselectivity in Boron-Mediated Aldol Reactions

Boron ReagentAmine BaseTemperature (°C)Diastereomeric Ratio (syn:anti)
c-Hex2BClEt3N-78 to 0>95:5
9-BBN-OTfi-Pr2NEt-78 to 090:10
Bu2BOTfi-Pr2NEt-78 to 0>95:5

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex polyketide natural products. Its pre-installed stereocenter and orthogonally protected functional groups allow for its efficient conversion into key synthetic intermediates. The application of this synthon in a stereoselective aldol reaction, as demonstrated in the synthesis of a representative polyketide fragment, underscores its strategic importance in modern organic synthesis. The protocols provided herein offer a practical guide for researchers seeking to incorporate this valuable building block into their synthetic endeavors.

References

Chiral HPLC and GC methods for analyzing tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the enantioselective analysis of tert-Butyl (R)-2-hydroxybutyrate. As a critical chiral building block in modern asymmetric synthesis, ensuring its enantiomeric purity is paramount. This document provides not only step-by-step protocols but also delves into the scientific rationale behind the selection of stationary phases, mobile phases, and derivatization strategies. The methodologies are designed for researchers, quality control analysts, and process chemists in the pharmaceutical and fine chemical industries, offering a framework for accurate enantiomeric excess (e.e.) determination and method validation.

Introduction: The Significance of Chiral Purity

This compound is a valuable chiral intermediate whose stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic. Consequently, regulatory bodies worldwide mandate strict control over the stereochemical purity of chiral drugs and intermediates.[1]

Chromatographic techniques, particularly HPLC and GC, are the cornerstone of enantioselective analysis.[2] The choice between these techniques often depends on the analyte's volatility, thermal stability, and the specific requirements of the analysis, such as sensitivity and sample throughput. This note presents two distinct, validated approaches to provide analysts with flexible and reliable options.

Direct Enantioselective Analysis via Chiral HPLC

Direct chiral HPLC is often the preferred method due to its simplicity, as it avoids the need for derivatization, thereby reducing sample preparation time and potential sources of error.[3] The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).

Causality of Method Design: Selecting the Right Chiral Environment

The structure of tert-Butyl 2-hydroxybutyrate, featuring a hydroxyl group (a hydrogen bond donor/acceptor) and a bulky tert-butyl ester group, dictates the choice of CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and effective for a broad range of chiral compounds.[4] These phases create chiral cavities and grooves, offering multiple interaction points—including hydrogen bonds, dipole-dipole interactions, and steric hindrance—that are necessary to differentiate between the two enantiomers.

For this application, a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), is selected. The carbamate linkages provide sites for hydrogen bonding with the analyte's hydroxyl group, while the phenyl groups offer π-π stacking opportunities. The bulky tert-butyl group of the analyte plays a critical role in the steric fit within the CSP's chiral structure, which is often the deciding factor in achieving separation. A normal-phase mobile phase (e.g., hexane/isopropanol) is chosen because it minimally interferes with the hydrogen bonding interactions between the analyte and the CSP, leading to greater enantioselectivity.[4]

Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Accurately weigh and dissolve the tert-Butyl 2-hydroxybutyrate sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: An isocratic HPLC system equipped with a UV detector.

    • Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 3 µm particle size) or equivalent cellulose-based CSP.

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). Note: The ratio of hexane to alcohol is a critical parameter. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks. Optimization may be required.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 40 °C.[5] A stable, elevated temperature can improve peak shape and run-to-run reproducibility.

    • Detection: UV at 210 nm. The ester carbonyl group provides sufficient chromophore for detection at low wavelengths.

    • Injection Volume: 5 µL.

Expected Chromatographic Data

The following table presents exemplary data for the separation of (R)- and (S)-tert-Butyl 2-hydroxybutyrate based on the described method. Actual retention times may vary depending on system configuration and column age.

EnantiomerExpected Retention Time (min)Resolution (Rs)
(S)-tert-Butyl 2-hydroxybutyrate~ 8.5\multirow{2}{*}{> 2.0}
(R)-tert-Butyl 2-hydroxybutyrate~ 9.8
Caption: Expected separation results for tert-Butyl 2-hydroxybutyrate enantiomers on a cellulose-based CSP.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase (1 mg/mL) start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 5 µL onto Lux Cellulose-1 Column filter->inject separate Isocratic Elution n-Hexane/IPA (90:10) 0.7 mL/min, 40°C inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (e.e. %) integrate->calculate

Caption: Workflow for direct chiral HPLC analysis.

Indirect Enantioselective Analysis via Chiral GC

An alternative strategy, particularly useful when direct HPLC methods are unavailable or when higher sensitivity is required, is indirect chiral GC. This method involves derivatizing the analyte with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[6]

Causality of Method Design: Creating Separable Diastereomers

The core principle of the indirect approach is the quantitative conversion of the enantiomeric pair into a pair of diastereomers with a single, enantiomerically pure derivatizing agent. For hydroxyl-containing compounds like tert-Butyl 2-hydroxybutyrate, a common and effective strategy is esterification of the free hydroxyl group.

This protocol adapts a well-established method for 2-hydroxy acids by first hydrolyzing the tert-butyl ester to 2-hydroxybutyric acid, followed by a two-step derivatization. The acid is first esterified with an enantiomerically pure alcohol, such as (S)-(+)-3-methyl-2-butanol, and the remaining hydroxyl group is acylated (e.g., with trifluoroacetic anhydride) to increase volatility and improve chromatographic peak shape.[6] The resulting diastereomeric esters, (R)-2-(O-TFA)-butyrate-(S)-3-methyl-2-butyl ester and (S)-2-(O-TFA)-butyrate-(S)-3-methyl-2-butyl ester, can then be resolved on a standard achiral capillary column, such as a DB-5 or DB-17. The separation is achieved due to the different spatial arrangements of the diastereomers, which lead to different interactions with the stationary phase.

Experimental Protocol: Chiral GC (Indirect Method)

Step 1: Hydrolysis (Optional, if starting from ester)

  • Dissolve the this compound sample in a suitable solvent (e.g., THF).

  • Add an aqueous acid solution (e.g., 1M HCl) and heat the mixture (e.g., 60°C) to hydrolyze the ester to 2-hydroxybutyric acid. Monitor by TLC or GC for completion.

  • Extract the 2-hydroxybutyric acid into an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and evaporate the solvent.

Step 2: Diastereomeric Derivatization

  • To the dried 2-hydroxybutyric acid residue, add 200 µL of (S)-(+)-3-methyl-2-butanol and 50 µL of acetyl chloride.

  • Heat the mixture at 100°C for 1 hour in a sealed vial. After cooling, evaporate the excess reagents under a stream of nitrogen.

  • To the resulting diastereomeric ester, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Evaporate the excess reagent and solvent under nitrogen and reconstitute the final derivative in a known volume of hexane for GC injection.

Step 3: Instrumentation and Conditions

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar achiral column.

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Oven Program: 80°C (hold 2 min), then ramp to 200°C at 5°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

Expected Chromatographic Data

The derivatization with an (S)-reagent will produce two diastereomers that can be separated on an achiral column.

DiastereomerExpected Elution OrderResolution (Rs)
(S)-acid derivativeFirst\multirow{2}{*}{> 1.5}
(R)-acid derivativeSecond
Caption: Expected separation results for diastereomeric derivatives of 2-hydroxybutyric acid on a standard achiral GC column.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing start Start with 2-hydroxybutyric acid esterify Esterify with (S)-(+)-3-methyl-2-butanol start->esterify acylate Acylate with TFAA to form Diastereomers esterify->acylate reconstitute Reconstitute in Hexane acylate->reconstitute inject Inject 1 µL onto DB-5 Achiral Column reconstitute->inject separate Temperature Program 80°C to 200°C inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Diastereomeric Ratio (correlates to e.e. %) integrate->calculate

Caption: Workflow for indirect chiral GC analysis via diastereomer formation.

Conclusion and Best Practices

Both the direct chiral HPLC and indirect chiral GC methods offer reliable and robust approaches for determining the enantiomeric purity of this compound.

  • The HPLC method is recommended for routine quality control due to its directness, minimal sample preparation, and non-destructive nature.

  • The GC method is a powerful alternative, particularly for complex matrices or when confirming results from another technique. It serves as an excellent orthogonal method, as the separation principle is fundamentally different.

For both methods, it is imperative to run a racemic standard to confirm peak identification, resolution, and elution order. Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure the trustworthiness of the results.

References

Application Notes and Protocols for the Scalable Synthesis of tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of tert-Butyl (R)-2-hydroxybutyrate in Modern Drug Development

This compound is a crucial chiral building block in the synthesis of a variety of pharmaceuticals.[1] Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final active pharmaceutical ingredient (API). The tert-butyl ester functional group provides steric bulk and can influence the solubility and pharmacokinetic properties of drug intermediates.[2] Consequently, the development of a scalable, efficient, and enantiomerically pure synthesis of this compound is of paramount importance for industrial applications in the pharmaceutical sector.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound. We will delve into both biocatalytic and chemical synthesis strategies, with a strong emphasis on methodologies that are amenable to industrial scale-up. The protocols and discussions herein are grounded in established scientific principles and aim to provide a practical framework for implementation in a laboratory or manufacturing setting.

Strategic Approaches to Enantiomerically Pure this compound

The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at the C2 position. Two principal strategies have emerged as the most viable for industrial production:

  • Biocatalytic Asymmetric Reduction: This approach utilizes enzymes, specifically ketoreductases (KREDs), to stereoselectively reduce the prochiral ketone, tert-butyl 2-oxobutanoate.[3][4][5] This method is often favored for its high enantioselectivity, mild reaction conditions, and environmentally benign nature.[6]

  • Chemical Asymmetric Hydrogenation: This classic method employs chiral metal catalysts, such as those based on ruthenium-BINAP complexes, to achieve enantioselective hydrogenation of the keto-ester precursor.[7][8] While highly effective, this approach may require more stringent reaction conditions and careful removal of metal residues from the final product.

The choice between these methodologies often depends on factors such as cost of goods, available equipment, desired throughput, and downstream processing considerations. In the following sections, we will provide detailed protocols and insights for both approaches.

Biocatalytic Synthesis: A Green and Efficient Industrial Standard

The use of ketoreductases for the synthesis of chiral alcohols has become a cornerstone of industrial biocatalysis.[4][5] These enzymes offer exquisite control over stereochemistry, often yielding products with very high enantiomeric excess (>99% ee).[9]

The Biocatalytic Workflow

The overall process for the biocatalytic synthesis of this compound can be visualized as a multi-step workflow, from enzyme selection to final product purification.

Biocatalytic Workflow cluster_0 Upstream cluster_1 Core Process cluster_2 Downstream Enzyme Selection Enzyme Selection Cofactor Regeneration System Cofactor Regeneration System Enzyme Selection->Cofactor Regeneration System Reaction Optimization Reaction Optimization Cofactor Regeneration System->Reaction Optimization Bioreduction Bioreduction Reaction Optimization->Bioreduction Work-up Work-up Bioreduction->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: Biocatalytic workflow for this compound synthesis.

Protocol 1: Scalable Biocatalytic Reduction of tert-Butyl 2-Oxobutanoate

This protocol outlines a general procedure for the asymmetric reduction of tert-butyl 2-oxobutanoate using a ketoreductase with an integrated cofactor regeneration system.

Materials:

  • tert-Butyl 2-oxobutanoate (Prochiral ketone substrate)[10]

  • Ketoreductase (KRED) selective for the (R)-enantiomer

  • NAD(P)H cofactor

  • Cofactor regeneration system:

    • Isopropanol (cosubstrate) or

    • Glucose and Glucose Dehydrogenase (GDH)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE))

  • Drying agent (e.g., anhydrous sodium sulfate)

Instrumentation:

  • Bioreactor with temperature and pH control

  • Centrifuge (for whole-cell biocatalysts) or filtration system (for immobilized enzymes)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography system for purification (e.g., silica gel column chromatography)

  • Analytical instrumentation for quality control (e.g., Chiral HPLC or GC, NMR)

Step-by-Step Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

    • If using a whole-cell biocatalyst, suspend the cells in the buffer. If using an isolated enzyme, dissolve it in the buffer.

    • Add the NAD(P)H cofactor to a final concentration of ~0.1 mM.

    • Add the components of the cofactor regeneration system. If using isopropanol, it can be added as a co-solvent (e.g., 5-10% v/v). If using glucose/GDH, add glucose to the desired concentration and the GDH enzyme.[11]

  • Bioreduction:

    • In a temperature-controlled bioreactor set to 30°C, add the enzyme preparation.

    • Slowly add the substrate, tert-butyl 2-oxobutanoate, to the desired final concentration (e.g., 50-100 g/L). High substrate concentrations may lead to enzyme inhibition, so a fed-batch approach may be beneficial.

    • Maintain the pH of the reaction mixture at 7.0 through the controlled addition of an appropriate acid or base.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC for substrate consumption and product formation.

  • Reaction Work-up:

    • Once the reaction has reached completion (typically >99% conversion), terminate the reaction.

    • If using whole cells, separate the biomass by centrifugation. If using an immobilized enzyme, it can be recovered by filtration and potentially reused.[12]

    • The aqueous reaction mixture containing the product is then subjected to extraction.

  • Product Extraction and Isolation:

    • Extract the aqueous phase with an organic solvent such as MTBE (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product with high chemical purity.

  • Quality Control:

    • Determine the chemical purity of the final product by NMR and/or GC-MS.

    • The enantiomeric excess (ee) should be determined by chiral HPLC or chiral GC analysis.

Data Presentation: Comparison of Synthetic Strategies
ParameterBiocatalytic ReductionChemical Asymmetric Hydrogenation
Catalyst Ketoreductase (KRED)Ru-BINAP or similar
Reaction Temp. 25-40°C25-80°C
Pressure Atmospheric10-100 atm H₂
Enantioselectivity Typically >99% eeCan achieve >98% ee
Cofactor/Reagent Catalytic NAD(P)H, stoichiometric cosubstrateStoichiometric H₂
Solvent Aqueous buffer, often with co-solventOrganic solvents (e.g., methanol, ethanol)
Downstream Extraction from aqueous mediaRemoval of metal catalyst
Environmental Impact Generally lower, "greener" processUse of organic solvents and heavy metals

Chemical Synthesis: The Asymmetric Hydrogenation Alternative

For laboratories where biocatalytic capabilities are not established, or for specific process requirements, chemical asymmetric hydrogenation remains a powerful and scalable option.

The Chemical Synthesis Workflow

The workflow for asymmetric hydrogenation is a well-established chemical engineering process.

Chemical Synthesis Workflow cluster_0 Preparation cluster_1 Core Process cluster_2 Post-Processing Substrate & Solvent Degassing Substrate & Solvent Degassing Hydrogenation Hydrogenation Substrate & Solvent Degassing->Hydrogenation Catalyst Preparation Catalyst Preparation Catalyst Preparation->Hydrogenation Catalyst Removal Catalyst Removal Hydrogenation->Catalyst Removal Solvent Removal Solvent Removal Catalyst Removal->Solvent Removal Purification Purification Solvent Removal->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for asymmetric hydrogenation of tert-butyl 2-oxobutanoate.

Protocol 2: Asymmetric Hydrogenation of tert-Butyl 2-Oxobutanoate

This protocol is based on the principles of Noyori-type asymmetric hydrogenation and is adaptable for scale-up.[7]

Materials:

  • tert-Butyl 2-oxobutanoate

  • Chiral Ruthenium catalyst (e.g., Ru(II)Cl₂[(R)-BINAP])

  • Anhydrous, degassed solvent (e.g., methanol or ethanol)

  • High-pressure hydrogen gas

  • Inert gas (e.g., argon or nitrogen)

Instrumentation:

  • High-pressure autoclave/hydrogenator

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Rotary evaporator

  • Chromatography system

  • Analytical instrumentation (Chiral HPLC/GC, NMR)

Step-by-Step Procedure:

  • Reactor Preparation:

    • Under an inert atmosphere (argon or nitrogen), charge the autoclave with the chiral ruthenium catalyst (e.g., 0.01-0.1 mol%).

    • Add the anhydrous, degassed solvent.

  • Substrate Addition:

    • Add the tert-butyl 2-oxobutanoate to the reactor.

  • Hydrogenation:

    • Seal the autoclave and purge several times with high-purity hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 50°C) for the required time (typically 12-48 hours).

    • Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing for substrate conversion.

  • Work-up and Catalyst Removal:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • The reaction mixture can be filtered through a pad of silica gel or celite to remove the bulk of the ruthenium catalyst. Further catalyst removal may be necessary depending on the purity requirements.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography or distillation to obtain pure this compound.

  • Quality Control:

    • Assess the chemical purity and enantiomeric excess of the final product using the analytical methods described in Protocol 1.

Conclusion and Future Outlook

Both biocatalytic and chemical asymmetric synthesis routes offer viable and scalable methods for the production of this compound. The choice of method will be dictated by the specific needs and capabilities of the manufacturing environment. The trend in the pharmaceutical industry is increasingly towards the adoption of greener and more sustainable technologies, making the biocatalytic route particularly attractive.[6] Future advancements in enzyme engineering and process intensification are likely to further enhance the efficiency and cost-effectiveness of biocatalytic methods for the production of this and other important chiral intermediates.

References

The Strategic Role of Chirality in Modern Agrochemicals: A Case Study on the Synthesis of Mefentrifluconazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Imperative of Chirality in Agrochemical Design

In the pursuit of highly effective and environmentally benign crop protection agents, the stereochemistry of active ingredients has become a critical design parameter. Chiral agrochemicals, which can exist as non-superimposable mirror images (enantiomers), often exhibit significant differences in biological activity.[1][2] One enantiomer may be responsible for the desired pesticidal effect, while the other may be less active, inactive, or even contribute to off-target effects. Consequently, the synthesis of single-enantiomer agrochemicals is a key strategy for maximizing efficacy, reducing application rates, and improving the overall safety profile of a product.[2][3][4]

Chiral α-hydroxy esters, such as tert-Butyl (R)-2-hydroxybutyrate, represent a valuable class of "chiral pool" starting materials. These readily available, enantiomerically pure molecules can be incorporated into complex molecular structures, transferring their defined stereochemistry to the final product. This approach, known as chiral pool synthesis, is a cornerstone of modern asymmetric synthesis, enabling more efficient and economical production of single-enantiomer active ingredients.

This guide focuses on the synthesis of mefentrifluconazole, a potent, broad-spectrum fungicide that exemplifies the importance of chirality in the isopropanol-azole class.[5][6] Mefentrifluconazole possesses a single stereocenter at its tertiary alcohol moiety, and studies have conclusively shown that the R-(-)-enantiomer is substantially more active against target fungal pathogens than the S-(+)-enantiomer.[3][4][7] While a direct synthesis from this compound is not the documented route for this specific tertiary alcohol, the principles of its synthesis and the challenge of controlling its stereochemistry provide an excellent case study for researchers in agrochemical development.

This document provides a detailed protocol for the established racemic synthesis of mefentrifluconazole and further discusses authoritative strategies for achieving an enantioselective outcome, providing a blueprint for the development of this and other chiral agrochemicals.

Part 1: Mefentrifluconazole - Enantioselective Activity

The differential activity of mefentrifluconazole's enantiomers is stark. The R-enantiomer binds more effectively to the target enzyme, cytochrome P450 sterol 14α-demethylase (CYP51), which is crucial for fungal ergosterol biosynthesis.[2][5] This stronger binding affinity leads to a much more potent fungicidal effect.

Table 1: Comparison of Antifungal Activity of Mefentrifluconazole Enantiomers

Fungal SpeciesEC₅₀ (mg/L) of R-(-)-enantiomerEC₅₀ (mg/L) of S-(+)-enantiomerActivity Ratio (S/R)Reference
Fusarium verticillioides0.02262.941~130x[7]
Botrytis cinerea0.0733.1~473x[2]
Sclerotinia sclerotiorum0.0412.3~307x[2]
Fusarium graminearum0.024.61~230x[2]

EC₅₀ values represent the concentration required to inhibit 50% of fungal growth. Data highlights the significantly higher potency of the R-(-)-enantiomer.

Part 2: Synthesis Protocol for Racemic Mefentrifluconazole

The following protocol details a well-established pathway to racemic mefentrifluconazole, proceeding through a key epoxide intermediate.[8][9] This method is robust and serves as the foundation for further enantioselective strategies.

Logical Workflow for Racemic Synthesis

G cluster_0 Step 1: Phenyl Ether Formation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Oxirane Ring-Opening A 2-Bromo-5-fluorobenzotrifluoride B 1-(5-Bromo-2-(trifluoromethyl)phenyl)ethan-1-one A->B 1. Mg, THF 2. Acetyl Chloride C 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one (Ketone Precursor) B->C 4-Chlorophenol, K₂CO₃, DMF D 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane (Epoxide Intermediate) C->D Corey-Chaykovsky Reaction (Me₃S⁺I⁻, KOH, DMSO) E Racemic Mefentrifluconazole D->E 1,2,4-Triazole, Base, DMF

Caption: Racemic synthesis of mefentrifluconazole workflow.

Step-by-Step Methodology

Step 1: Synthesis of 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one (Ketone Precursor)

  • Grignard Formation and Acetylation:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromo-5-fluorobenzotrifluoride (1.0 eq) in THF to form the Grignard reagent.

    • Cool the resulting solution to 0°C and slowly add acetyl chloride (1.0 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-(5-bromo-2-(trifluoromethyl)phenyl)ethan-1-one.

  • Nucleophilic Aromatic Substitution:

    • To a solution of the crude bromo-acetophenone from the previous step (1.0 eq) in dimethylformamide (DMF), add 4-chlorophenol (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).[10]

    • Heat the mixture to 120-130°C and stir for 6-8 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure ketone precursor.

Step 2: Synthesis of 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane (Epoxide Intermediate)

Causality: The Corey-Chaykovsky reaction is employed here as it is a highly effective method for converting ketones into terminal epoxides using a sulfur ylide.[9] This method avoids the strongly basic conditions of traditional epoxidation reactions which could lead to side products.

  • To a stirred suspension of trimethylsulfonium iodide (Me₃S⁺I⁻) (1.5 eq) in anhydrous dimethyl sulfoxide (DMSO) and THF at 0°C under nitrogen, add potassium hydroxide (KOH) (1.5 eq).

  • Stir the mixture at room temperature for 1 hour to generate the sulfur ylide in situ.

  • Cool the mixture back to 0°C and add a solution of the ketone precursor (1.0 eq) from Step 1 in THF dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude epoxide intermediate, which can often be used in the next step without further purification.

Step 3: Synthesis of Racemic Mefentrifluconazole

Causality: The final step involves a nucleophilic attack by the nitrogen of 1,2,4-triazole on one of the carbons of the epoxide ring.[11] The reaction is regioselective for the less sterically hindered carbon, leading to the desired isopropanol-azole structure. The use of a polar aprotic solvent like DMF facilitates the reaction.

  • In a sealed vessel, dissolve the crude epoxide intermediate (1.0 eq) and 1,2,4-triazole (1.5 eq) in DMF.

  • Add a base, such as sodium hydroxide (1.5 eq), to the mixture.

  • Heat the reaction to 80-100°C and stir for 12-24 hours until TLC analysis indicates the consumption of the epoxide.

  • Cool the reaction mixture, add water, and extract with toluene or another suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield racemic mefentrifluconazole as a white solid.

Part 3: Strategies for Enantioselective Synthesis

Achieving an enantiomerically pure final product requires a deliberate stereochemical strategy. While the racemic synthesis is straightforward, producing the more active R-(-)-enantiomer selectively is highly desirable. Below are authoritative approaches to achieve this.

Strategy A: Chiral Resolution of the Racemate (Post-Synthesis)

This is a common industrial approach where the racemic mixture is synthesized and then separated.

  • Principle: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique to separate enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

  • Protocol Outline:

    • Dissolve the racemic mefentrifluconazole in a suitable mobile phase (e.g., hexane/isopropanol mixture).

    • Inject the solution onto a preparative chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak).

    • Elute with the mobile phase under isocratic conditions.

    • Collect the fractions corresponding to each enantiomer as they elute separately.

    • Combine the fractions of the desired R-(-)-enantiomer and remove the solvent to obtain the enantiomerically pure product.

Strategy B: Asymmetric Synthesis (Pre-emptive Control)

This approach aims to create the desired stereocenter selectively during the synthesis itself, avoiding the need for resolution.

  • Principle: An asymmetric reaction uses a chiral catalyst, reagent, or auxiliary to influence the formation of one enantiomer over the other. For mefentrifluconazole, the key is the stereoselective formation of the tertiary alcohol or a precursor.

  • Proposed Workflow: Asymmetric Methylation

G A 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one (Ketone Precursor) B 1,2,4-Triazole Substituted Ketone A->B 1. Bromination (NBS) 2. 1,2,4-Triazole, Base C Enantiomerically Enriched Mefentrifluconazole B->C Asymmetric Methylation (e.g., MeMgBr + Chiral Ligand)

Caption: Proposed asymmetric synthesis workflow.

  • Hypothetical Protocol:

    • Synthesis of Prochiral Ketone: First, the ketone precursor from Step 1 of the racemic synthesis would be converted to a prochiral α-triazolyl ketone. This could be achieved by α-bromination followed by substitution with 1,2,4-triazole.

    • Asymmetric Methylation: The key step is the enantioselective addition of a methyl group to the carbonyl of the α-triazolyl ketone.

      • Prepare a solution of the prochiral α-triazolyl ketone in anhydrous THF and cool to -78°C under a nitrogen atmosphere.

      • In a separate flask, prepare the chiral Grignard reagent by adding a solution of methylmagnesium bromide (MeMgBr) (1.5 eq) to a solution of a chiral ligand (e.g., a SPARTEINE-like diamine or a TADDOL derivative) in THF at -78°C.

      • Slowly transfer the chiral Grignard solution to the ketone solution via cannula.

      • Stir the reaction at -78°C for several hours, monitoring by TLC.

      • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

      • Perform a standard aqueous workup and purification by column chromatography to isolate the enantiomerically enriched mefentrifluconazole.

Causality: The chiral ligand complexes with the magnesium of the Grignard reagent, creating a chiral environment around the reactive methyl group. This complex then preferentially attacks one face of the prochiral ketone, leading to the formation of one enantiomer of the tertiary alcohol in excess. The choice of ligand is critical and would require experimental optimization to achieve high enantioselectivity.

Conclusion

The synthesis of mefentrifluconazole serves as an exemplary case for understanding the production of modern chiral agrochemicals. While the racemic synthesis is well-established and provides a reliable route to the active ingredient, the significant difference in the bioactivity of its enantiomers makes the development of an efficient enantioselective synthesis a highly valuable objective. The strategies outlined in this guide, from classical resolution to modern asymmetric catalysis, provide researchers with a robust framework for approaching the synthesis of mefentrifluconazole and other complex chiral molecules in the agrochemical field. The principles discussed herein underscore a fundamental goal of modern chemistry: to design and execute syntheses that are not only efficient but also precise in controlling the three-dimensional architecture of molecules to maximize function and safety.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (R)-2-hydroxybutyrate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Here, we move beyond basic protocols to address common challenges, explain the causality behind experimental choices, and provide detailed, field-proven strategies to improve your synthesis yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and handling of this compound.

Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?

There are three main strategies to synthesize this chiral ester:

  • Direct Esterification of (R)-2-hydroxybutyric acid: This is the most straightforward chemical approach, involving the reaction of (R)-2-hydroxybutyric acid with a tert-butylating agent (like tert-butanol or isobutylene) under acidic catalysis. However, this method can be challenging due to the steric hindrance of the tert-butyl group and the need to manage the reaction equilibrium.

  • Kinetic Resolution of a Racemic Ester: This method starts with a racemic mixture of a 2-hydroxybutyrate ester. An enzyme, typically a lipase, selectively catalyzes the reaction of one enantiomer (e.g., acylation of the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted and allowing for its separation. The use of bulky ester groups, such as tert-butyl, has been shown to improve the enantioselectivity of some enzymes.[1]

  • Asymmetric Reduction of a Ketoester: This is a highly effective and modern approach where a prochiral precursor, tert-butyl 2-oxobutyrate, is reduced to the corresponding chiral alcohol. This reduction is most commonly achieved with high enantioselectivity using a biocatalyst, such as whole cells of Saccharomyces cerevisiae or other yeasts containing specific ketoreductases.[2][3]

Q2: What are the critical factors that influence both yield and enantiomeric purity?

Several factors are paramount, and their importance varies by the chosen synthetic route:

  • Catalyst Choice: For asymmetric reduction, the specific strain of yeast or the isolated enzyme is crucial for achieving high enantiomeric excess (ee).[2] For enzymatic resolutions, Candida antarctica lipase B (CALB) is a well-documented and highly selective catalyst.[4][5]

  • Reaction Medium (Solvent): The solvent can dramatically affect enzyme activity and selectivity. In many biocatalytic systems, a solvent-free or biphasic system is used to minimize enzyme denaturation and facilitate product recovery.[1]

  • Temperature and pH: Both chemical and enzymatic reactions are sensitive to temperature. Biocatalytic processes have a narrow optimal temperature and pH range (typically around 30 °C and pH 6-7) to maintain enzyme stability and activity.[3]

  • Substrate Concentration: High substrate concentrations can lead to substrate inhibition, particularly in whole-cell biocatalysis, reducing the reaction rate and overall yield.[2][3]

  • Water Removal: In direct esterification, the removal of water is essential to drive the reaction equilibrium towards the product, according to Le Chatelier's principle.

Q3: What are the typical physical properties of this compound?

The compound is typically a colorless to pale yellow liquid or a low-melting solid.[6][7] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[6]

PropertyValueSource(s)
CAS Number 206996-51-2[6][7]
Molecular Formula C₈H₁₆O₃[6][7]
Molecular Weight 160.21 g/mol [6]
Appearance Colorless to pale yellow liquid or solid[6]
Melting Point 52-54 °C (literature)[7]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section is structured to help you diagnose and solve specific problems encountered during synthesis.

Problem 1: Low yield in the asymmetric reduction of tert-butyl 2-oxobutyrate using yeast.

  • Q: My whole-cell reduction of tert-butyl 2-oxobutyrate using Saccharomyces cerevisiae is giving poor conversion (<50%). What are the likely causes and how can I improve the yield?

  • A: This is a common issue often related to catalyst viability and reaction conditions. Here is a systematic approach to troubleshooting:

    • Substrate Inhibition: The primary suspect is often substrate inhibition, where high concentrations of the ketoester are toxic to the yeast cells. Instead of adding the entire substrate amount at the beginning, implement a fed-batch strategy . Add the substrate portion-wise over several hours to maintain a low, non-toxic concentration in the medium.

    • Biomass Activity: The physiological state of the yeast is critical. Ensure you are using a sufficient quantity of active biomass. A study on a similar reduction found that increasing the biomass concentration from a low level significantly improved conversion.[2][3] Always use freshly cultured cells for the highest reductase activity.

    • Cofactor Regeneration: The reduction consumes the cofactor NADPH. While living cells regenerate this cofactor, the process can be rate-limiting. Ensure the medium contains a glucose source, which the cells metabolize to regenerate NADPH.

    • pH Drift: Cellular metabolism can cause the pH of the medium to drop, which can inactivate the reductase enzymes. Buffer the reaction mixture to maintain an optimal pH, typically between 6.0 and 7.0.[3]

    • Presence of Inhibitors: Sometimes, adding a small amount of a specific inhibitor can paradoxically improve enantioselectivity by suppressing competing, less selective enzymes. For the reduction of tert-butyl acetoacetate, chloroform was used as an inhibitor to achieve high optical purity.[2][3] This strategy should be tested carefully.

Problem 2: Poor enantioselectivity (<90% ee) in the lipase-catalyzed resolution of racemic tert-butyl 2-hydroxybutyrate.

  • Q: I am using immobilized Candida antarctica lipase B (CALB) for a kinetic resolution, but the enantiomeric excess (ee) of the remaining (R)-ester is unsatisfactory. How can I enhance the selectivity?

  • A: Enantioselectivity in lipase catalysis is a function of the enzyme's active site interacting with the substrate, acyl donor, and solvent. Fine-tuning these interactions is key.

    • Choice of Acyl Donor: The structure of the acyl donor is critical. For resolutions, vinyl acetate is often superior to acetic acid or other alkyl acetates. The in situ formation of the highly reactive acetylating intermediate and the tautomerization of the vinyl alcohol byproduct to acetaldehyde make the reaction effectively irreversible, driving the conversion and improving the observed ee.[1]

    • Solvent Environment: Lipases are notoriously sensitive to the solvent. Non-polar, hydrophobic solvents like hexane or diisopropyl ether often provide the best enantioselectivity by maintaining the rigid conformation of the enzyme's active site.[1] Consider running the reaction solvent-free if the substrates are liquid, as this can increase throughput and simplify downstream processing.[1]

    • Temperature Control: Lowering the reaction temperature (e.g., from 35°C to room temperature or even lower) can sometimes enhance enantioselectivity. This is because the activation energy difference between the reaction pathways for the two enantiomers becomes more significant at lower temperatures.

    • Conversion Limit: Remember that in a kinetic resolution, the maximum yield for a single enantiomer is 50%. The ee of the remaining starting material increases as the reaction progresses. To achieve high ee (>98%), you may need to drive the conversion past 50%, sacrificing some of the theoretical maximum yield of the (R)-ester. Monitor the reaction closely by GC or HPLC to stop it at the optimal point.

Part 3: Experimental Protocol - Asymmetric Bioreduction

This protocol details a lab-scale synthesis of this compound via asymmetric reduction of tert-butyl 2-oxobutyrate, adapted from methodologies described for similar ketoesters.[2][3]

Materials:

  • Saccharomyces cerevisiae (common baker's yeast)

  • YPD Broth (Yeast Extract, Peptone, Dextrose)

  • tert-Butyl 2-oxobutyrate

  • Glucose (Dextrose)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.2)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Biocatalyst Preparation:

    • Inoculate 500 mL of sterile YPD broth with a fresh culture of S. cerevisiae.

    • Incubate at 30°C with shaking (approx. 200 rpm) for 24-48 hours until a dense culture is obtained.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile phosphate buffer (pH 6.2) and re-centrifuge.

    • Resuspend the final cell pellet in 200 mL of the phosphate buffer. This is your whole-cell biocatalyst suspension. The wet biomass should be determined for consistency (a target of ~100-140 g/L is a good starting point).[3]

  • Asymmetric Reduction:

    • To the 200 mL cell suspension in a 500 mL flask, add glucose to a final concentration of 2-5% (w/v) to provide a source for cofactor regeneration.

    • Begin stirring the suspension at 30°C.

    • Dissolve tert-butyl 2-oxobutyrate (e.g., 2.0 g/L initial concentration) in a minimal amount of ethanol and add it to the reaction mixture.[3] For higher concentrations, a fed-batch approach is recommended.

    • Seal the flask and allow the reaction to proceed at 30°C with gentle shaking for 48-60 hours.[3]

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by chiral GC or HPLC to determine conversion and enantiomeric excess.

    • Once the reaction is complete, remove the yeast cells by centrifugation or filtration.

    • Saturate the aqueous supernatant with NaCl to reduce the solubility of the product.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified further by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure this compound.

Part 4: Visual Workflows & Decision Trees

Visual aids can significantly clarify complex processes and troubleshooting logic.

Diagram 1: Troubleshooting Low Yield in Bioreduction

A logical flowchart helps diagnose issues systematically.

G start Low Yield / Incomplete Conversion check_ee Is Enantioselectivity (ee) also low? start->check_ee sub_inhibit Potential Cause: Substrate Inhibition biomass Potential Cause: Low Biomass Activity / Amount cofactor Potential Cause: Cofactor Regeneration Limit ph_drift Potential Cause: Suboptimal pH check_ee->sub_inhibit No, ee is high check_ee->biomass Yes, ee is also poor solution_fed_batch Solution: Implement Fed-Batch Addition sub_inhibit->solution_fed_batch sub_inhibit->solution_fed_batch solution_biomass Solution: Increase Biomass Conc. Use Freshly Grown Cells biomass->solution_biomass biomass->solution_biomass solution_cofactor Solution: Ensure Sufficient Glucose in Medium cofactor->solution_cofactor solution_ph Solution: Use Buffered Medium (pH 6.0-7.0) ph_drift->solution_ph

Caption: Troubleshooting flowchart for low yield in bioreduction.

Diagram 2: General Workflow for Synthesis & Purification

This diagram outlines the key stages from starting materials to the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Biocatalyst (e.g., Yeast Culture) C Asymmetric Reduction (Buffered Medium, 30°C) A->C B Prepare Substrate (tert-butyl 2-oxobutyrate) B->C D Cell Removal (Centrifugation) C->D E Liquid-Liquid Extraction D->E F Drying & Solvent Removal E->F G Final Purification (Chromatography/Distillation) F->G H Pure Product: tert-Butyl (R)- 2-hydroxybutyrate G->H

Caption: General synthesis and purification workflow.

References

Methods for the purification of tert-Butyl (R)-2-hydroxybutyrate from its (S)-enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of tert-Butyl 2-hydroxybutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for isolating the desired (R)-enantiomer from its (S)-counterpart. We will explore the underlying principles, experimental protocols, and troubleshooting for the three primary purification methodologies: Enzymatic Kinetic Resolution, Chiral Chromatography, and Diastereomeric Crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the high enantioselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture.[1][2] For racemic tert-Butyl 2-hydroxybutyrate, a lipase can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The key principle is the difference in reaction rates between the two enantiomers with the chiral enzyme.[3] This method is theoretically limited to a maximum yield of 50% for the desired unreacted enantiomer.[1][3]

Troubleshooting Guide: Enzymatic Resolution
IssueQuestionPotential Causes & Solutions
Low Conversion Q: My reaction is extremely slow or has stalled before reaching 50% conversion. What's wrong? A: This points to issues with enzyme activity or reaction conditions. • Enzyme Deactivation: The enzyme may have denatured. Verify the optimal temperature and pH for the specific lipase used. Most lipases denature at temperatures above 40-50°C.[4] • Solvent Choice: The organic solvent can significantly impact enzyme activity and selectivity.[4] Consider screening alternative non-polar solvents like hexane, toluene, or methyl tert-butyl ether (MTBE). • Water Content: For transesterification in organic media, a minimal amount of water is often necessary to maintain the enzyme's active conformation. However, excess water can promote hydrolysis, a competing reaction. • Inhibitors: Impurities in the substrate or solvent could be inhibiting the enzyme.
Low Enantioselectivity Q: The enantiomeric excess (ee) of my recovered (R)-ester is poor, even at ~50% conversion. How can I improve it? A: Low enantioselectivity (a low E-value) is a common challenge. • Optimize Temperature: Lowering the reaction temperature can sometimes significantly enhance enantioselectivity, although it will also slow the reaction rate.[4] • Screen Enzymes: Not all lipases are created equal. Candida antarctica lipase B (CAL-B) is known for its high selectivity in resolving similar esters, but it's worth screening other commercially available lipases (e.g., from Pseudomonas cepacia).[5][6] • Acyl Donor: The choice of acyl donor is crucial. Vinyl acetate is often used because its enol byproduct tautomerizes to acetaldehyde, making the reaction irreversible and driving it forward.[7] • Monitor Conversion: The highest ee for the unreacted starting material is achieved at exactly 50% conversion. Allowing the reaction to proceed further will cause the enzyme to start acylating the (R)-enantiomer, reducing its ee.[2][5]
Product Separation Q: How do I separate the unreacted (R)-ester from the newly formed acylated (S)-ester? A: The difference in polarity between the alcohol ((R)-ester) and the new ester ((S)-acylated product) allows for standard separation techniques. • Column Chromatography: Flash chromatography on silica gel is the most common laboratory-scale method. • Distillation: If the boiling points are sufficiently different and the compounds are thermally stable, distillation under reduced pressure can be an effective, scalable alternative.[7][8]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general guideline for the transesterification of racemic tert-Butyl 2-hydroxybutyrate using an immobilized lipase.

  • Preparation: To a round-bottom flask, add racemic tert-Butyl 2-hydroxybutyrate (1.0 eq), an appropriate organic solvent (e.g., MTBE or hexane, ~0.2 M concentration), and vinyl acetate (1.5 eq).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435) at a loading of 10-20% w/w relative to the substrate.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-30°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral GC or HPLC to determine conversion and the ee of the remaining starting material.

  • Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.[7]

  • Workup & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of unreacted (R)-ester and the acylated (S)-product by flash column chromatography or distillation.

Data Summary: Enzymatic Resolution
EnzymeAcyl DonorSolventTemp (°C)ResultReference
C. antarctica B (CAL-B)Vinyl AcetateSolvent-free35>96% ee for (S)-product[9]
C. antarctica B (CAL-B)Acetic AnhydrideToluene24>99% ee for both enantiomers[5]
P. cepaciaVinyl AcetateHexane30High ee for (R)-product[5]

Note: The data presented is for structurally similar hydroxy esters and illustrates the effectiveness of the method.

Workflow for Enzymatic Kinetic Resolution

References

Common side reactions and byproducts in the synthesis of tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-Butyl (R)-2-hydroxybutyrate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges, side reactions, and byproducts encountered during the synthesis of this valuable chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Overview of Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its value lies in the stereospecificity of the hydroxyl group at the C2 position. The most prevalent synthetic route involves the enantioselective reduction of the prochiral ketone, tert-butyl 2-oxobutanoate.[2] This can be achieved through chemical catalysis (e.g., using chiral metal complexes) or biocatalysis (e.g., using yeast or isolated enzymes).[3][4][5]

While seemingly straightforward, this reduction requires careful control to prevent the formation of undesired byproducts and to maintain the stereochemical integrity of the product.

Synthesis_Overview cluster_main Desired Synthesis Pathway start tert-Butyl 2-oxobutanoate product This compound start->product Enantioselective Reduction

Caption: Ideal synthetic route to this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the synthesis.

Q1: My enantioselectivity is poor, resulting in a mixture of (R) and (S) enantiomers. What are the likely causes?

A: Achieving high enantiomeric excess (ee) is the central challenge of this synthesis. Poor stereocontrol typically originates from two main sources: racemization of the product or an inefficient chiral catalyst system.

  • Racemization via Enolization: The proton on the alpha-carbon (C2) of the hydroxy ester is acidic. Exposure to either acidic or basic conditions during the reaction or, more commonly, during the workup can catalyze the formation of a planar enol or enolate intermediate.[6][7] Reprotonation of this intermediate is non-selective, leading to a loss of stereochemical purity (racemization).

  • Ineffective Chiral Induction: The chosen catalyst or reducing agent may not be optimal. In biocatalysis, for instance, wild-type baker's yeast (Saccharomyces cerevisiae) contains multiple reductase enzymes, some of which may produce the (R)-enantiomer while others produce the (S)-enantiomer, leading to a low net ee.[5]

  • Reaction Temperature: Higher reaction temperatures can decrease the energy difference between the diastereomeric transition states that lead to the (R) and (S) products, resulting in lower enantioselectivity.

Q2: The reaction has stalled, and I have a low conversion of the starting keto-ester. How can I drive it to completion?

A: Low conversion points to issues with reagents, reaction conditions, or, in the case of biocatalysis, cofactor limitations.

  • Reagent Activity: Ensure your reducing agent (e.g., borane complexes, hydrogenation catalyst) is fresh and active. Many of these reagents are sensitive to air and moisture. For catalytic hydrogenations, ensure the catalyst has not been poisoned.

  • Stoichiometry and Loading: Verify that a sufficient molar equivalent of the reducing agent is used. For catalytic processes, increasing the catalyst loading may improve conversion rates.

  • Cofactor Regeneration (Biocatalysis): Enzyme-catalyzed reductions are dependent on a hydride source, typically the cofactor NADPH. The reaction rate is often limited by the cell's ability to regenerate NADPH from NADP+.[8] To address this, a co-substrate like glucose or isopropanol is often added to the reaction mixture to fuel the regeneration cycle.[8]

Q3: I see an acidic impurity in my crude product that is not the starting material. What is it likely to be?

A: The most probable acidic byproduct is (R)-2-hydroxybutyric acid . The tert-butyl ester group is designed to be a protecting group that is stable under basic and neutral conditions but is readily cleaved under acidic conditions.[9][10] During an acidic workup (e.g., using strong acids like HCl or H₂SO₄) or purification via silica gel chromatography, the ester can be hydrolyzed. This reaction releases the desired acid and a tert-butyl cation, which can lead to further side reactions.[10][11]

Q4: My workup involves an alcohol (e.g., methanol for quenching). Could this cause problems?

A: Yes. The presence of other alcohols, especially under acidic or basic conditions, can lead to transesterification .[12] The tert-butyl ester can exchange its alkoxy group with the solvent alcohol, leading to the formation of byproducts like methyl (R)-2-hydroxybutyrate or ethyl (R)-2-hydroxybutyrate.[13][14] These byproducts often have similar polarities to the desired product, complicating purification.

Troubleshooting Guide

Use this guide to diagnose and resolve specific experimental issues.

Problem: Low Enantiomeric Excess (ee%)

Symptom: Chiral GC or HPLC analysis reveals a significant peak corresponding to the undesired (S)-enantiomer.

Low_EE_Troubleshooting start Low ee% Detected check_catalyst 1. Verify Chiral Source Is catalyst/enzyme of known and high optical purity? start->check_catalyst check_racemization 2. Investigate Racemization Analyze pH of all aqueous layers. Is pH < 4 or > 9? check_catalyst->check_racemization Yes source_catalyst Source new, validated catalyst or enzyme. check_catalyst->source_catalyst No optimize_temp 3. Optimize Conditions Is reaction temperature above ambient? check_racemization->optimize_temp No buffer_workup Modify workup. Use buffered solutions (pH 7). Avoid strong acids/bases. check_racemization->buffer_workup Yes lower_temp Decrease reaction temperature (e.g., 0°C or 4°C). optimize_temp->lower_temp Yes success High ee% Achieved optimize_temp->success No source_catalyst->check_catalyst buffer_workup->success lower_temp->success Side_Reactions start tert-Butyl 2-oxobutanoate product_R Desired Product: This compound start->product_R Correct (R)-selective Reduction product_S Byproduct: tert-Butyl (S)-2-hydroxybutyrate start->product_S Incorrect (S)-selective Reduction enol Planar Enol Intermediate product_R->enol Racemization (Acid or Base) hydrolysis Byproduct: (R)-2-Hydroxybutyric Acid + Isobutylene product_R->hydrolysis Hydrolysis (H+, H2O) transester Byproduct: Methyl/Ethyl (R)-2-hydroxybutyrate product_R->transester Transesterification (H+ or RO-, MeOH/EtOH) enol->product_S Non-selective Protonation

References

Technical Support Center: Optimizing the Removal of the tert-Butyl Protecting Group in Hydroxybutyrate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the strategic management of tert-butyl (t-bu) protecting groups in hydroxybutyrate esters. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is to move beyond simple procedural lists to explain the underlying chemical principles that govern success in these critical deprotection steps.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses the most frequent issues encountered during the removal of tert-butyl protecting groups from hydroxybutyrate esters. Each problem is analyzed from a mechanistic standpoint to provide robust and adaptable solutions.

Issue 1: Incomplete Deprotection

Symptom: TLC or LC-MS analysis shows significant amounts of starting material remaining after the standard reaction time.

Causality Analysis: The acid-catalyzed cleavage of a tert-butyl ester is an equilibrium-driven process.[1] Incomplete reactions are typically a result of insufficient acid strength or concentration, suboptimal reaction time or temperature, or the presence of excess water.[2]

Solutions:

  • Increase Acid Concentration: For standard deprotections using Trifluoroacetic Acid (TFA), a 1:1 mixture with Dichloromethane (DCM) is a common starting point.[2] If the reaction stalls, consider increasing the TFA concentration to 95-100%.[2]

  • Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to proceed until the starting material is consumed.[3] Most reactions are complete within a few hours at room temperature.[1]

  • Ensure Anhydrous Conditions: Excess water can dilute the acid and hinder the reaction.[2] Use anhydrous solvents for the cleavage cocktail.[2]

  • Consider Steric Hindrance: If the hydroxybutyrate ester is sterically hindered, longer reaction times or slightly elevated temperatures (e.g., 40 °C) may be necessary.[4] However, be mindful that higher temperatures can increase the risk of side reactions.[5]

Issue 2: Observation of Unexpected Side Products

Symptom: LC-MS or NMR analysis reveals the presence of species other than the desired carboxylic acid.

Causality Analysis: The primary source of side products is the highly reactive tert-butyl cation generated during the cleavage.[6] This electrophile can react with any nucleophiles present, leading to unwanted alkylation.[4] In the context of complex molecules, sensitive residues like tryptophan, methionine, and tyrosine are particularly susceptible.[6]

Solutions:

  • Utilize Scavengers: Scavengers are added to the reaction mixture to trap the tert-butyl cation.[1]

    • Triisopropylsilane (TIS): A highly effective scavenger.[4]

    • Water: Can also act as a scavenger.[4]

    • Thioanisole or Dithiothreitol (DTT): Recommended when working with sulfur-containing amino acids.[4]

    • A common scavenger cocktail is a 95:2.5:2.5 mixture of TFA, water, and TIS.[1]

Issue 3: Degradation of Starting Material or Product

Symptom: The desired product is obtained in low yield, with evidence of decomposition from analytical data.

Causality Analysis: The harsh acidic conditions required for tert-butyl ester cleavage can sometimes lead to the degradation of sensitive molecules.[2]

Solutions:

  • Switch to Milder Deprotection Methods: If your substrate is acid-sensitive, consider alternative, milder conditions.

    • Aqueous Phosphoric Acid: An effective and environmentally benign reagent for the deprotection of tert-butyl esters and ethers.[7]

    • Zinc Bromide (ZnBr₂): Can be used for selective deprotection in the presence of other acid-labile groups.[8][9]

    • Magic Blue (MB•+) and Triethylsilane: A catalytic protocol for mild deprotection without the need for strong acids.[10]

    • Silica Gel in Toluene: A heterogeneous method that can be useful for sensitive substrates.[2]

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the standard conditions for removing a tert-butyl ester?

The most common method is acidolysis using a strong acid like trifluoroacetic acid (TFA).[5] A typical procedure involves stirring the tert-butyl ester in a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) at room temperature.[1][11] The reaction is usually complete within a few hours.[1]

Q2: How does the acid-catalyzed deprotection of a tert-butyl ester work?

The reaction proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the ester is protonated by the acid, followed by cleavage of the carbon-oxygen bond to release the carboxylic acid and a stable tert-butyl cation.[1] This cation is then typically neutralized to form isobutylene gas or it can react with other species in the mixture.[1][12]

Q3: How can I monitor the progress of the deprotection reaction?

The reaction progress can be conveniently monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all of the starting material has been consumed.[1][3]

Troubleshooting & Optimization

Q4: My product is a viscous oil and difficult to handle after work-up. What can I do?

This is a common issue, particularly with molecules containing polyethylene glycol (PEG) chains.[6] To isolate the product, after removing the solvent and excess TFA, you can add cold diethyl ether to precipitate the product.[13] The resulting solid can then be collected by filtration or centrifugation.[13]

Q5: How can I remove residual TFA from my product?

After concentrating the reaction mixture, residual TFA can be removed by co-evaporation with a solvent like toluene or DCM.[5][14] This process should be repeated 2-3 times.[14]

Selectivity

Q6: How can I selectively remove a Boc group in the presence of a tert-butyl ester?

While both the tert-butoxycarbonyl (Boc) group and tert-butyl esters are acid-labile, the Boc group is generally more sensitive to acid.[2] This difference can be exploited for selective deprotection under carefully controlled, milder acidic conditions.[2] For instance, using TMSCl in a mixture of 2,2,2-trifluoroethanol and DCM has been reported to deprotect an N-Boc group almost instantaneously, while the tert-butyl ester takes significantly longer.

Q7: Can I selectively deprotect a tert-butyl ester in the presence of a tert-butyl ether?

Selective cleavage of a tert-butyl ester in the presence of a tert-butyl ether can be challenging due to their similar acid lability. However, enzymatic hydrolysis can offer a solution. For example, an esterase from Bacillus subtilis has been shown to selectively hydrolyze the tert-butyl ester of Boc-Tyr-OtBu, leaving the tert-butyl ether intact.[15]

III. Experimental Protocols & Data

Protocol 1: Standard TFA-Mediated Deprotection
  • Preparation: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.[1]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]

  • Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.[13] To remove residual TFA, add toluene and concentrate again; repeat this step 2-3 times.[14]

  • Isolation: Dissolve the residue in a minimal amount of a suitable solvent and add cold diethyl ether to precipitate the product.[13] Collect the solid by filtration and wash with cold diethyl ether.[13] Dry the product under vacuum.[13]

Protocol 2: Deprotection with Scavengers for Sensitive Substrates
  • Preparation: Dissolve the substrate in a minimal amount of DCM.

  • Reagent Addition: Prepare a cleavage cocktail of TFA/H₂O/TIS in a 95:2.5:2.5 ratio.[13] Add the cocktail to the substrate.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[1]

  • Monitoring: Monitor the reaction by LC-MS.[1]

  • Work-up and Isolation: Follow steps 5 and 6 from Protocol 1.

Data Summary: Common Deprotection Reagents
ReagentTypical ConcentrationSolventTemperature (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA) 50-95%[2]Dichloromethane (DCM)[2]20-25[2]2-5 hours[2]Most common method; scavengers often required.[2]
Hydrogen Chloride (HCl) 4M solutionDioxane, Acetic Acid[2]20-25VariableA classic and effective method.[2]
Aqueous Phosphoric Acid VariesWaterVariesVariesMild and environmentally benign.[7]
**Zinc Bromide (ZnBr₂) **VariesDichloromethane (DCM)Room TempHours to 24h[5]Useful for selective deprotection.[8]
Silica Gel Slurry in solventToluene[2]Reflux (110°C)Overnight[2]Heterogeneous method for sensitive substrates.[2]

IV. Visualized Workflows and Mechanisms

Troubleshooting Workflow

G cluster_start Start: Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_issues Identify Issue cluster_solutions Implement Solution cluster_end Completion start Initiate t-Butyl Deprotection monitor Monitor by TLC/LC-MS start->monitor incomplete Incomplete Cleavage? monitor->incomplete Check progress side_products Side Products Observed? incomplete->side_products No increase_conditions Increase TFA concentration, extend reaction time, or ensure room temperature. incomplete->increase_conditions Yes degradation Substrate Degradation? side_products->degradation No add_scavengers Add scavengers like Triisopropylsilane (TIS) and Water. side_products->add_scavengers Yes milder_conditions Switch to milder conditions (e.g., aq. H3PO4, ZnBr2). degradation->milder_conditions complete Reaction Complete degradation->complete No increase_conditions->monitor add_scavengers->monitor milder_conditions->monitor

Caption: Troubleshooting workflow for t-butyl ester cleavage.[2]

Mechanism of Deprotection and Side Reactions

G cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway start R-CO-O-tBu + H+ protonated Protonated Ester start->protonated Protonation cleavage C-O Bond Cleavage protonated->cleavage product R-COOH + t-Bu+ cleavage->product isobutylene Isobutylene (gas) product->isobutylene Deprotonation tBu_cation t-Butyl Cation (t-Bu+) side_product Alkylated Side Product (Nu-tBu) tBu_cation->side_product Alkylation trapped_cation Trapped Cation tBu_cation->trapped_cation Trapping nucleophile Nucleophile (Nu) nucleophile->side_product scavenger Scavenger (e.g., TIS) scavenger->trapped_cation

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection and side reactions.[4]

V. References

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Experimental setup for monitoring t-butyl ester cleavage by HPLC. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from Boc-Tyr(tBu)-OH using Trifluoroacetic Acid (TFA). BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction time for complete deprotection of t-butyl esters. BenchChem. --INVALID-LINK--

  • Okamoto, K., et al. (1993). Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids. Journal of the Chemical Society, Chemical Communications, (1), 18-19. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. --INVALID-LINK--

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. BenchChem. --INVALID-LINK--

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups. BenchChem. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Royal Society of Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. --INVALID-LINK--

  • ACS Publications. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. --INVALID-LINK--

  • The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. --INVALID-LINK--

  • ECHEMI. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ECHEMI. --INVALID-LINK--

  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Royal Society of Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Deprotection of the t‐butyl ester group. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester. BenchChem. --INVALID-LINK--

  • ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. --INVALID-LINK--

References

Stability of tert-Butyl (R)-2-hydroxybutyrate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for tert-Butyl (R)-2-hydroxybutyrate. This guide is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice and frequently asked questions regarding the stability of this chiral building block under various experimental conditions.

Section 1: Stability and Cleavage Under Acidic Conditions

Tert-butyl esters are widely used as protecting groups for carboxylic acids due to their stability in neutral and basic conditions. However, they are designed to be cleaved under acidic conditions.[1] Understanding the mechanism and potential pitfalls of this process is crucial for successful synthesis.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: My tert-butyl ester cleavage is incomplete. What are the common causes and how can I resolve this?

Incomplete cleavage is a frequent issue that can often be resolved by optimizing reaction conditions.[2] The primary factors to consider are the strength and concentration of the acid, reaction time, and temperature.[3]

  • Insufficient Acid Strength or Concentration: The deprotection of tert-butyl esters is an acid-catalyzed reaction.[2][4] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.

    • Solution: A common and effective method involves treatment with trifluoroacetic acid (TFA), often in a co-solvent like dichloromethane (DCM).[5] For standard cleavages, a 1:1 mixture of TFA and DCM is a good starting point. For more resistant substrates, increasing the concentration of TFA to 95-100% can be effective.[2] Other acids such as aqueous phosphoric acid or hydrogen chloride (HCl) in an organic solvent can also be employed.[4][5]

  • Inadequate Reaction Time or Temperature: These deprotection reactions are typically conducted at room temperature (20-25°C). Lower temperatures will slow the reaction rate.

    • Solution: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The reaction time should be extended until the starting material is fully consumed, which is typically within a few hours.[3][5]

  • Excess Water: While a small amount of water can act as a scavenger for the generated tert-butyl cation, excessive water can dilute the acid and reduce its effectiveness.[2]

    • Solution: Use anhydrous solvents when preparing the cleavage cocktail to minimize the presence of excess water.[2]

Q2: I'm observing unexpected side products during the acidic deprotection. What is happening and how can I prevent it?

The primary side reaction during tert-butyl ester deprotection is the alkylation of nucleophilic functional groups by the released tert-butyl cation.[3]

  • Cause: The acid-catalyzed cleavage proceeds through the formation of a stable tert-butyl cation.[1][4][6] This carbocation is a reactive electrophile and can be "captured" by any nucleophiles present in the reaction mixture, leading to unwanted byproducts. The α-hydroxy group of your molecule could also potentially be susceptible to side reactions under harsh acidic conditions.

  • Prevention - The Role of Scavengers: The addition of "scavengers" to the cleavage cocktail is crucial to capture the tert-butyl cations.[2][3] Common scavengers include:

    • Triisopropylsilane (TIS)

    • Water

    • 1,2-Ethanedithiol (EDT)

    • Thioanisole

Q3: Can I selectively cleave a tert-butyl ester in the presence of other acid-labile protecting groups?

While challenging, selective deprotection is sometimes possible by carefully choosing the acidic reagent and conditions. For instance, the tert-butoxycarbonyl (Boc) group is generally more sensitive to acid than a tert-butyl ester, and this difference can be exploited.[2] Milder Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, have been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups like certain amine protecting groups.[7][8]

Mechanism of Acid-Catalyzed Cleavage

The deprotection of tert-butyl esters under acidic conditions follows a specific mechanistic pathway.[1][4]

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid. This increases the electrophilicity of the carbonyl carbon.

  • Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, leading to the formation of the carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[9]

  • Deprotonation/Elimination: The tert-butyl cation can be quenched by a nucleophile (a scavenger) or undergo elimination to form isobutylene gas.[1]

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in the Synthesis of tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Question & Answer

This section addresses specific experimental problems with actionable solutions.

Q1: My asymmetric reduction of tert-butyl 2-oxobutanoate is resulting in low or inconsistent enantiomeric excess. What are the primary factors to investigate?

Low enantiomeric excess is a common challenge in asymmetric synthesis and often points to issues with the catalyst, reaction conditions, or starting material purity.[1] A systematic investigation is the most effective approach.

Initial Diagnostic Workflow:

dot graph TD { A[Low ee Observed] --> B{Verify Analytical Method}; B -->|Validated| C{Scrutinize Reagents & Catalyst}; B -->|Not Validated| D[Validate Chiral HPLC/GC Method]; C --> E{Evaluate Reaction Conditions}; E --> F[Resolution: High ee Achieved]; subgraph "Step 1: Analytics" D; end subgraph "Step 2: Reagents" C; end subgraph "Step 3: Conditions" E; end A -- style --> stroke-width:2px,stroke:red F -- style --> stroke-width:2px,stroke:green } caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; caption-side: bottom; } caption:after { content: "Figure 1. Systematic Troubleshooting Flowchart."; } enddot

Detailed Troubleshooting Steps:

  • Catalyst System Integrity: The chiral catalyst is the heart of the asymmetric induction.

    • Catalyst/Ligand Choice: The selected chiral catalyst or ligand may not be optimal for tert-butyl 2-oxobutanoate. If using a Corey-Bakshi-Shibata (CBS) reduction, for example, the structure of the oxazaborolidine catalyst is critical for high enantioselectivity.[2][3][4]

    • Catalyst Decomposition: Many asymmetric catalysts are sensitive to air and moisture.[1][5] Ensure the catalyst was handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Catalyst decomposition can lead to the formation of non-selective or less selective species.

    • Incorrect Catalyst Loading: Both excessive and insufficient catalyst loading can negatively affect enantioselectivity.[1] Titrate the catalyst loading to find the optimal concentration for your specific substrate and conditions.

  • Purity of Starting Materials:

    • Substrate (tert-Butyl 2-oxobutanoate): Impurities in the ketoester can poison the catalyst or compete in the reaction, leading to a lower ee. Verify the purity of your starting material by NMR and/or GC-MS. If necessary, purify by distillation.

    • Solvent and Reagents: The presence of water or other impurities in the solvent or reducing agent (e.g., borane source) can have a significant impact on enantiomeric excess.[2][3] Always use freshly distilled, anhydrous solvents.

  • Reaction Conditions:

    • Temperature: Temperature control is critical. For many asymmetric reductions, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[5][6] However, some catalytic systems, like certain oxazaborolidine-catalyzed reductions, may show optimal ee at a specific temperature, with decreased ee at both higher and lower temperatures.[7] It is crucial to precisely control and optimize the reaction temperature.

    • Solvent Effects: The solvent plays a key role in the organization of the transition state. An inappropriate solvent can lead to poor enantioselectivity.[1] Common solvents for such reductions include THF and toluene. If results are poor, screening other anhydrous, aprotic solvents may be beneficial.

    • Concentration: Reactant concentration can influence reaction kinetics and potentially the aggregation state of the catalyst, which can have different selectivities.[1]

Q2: I'm observing a significant amount of the undesired (S)-enantiomer. Could the chiral catalyst itself be the problem?

Absolutely. The enantiomeric purity of the catalyst is paramount for achieving high enantioselectivity in the product.[5]

  • Verify Catalyst Purity: If you synthesized the chiral ligand or catalyst in-house, rigorously verify its enantiomeric purity using a suitable analytical method, such as chiral HPLC.

  • Source of Catalyst: If the catalyst was purchased, ensure it is from a reputable supplier and has a high specified enantiomeric purity.

  • "Matched" and "Mismatched" Pairs: In some systems, particularly those involving chiral solvents or additives, there can be a "matched" and "mismatched" effect between the catalyst and the other chiral component, which can impact the stereochemical outcome.[8]

Q3: How can I confirm my analytical method for determining enantiomeric excess is accurate?

An unreliable analytical method can be misleading. It's essential to validate your chiral HPLC or GC method.

Protocol: Validation of Chiral HPLC Method

  • Obtain a Racemic Standard: First, synthesize a racemic sample of tert-Butyl 2-hydroxybutyrate. This can be achieved by reducing tert-butyl 2-oxobutanoate with a non-chiral reducing agent like sodium borohydride.

  • Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for separating enantiomers of hydroxy esters.

  • Method Development:

    • Screen different mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the two enantiomers.

    • Optimize the flow rate and column temperature to improve resolution and peak shape.

  • Validation:

    • Resolution: Ensure the resolution between the two enantiomer peaks is greater than 1.5.

    • Linearity: Prepare a series of dilutions of the racemic standard and inject them to confirm that the peak area response is linear with concentration.

    • Inject your sample: Once the method is validated, analyze your reaction sample.

  • Calculation: The enantiomeric excess is calculated using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 Where Area_R and Area_S are the integrated peak areas of the (R) and (S) enantiomers, respectively.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical method for synthesizing tert-Butyl (R)-2-hydroxybutyrate?

A common and effective method is the asymmetric reduction of the prochiral ketone, tert-butyl 2-oxobutanoate. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a borane source, is a well-established method for this type of transformation.[3][4] Biocatalytic methods using enzymes or whole microorganisms are also employed for the reduction of β-ketoesters with high enantioselectivity.[9][10][11]

dot graph TD { A[tert-Butyl 2-oxobutanoate] -- "1. (R)-CBS Catalyst" --> B; A -- "2. Borane Source (e.g., BH3-THF)" --> B; A -- "3. Aprotic Solvent (e.g., THF)" --> B; B[Diastereomeric Transition State] --> C[this compound]; subgraph "Reaction" A; B; C; end node_style[fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; class A,B,C node_style; } caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; caption-side: bottom; } caption:after { content: "Figure 2. CBS Reduction Workflow."; } enddot

Q2: How does the CBS reduction mechanism lead to the selective formation of the (R)-enantiomer?

The enantioselectivity of the CBS reduction stems from a highly organized, six-membered transition state.[3][12]

  • Catalyst Activation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This enhances the Lewis acidity of the endocyclic boron atom.[3][12]

  • Ketone Coordination: The tert-butyl 2-oxobutanoate then coordinates to the now more Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric hindrance, with the larger substituent (the tert-butoxycarbonyl group) positioned away from the chiral framework of the catalyst.

  • Face-Selective Hydride Transfer: The hydride from the coordinated borane is then delivered to one specific face of the ketone's carbonyl group through a chair-like six-membered transition state. This directed transfer leads to the formation of the desired (R)-alcohol.[3][12]

Q3: What impact does temperature have on enantioselectivity?

Temperature has a profound, and sometimes non-linear, effect on enantioselectivity.

  • General Trend: Often, lowering the reaction temperature increases selectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy.[5]

  • Optimal Temperature: However, it is not always the case that lower is better. Some reactions exhibit a maximum enantioselectivity at a specific temperature.[7] Above this temperature, decreased selectivity is observed due to increased thermal energy allowing the higher-energy transition state to be more easily accessed. Below this optimal temperature, a competing, non-catalyzed background reaction with low selectivity may become more prominent, also lowering the overall ee.[7]

Table 1: Illustrative Impact of Temperature on Enantiomeric Excess

Temperature (°C)Enantiomeric Excess (ee %)Rationale
5085%Higher thermal energy can lead to reduced selectivity.
2595%Often a good starting point for optimization.
098%Lower temperature can enhance the energy difference between transition states.[6]
-2099%Further cooling may maximize selectivity.
-7897%At very low temperatures, reaction rates can be slow, and competing background reactions might lower the overall ee.[7]

Note: These values are illustrative and the optimal temperature must be determined experimentally for each specific catalytic system.

References

Technical Support Center: Challenges in the Scale-up of tert-Butyl (R)-2-hydroxybutyrate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of tert-Butyl (R)-2-hydroxybutyrate. As a key chiral building block, its efficient and stereochemically pure synthesis is critical. This document provides a structured troubleshooting guide in a question-and-answer format, addressing common issues from low yields and poor enantioselectivity to purification hurdles and catalyst instability. Each section offers causal explanations for experimental choices and provides validated protocols to diagnose and resolve these challenges, ensuring scientific integrity and practical applicability.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals.[1] Its production, particularly on a larger scale, often involves biocatalytic methods, primarily the asymmetric reduction of a prochiral ketone using ketoreductases (KREDs).[2][3][4] While these enzymatic methods offer high enantioselectivity, transitioning from bench-scale to pilot or industrial-scale production can introduce a host of challenges. This guide is structured to provide direct, actionable solutions to the most common problems encountered during this critical scale-up phase.

Section 1: Low Yield and Conversion Issues

Low product yield is one of the most frequent and costly issues during scale-up. The root cause can range from suboptimal reaction conditions to catalyst deactivation.

Q1: My reaction conversion has stalled at 60-70%, and I'm not achieving the expected yield. What are the likely causes and how can I troubleshoot this?

A1: Stalled conversion is a classic scale-up problem often linked to several interacting factors. Let's break down the potential culprits and a systematic approach to diagnose and resolve them.

Potential Causes & Explanations:

  • Cofactor Imbalance or Depletion: KREDs are NAD(P)H-dependent enzymes. For the reaction to proceed, the expensive NAD(P)H cofactor must be continuously regenerated.[2] In many systems, a co-substrate like isopropanol is used in large excess for this purpose. If the regeneration system is inefficient or the co-substrate is depleted, the reaction will halt.[5]

  • Product or Substrate Inhibition: High concentrations of either the substrate (tert-butyl 2-oxobutanoate) or the product (this compound) can inhibit the enzyme, slowing down or stopping the reaction. This is a common phenomenon when moving to higher substrate loadings during scale-up.

  • pH Shift: The optimal pH for KRED activity is typically narrow. As the reaction progresses, particularly with co-substrate oxidation (e.g., isopropanol to acetone), there can be a significant pH drift outside the optimal range, leading to a sharp decrease in enzyme activity.

  • Enzyme Deactivation: The enzyme itself may be unstable under the prolonged reaction times or higher temperatures sometimes used to drive the reaction to completion. Mechanical stress from vigorous mixing in larger reactors can also contribute to enzyme denaturation.

Troubleshooting Workflow & Protocol

Here is a logical workflow to diagnose the issue:

troubleshooting_workflow Start Stalled Conversion Detected Check_Cofactor Monitor Cofactor & Co-substrate Levels (HPLC, GC) Start->Check_Cofactor Result1 Cofactor Depleted? Check_Cofactor->Result1 Check_pH Monitor Reaction pH in Real-Time Result2 pH Shift > 0.5 units? Check_pH->Result2 Inhibition_Study Run Kinetic Assays with Varying Substrate/Product Concentrations Result3 Inhibition Observed? Inhibition_Study->Result3 Enzyme_Stability Assay Enzyme Activity Over Time Under Reaction Conditions Result4 Activity Loss > 20%? Enzyme_Stability->Result4 Result1->Check_pH No Action1 Increase Co-substrate Loading or Add Fresh Cofactor Result1->Action1 Yes Result2->Inhibition_Study No Action2 Implement pH Control (Buffered System or Automated Titration) Result2->Action2 Yes Result3->Enzyme_Stability No Action3 Optimize Substrate Feeding Strategy (Fed-batch approach) Result3->Action3 Yes Action4 Optimize Temperature & Agitation Consider Enzyme Immobilization Result4->Action4 Yes End Achieve >95% Conversion Result4->End No Action1->End Action2->End Action3->End Action4->End

Caption: Troubleshooting workflow for stalled reaction conversion.

Section 2: Problems with Enantioselectivity

Achieving high enantiomeric excess (ee) is the primary reason for using a biocatalytic approach. A drop in ee during scale-up can render the product unusable.

Q2: My product's enantiomeric excess (ee) has dropped from >99% at the lab scale to 95% in the pilot reactor. What could be causing this decline?

A2: A drop in enantioselectivity is a serious issue that often points to subtle changes in the reaction environment or the presence of competing reactions.

Potential Causes & Explanations:

  • Presence of Contaminating Enzymes: If you are using a whole-cell biocatalyst or a crude enzyme preparation, there may be other endogenous reductases with lower or opposite stereoselectivity. At lab scale, their effect might be negligible, but under different conditions at scale-up (e.g., longer reaction times, slight temperature variations), their activity can become significant.

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also decrease the enzyme's stereoselectivity. The active site of the enzyme may become more flexible, leading to less precise binding of the substrate and a drop in ee.

  • Incorrect pH: Similar to temperature, operating outside the optimal pH range can alter the ionization state of amino acid residues in the active site, affecting the precise stereochemical control of the reduction.

  • Substrate Quality: The purity of your starting material (tert-butyl 2-oxobutanoate) is crucial. Impurities might be substrates for the primary KRED or other contaminating enzymes, leading to the formation of undesired byproducts that are difficult to separate from the main product.

Protocol for Diagnosing and Restoring Enantioselectivity
  • Verify Substrate Purity:

    • Action: Analyze a sample of the tert-butyl 2-oxobutanoate used in the pilot run by GC-MS and NMR.

    • Objective: Identify and quantify any impurities. Compare this to the batch used in the successful lab-scale experiments.

  • Enzyme Purity Check:

    • Action: If using a cell lysate, run an SDS-PAGE to check for major contaminating protein bands. If possible, perform activity assays with model substrates known to be reduced by common competing reductases.

    • Rationale: This helps determine if the issue stems from the biocatalyst preparation itself. Using a more purified or engineered KRED can often solve this problem.[3][5]

  • Reaction Condition Re-optimization:

    • Action: Set up a Design of Experiments (DoE) at a small scale to re-evaluate the effect of temperature and pH on both conversion and enantioselectivity.

    • Parameters to Test:

      • Temperature: 20°C, 25°C, 30°C, 35°C

      • pH: 6.5, 7.0, 7.5, 8.0

    • Data Analysis: Plot both conversion and % ee against temperature and pH to find the optimal operating window where ee is maximized (>99%).

Temperature (°C)pHConversion (%)Enantiomeric Excess (ee, %)
257.09999.5
357.09997.2
258.09598.1
358.09695.5

Table 1: Example data from a DoE study showing the impact of temperature and pH on enantioselectivity. As shown, a higher temperature significantly erodes the ee.

Section 3: Purification and Impurity Profile Challenges

Even with high conversion and selectivity, challenges in downstream processing can significantly impact the final product's purity and overall process efficiency.

Q3: After scaling up, I'm observing a new, difficult-to-remove impurity during product purification by distillation. How can I identify it and prevent its formation?

A3: The appearance of new impurities during scale-up is often due to longer reaction times, higher temperatures, or issues with raw material stability.

Potential Causes & Explanations:

  • Byproduct from Co-substrate: If using isopropanol for cofactor regeneration, a common side reaction is the enzyme-catalyzed transesterification between the isopropanol and the product ester, or the starting ketoester. This can form isopropyl (R)-2-hydroxybutyrate.

  • Decomposition of Starting Material: The starting material, tert-butyl 2-oxobutanoate, might not be stable over extended periods under the reaction conditions, potentially leading to side reactions or degradation products.

  • Hydrolysis of the Tert-Butyl Ester: The product itself, this compound, can undergo hydrolysis back to (R)-2-hydroxybutyric acid, especially if the pH drifts to acidic or basic extremes for prolonged periods.[1]

Identification and Mitigation Strategy
  • Impurity Identification:

    • Action: Isolate the impurity using preparative chromatography (HPLC or flash chromatography).

    • Analysis: Characterize the isolated fraction using LC-MS and NMR to determine its structure. This is a critical first step.

  • Root Cause Analysis & Prevention:

    • If the impurity is an isopropyl ester: This confirms a transesterification side reaction.

      • Solution 1: Consider switching to a different cofactor regeneration system that does not involve an alcohol co-substrate, such as a glucose/glucose dehydrogenase system.

      • Solution 2: Optimize the reaction to reduce the overall time, minimizing the window for the side reaction to occur.

    • If the impurity is a degradation product of the starting material:

      • Solution: Implement a fed-batch strategy for the substrate. By adding the tert-butyl 2-oxobutanoate slowly over the course of the reaction, its concentration at any given time is kept low, minimizing degradation.

    • If the impurity is (R)-2-hydroxybutyric acid:

      • Solution: This points to product hydrolysis. Ensure strict pH control is maintained throughout the entire process, including during workup and extraction. The optimal pH for storage and workup might be different from the reaction pH.

impurity_logic Start New Impurity Detected Isolate Isolate Impurity (Prep HPLC/Flash) Start->Isolate Characterize Characterize Structure (LC-MS, NMR) Isolate->Characterize Impurity_ID Impurity Identity? Characterize->Impurity_ID Transester Isopropyl Ester Impurity_ID->Transester Degradation Substrate Degradation Product Impurity_ID->Degradation Hydrolysis Hydroxy Acid Impurity_ID->Hydrolysis Action1 Change Cofactor System or Reduce Reaction Time Transester->Action1 Action2 Implement Substrate Fed-Batch Strategy Degradation->Action2 Action3 Ensure Strict pH Control During Reaction & Workup Hydrolysis->Action3 End Pure Product (>99.5%) Action1->End Action2->End Action3->End

Caption: Logical flow for impurity identification and mitigation.

Section 4: Catalyst/Biocatalyst Deactivation and Recovery

For a cost-effective process, the enzyme must be stable and, ideally, reusable. Poor stability or recovery at scale can make the entire process economically unviable.

Q4: My enzyme seems to be deactivating much faster in the large reactor, and I'm struggling to recover it for reuse. What are the best practices for improving enzyme stability and recovery?

A4: Enzyme stability and reusability are paramount for industrial-scale biocatalysis. The transition to a larger reactor introduces new stresses that can deactivate the enzyme.

Potential Causes for Deactivation & Poor Recovery:

  • Shear Stress: The high-powered mechanical agitators in large reactors can create significant shear forces that can physically damage and denature the enzyme.

  • Oxygen Sensitivity: Some KREDs are sensitive to oxidation. Inadequate inert gas blanketing in a large reactor can lead to oxidative damage and loss of activity.

  • Leaching (for immobilized enzymes): If the enzyme is immobilized, poor binding to the support can lead to leaching of the enzyme into the reaction medium, making recovery impossible.

  • Fouling (for immobilized enzymes): The surface of the immobilized enzyme can become fouled by precipitated substrate, product, or cell debris, blocking access to the active sites.

Strategies for Enhancing Enzyme Stability and Reusability
  • Enzyme Immobilization:

    • Rationale: Immobilizing the enzyme onto a solid support is one of the most effective strategies to improve stability and facilitate recovery.[3] It protects the enzyme from shear stress and allows for simple filtration to recover the catalyst.

    • Protocol for Screening Immobilization Supports:

      • Select Supports: Choose a variety of supports with different properties (e.g., epoxy resins, aminopropyl glass beads, magnetic nanoparticles).

      • Immobilization: Follow the manufacturer's protocol for immobilizing your KRED onto each support.

      • Activity Assay: Measure the specific activity of each immobilized preparation.

      • Stability Test: Incubate the immobilized enzymes under reaction conditions (with agitation) for 24-48 hours and measure the residual activity.

      • Recycling Test: Perform 5-10 reaction cycles, recovering the enzyme by filtration after each cycle and measuring the conversion.

Support TypeImmobilization Yield (%)Specific Activity (U/g)Residual Activity after 24h (%)Conversion after 5 Cycles (%)
Epoxy Resin851509098
Amino Glass701207590
Magnetic Beads951809299

Table 2: Example data for screening different immobilization supports. Magnetic beads show high yield, activity, and excellent reusability.

  • Reactor and Process Optimization:

    • Agitation: Switch from a top-down mechanical stirrer (high shear) to a gentler agitation system like a magnetic stirrer or a low-shear impeller if feasible for the reactor size.

    • Inert Atmosphere: Ensure the reactor is properly purged and maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction to prevent oxidation.

References

Impact of residual impurities on the reactivity of tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-Butyl (R)-2-hydroxybutyrate. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges associated with the use of this chiral building block. Here, we address common issues related to residual impurities and their impact on experimental outcomes, providing in-depth troubleshooting guides and frequently asked questions.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its stereochemical integrity is crucial for the desired biological activity of the final product. However, residual impurities from the synthesis or degradation of this compound can significantly affect its reactivity, leading to side reactions, low yields, and compromised purity of subsequent products. This guide will help you identify, understand, and mitigate the effects of these impurities.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, stability, and reactivity of this compound.

Q1: What are the most common impurities found in this compound and how do they affect my reaction?

A1: The most common impurities include residual acids or bases from synthesis, water, the (S)-enantiomer, and unreacted starting materials.

  • Residual Acids/Bases: Can catalyze unwanted side reactions, such as hydrolysis of the ester or racemization of the chiral center.[2][3]

  • Water: Can lead to the hydrolysis of the tert-butyl ester, forming tert-butanol and (R)-2-hydroxybutyric acid, especially in the presence of acid or base catalysts.[4][5][6][7]

  • (S)-enantiomer: As a chiral impurity, it can lead to the formation of diastereomeric products, complicating purification and reducing the enantiomeric excess (ee) of the desired product.

  • Unreacted Starting Materials: Such as (R)-2-hydroxybutyric acid or isobutylene, can interfere with downstream reactions.

Q2: My reaction yield is consistently low when using this compound. What could be the cause?

A2: Low yields can often be attributed to the degradation of the starting material due to improper storage or reaction conditions. The tert-butyl ester group is sensitive to acidic conditions and can undergo cleavage.[8][9] Ensure your reaction medium is neutral or basic if the ester moiety is to be preserved. Additionally, verify the purity of your starting material, as significant amounts of non-reactive impurities will lower the effective concentration of your reagent.

Q3: I am observing unexpected side products in my reaction. How can I determine if they are related to impurities in my this compound?

A3: The first step is to analyze the purity of your starting material using techniques like NMR, GC-MS, or chiral HPLC.[10][11][12][13] If you detect significant impurities, consider their potential reactivity under your experimental conditions. For example, the presence of the free hydroxyl group and the ester functionality in the molecule can lead to side reactions like self-condensation or transesterification under certain catalytic conditions.

Q4: How can I prevent racemization of the chiral center during my experiments?

A4: The alpha-proton to the carbonyl group is susceptible to deprotonation under basic conditions, which can lead to racemization via an enolate intermediate.[14][15] Similarly, acidic conditions can also promote enolization and subsequent racemization.[14][16][17] To minimize this risk, use non-basic or mildly acidic conditions where possible and keep reaction times to a minimum. Low temperatures can also help to suppress racemization.

Q5: What are the best practices for storing this compound to maintain its purity?

A5: To prevent hydrolysis and other degradation pathways, store the compound in a tightly sealed container in a cool, dry place, away from acids and bases.[4] Using an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent moisture ingress.

Part 2: Troubleshooting Guide

This section provides systematic approaches to troubleshoot common problems encountered during the use of this compound.

Issue 1: Inconsistent Reaction Outcomes or Low Yields

Possible Cause: Purity of the starting material is compromised.

Troubleshooting Workflow:

start Inconsistent Results/ Low Yield check_purity 1. Assess Purity of This compound (NMR, GC-MS) start->check_purity impurities_detected Impurities Detected? check_purity->impurities_detected check_chiral_purity 2. Determine Enantiomeric Excess (Chiral HPLC/GC) ee_low Low ee? check_chiral_purity->ee_low impurities_detected->check_chiral_purity No purify 3. Purify Starting Material (e.g., Column Chromatography, Distillation) impurities_detected->purify Yes optimize 4. Optimize Reaction Conditions (Temperature, Solvent, Catalyst) ee_low->optimize Yes proceed Proceed with Reaction ee_low->proceed No purify->check_chiral_purity optimize->proceed

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Experimental Protocols:

  • Protocol 2.1.1: Purity Analysis by ¹H NMR

    • Dissolve 5-10 mg of this compound in 0.6 mL of CDCl₃.

    • Acquire a ¹H NMR spectrum.

    • Look for characteristic peaks of impurities:

      • tert-Butanol: Singlet around δ 1.28 ppm.

      • (R)-2-hydroxybutyric acid: Broad singlet for the carboxylic acid proton (> δ 10 ppm).

      • Residual Solvents: Check for peaks corresponding to common synthesis solvents (e.g., diethyl ether, dichloromethane).

  • Protocol 2.1.2: Enantiomeric Excess (ee) Determination by Chiral HPLC

    • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective.[10][18]

    • Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio may need to be optimized for baseline separation of the enantiomers.

    • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

    • Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. Calculate the ee using the formula: ee (%) = [((R) - (S)) / ((R) + (S))] x 100.

Issue 2: Formation of Diastereomeric Products

Possible Cause: Racemization of the chiral center or presence of the (S)-enantiomer in the starting material.

Logical Relationship Diagram:

cluster_0 Causes cluster_1 Consequence start_impurity (S)-enantiomer Impurity diastereomers Formation of Diastereomeric Products start_impurity->diastereomers Directly reacts racemization Racemization during Reaction racemization->diastereomers Leads to

Caption: Causes leading to the formation of diastereomeric products.

Troubleshooting Steps:

  • Verify Enantiomeric Purity: Use chiral HPLC (Protocol 2.1.2) to determine the ee of your starting material. If it is low, purify the material or source a higher purity grade.

  • Modify Reaction Conditions to Prevent Racemization:

    • Avoid Strong Bases: If a base is necessary, consider using a non-nucleophilic, sterically hindered base.

    • Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature to minimize the rate of enolization/enolate formation.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

Issue 3: Cleavage of the tert-Butyl Ester Group

Possible Cause: The reaction conditions are too acidic.

Troubleshooting Steps:

  • pH Measurement: If your reaction is in an aqueous or protic solvent, check the pH.

  • Alternative Protecting Groups: If acidic conditions are unavoidable for a subsequent step, consider if a different protecting group for the carboxylic acid would be more suitable for your synthetic route.

  • Buffered Systems: For reactions that generate acidic byproducts, the use of a buffer can help maintain a neutral pH.

Data Summary Table:

ImpurityPotential ImpactRecommended Analytical MethodMitigation Strategy
Residual Acid Ester hydrolysis, RacemizationpH measurement, TitrationNeutralization, Repurification
Residual Base Racemization, Side reactionspH measurement, TitrationNeutralization, Repurification
Water Ester hydrolysisKarl Fischer titration, ¹H NMRUse of anhydrous solvents, Storage in a desiccator
(S)-enantiomer Formation of diastereomers, Lowered eeChiral HPLC/GCChiral purification, Source higher purity material
tert-Butanol Potential side reactions¹H NMR, GC-MSPurification by distillation or chromatography
(R)-2-hydroxybutyric acid Altered stoichiometry, Side reactions¹H NMR, LC-MSPurification by extraction or chromatography

References

Validation & Comparative

Comparison of tert-Butyl (R)-2-hydroxybutyrate with other chiral building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to tert-Butyl (R)-2-hydroxybutyrate and Other Chiral Building Blocks

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route.[1][2][3] Chirality is a cornerstone of modern pharmaceutical design, as the three-dimensional arrangement of atoms dictates a molecule's interaction with biological targets.[4][5][6][7] Among the vast arsenal of available chiral synthons, this compound has emerged as a versatile and valuable intermediate.

This guide provides a detailed comparison of this compound with other classes of chiral building blocks. It moves beyond a simple cataloging of alternatives to offer insights into the causality behind experimental choices, supported by protocols and comparative data to inform your synthetic strategy.

Profiling this compound: A Unique Synthon

This compound is an organic compound featuring a stereocenter at the C2 position, a reactive secondary alcohol, and a sterically demanding tert-butyl ester group.[8] This combination of features imparts specific properties that define its utility in synthesis.

  • Chirality and Reactivity : The (R)-configuration at the hydroxyl-bearing carbon provides a pre-defined stereocenter, making it an excellent starting material for introducing chirality into a target molecule.[8][9] The hydroxyl group is a versatile handle for various transformations, including etherification, esterification, and oxidation.

  • The Role of the tert-Butyl Ester : The bulky tert-butyl group serves two primary functions. First, it provides significant steric hindrance, which can enhance diastereoselectivity in reactions at or near the chiral center by directing the approach of reagents. Second, it acts as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily removable under specific acidic conditions (e.g., with trifluoroacetic acid).[10]

Physicochemical Properties:

PropertyValue
CAS Number 206996-51-2[11]
Molecular Formula C₈H₁₆O₃[11]
Molecular Weight 160.21 g/mol [11][12]
Appearance Colorless to pale yellow liquid or solid[8]
Melting Point 52-54 °C[12]
Boiling Point 179.1 °C at 760 mmHg[12]
Solubility Soluble in organic solvents like ethanol and ether; limited water solubility[8]

The Synthetic Landscape: Accessing Enantiopure Hydroxy Esters

The value of a chiral building block is intrinsically linked to the reliability and efficiency of its synthesis. Asymmetric synthesis is the preferred method for producing single-enantiomer drugs, as it is more elegant and efficient than the resolution of racemic mixtures.[1][4]

Asymmetric Synthesis of this compound

A common and effective method is the asymmetric reduction of the prochiral ketone, tert-butyl 2-oxobutyrate. This can be achieved using biocatalytic or chemocatalytic methods. Biocatalysis, often employing yeast like Saccharomyces cerevisiae, offers a green and highly selective route.[13][14]

Asymmetric_Reduction_Workflow sub tert-Butyl 2-oxobutyrate (Prochiral Ketone) reagent Asymmetric Reducing Agent (e.g., S. cerevisiae or Chiral Catalyst) sub->reagent Reduction product This compound (Chiral Alcohol) reagent->product purify Purification (Chromatography/Distillation) product->purify final High Purity Product (>99% ee) purify->final

Caption: Workflow for the asymmetric synthesis of this compound.

Comparative Analysis: Positioning with Other Chiral Building Blocks

The choice of a chiral building block depends heavily on the specific synthetic challenge. Here, we compare this compound against other common categories of chiral synthons.

Building Block CategoryExample(s)Source of ChiralityKey AdvantagesKey DisadvantagesBest For...
Chiral Hydroxy Esters This compound , Ethyl (S)-lactate, Ethyl (R)-3-hydroxybutyrateAsymmetric Synthesis / BiocatalysisVersatile functional handles (OH, ester); tunable steric/electronic properties.May require multi-step synthesis to access.Introducing defined hydroxy-acid fragments; stereocontrolled additions.
Amino Acids (S)-Proline, D-Valine, L-PhenylalanineChiral Pool (Natural)[4]Readily available, inexpensive, high enantiopurity; bifunctional (amine and acid).Limited structural diversity in the basic scaffold.Organocatalysis, peptide synthesis, synthesis of chiral amines and alkaloids.
Chiral Auxiliaries Evans Oxazolidinones, (R/S)-CBS ReagentsSyntheticHigh degree of stereocontrol; recyclable; well-established methodologies.Requires attachment and cleavage steps (atom uneconomical); can be expensive.[4]Diastereoselective alkylations, aldol reactions, and reductions where precise stereocontrol is paramount.
Terpenes & Alkaloids (-)-Menthol, (+)-Camphor, CinchonidineChiral Pool (Natural)[4]Abundant natural sources; rigid conformational structures.Often require extensive functional group manipulation.Use as chiral auxiliaries, ligands for metal catalysts, or complex total synthesis starting points.
Why Choose this compound?
  • Stability & Selectivity : The tert-butyl group offers superior stability against hydrolysis compared to methyl or ethyl esters, allowing for a broader range of reaction conditions. Its steric bulk can significantly improve the diastereoselectivity of reactions.

  • Orthogonal Deprotection : The acid-labile nature of the tert-butyl ester allows for selective deprotection in the presence of other ester groups (like methyl or ethyl esters) that are typically cleaved under basic conditions. This orthogonality is highly valuable in complex, multi-step syntheses.

  • Synthetic Versatility : It serves not just as a source of chirality but as a C4 building block, incorporating a functionalized, stereochemically defined fragment into a larger molecule.

Experimental Protocols: From Synthesis to Application

To provide a practical context, we detail a representative experimental protocol for the synthesis of a related chiral hydroxy ester and its subsequent use.

Protocol 1: General Method for Asymmetric Reduction of Keto Esters

This protocol is adapted from established methods for the chemo- and biocatalytic reduction of prochiral ketones, a common strategy for accessing chiral alcohols like this compound.[15]

Objective: To synthesize an enantiomerically enriched hydroxy ester via asymmetric reduction.

Materials:

  • Substituted keto ester (e.g., tert-butyl 2-oxobutyrate) (1.0 eq)

  • Asymmetric catalyst: e.g., (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) or a suitable biocatalyst (S. cerevisiae)

  • Reducing agent: Borane-dimethyl sulfide complex (BMS) or glucose (for biocatalysis)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol, Aqueous HCl (1 M), Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (Chemocatalytic - CBS Reduction):

  • Under an inert atmosphere (argon), cool a solution of the keto ester in anhydrous THF to -20 °C. Causality : Anhydrous conditions are critical to prevent the quenching of the borane reagent. Low temperature enhances enantioselectivity.

  • Add the (R)-CBS catalyst solution dropwise.

  • Slowly add the BMS solution, maintaining the temperature below -20 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Warm the mixture to room temperature and add 1 M HCl.

  • Perform a standard aqueous workup: extract with an organic solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the enantiomerically enriched hydroxy ester.

  • Validation : Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Protocol 2: Deprotection of the tert-Butyl Ester

Objective: To cleave the tert-butyl ester to reveal the free carboxylic acid.

Materials:

  • This compound substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester substrate in DCM.

  • Add an excess of TFA (typically 5-10 equivalents) to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting crude carboxylic acid can be used directly or purified further. Self-Validation : The disappearance of the characteristic tert-butyl signal (a singlet at ~1.5 ppm) in the ¹H NMR spectrum confirms the completion of the reaction.

Decision Framework for Chiral Building Block Selection

Choosing the right building block is a multi-factorial decision. The following logic diagram can guide this process.

Chiral_Building_Block_Selection start Start: Define Synthetic Goal q1 Is the chiral moiety part of the final target? start->q1 q2 Is high atom economy critical (e.g., large-scale synthesis)? q1->q2 Yes res1 Use Chiral Auxiliary (e.g., Evans) q1->res1 No q3 Is the required stereoisomer readily available from nature? q2->q3 Yes q2->res1 No res3 Use Chiral Pool (Amino Acids, Terpenes) q3->res3 Yes res4 Use Synthetic Building Block (e.g., Chiral Hydroxy Ester) q3->res4 No q4 Is acid-lability or steric bulk required? res5 Select this compound or similar bulky ester q4->res5 Yes res6 Consider other Hydroxy Esters (e.g., Ethyl Lactate) q4->res6 No res2 Consider Asymmetric Catalysis or Chiral Pool Approach res4->q4

References

Validating the Stereochemical Integrity of tert-Butyl (R)-2-hydroxybutyrate in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Abstract

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral building blocks is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the stereochemical integrity of tert-Butyl (R)-2-hydroxybutyrate, a key chiral intermediate. We will delve into the nuances of direct and indirect methods, including Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document will equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate validation strategy, ensuring the enantiomeric purity of their final products.

The Criticality of Stereochemical Integrity

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For active pharmaceutical ingredients (APIs), one enantiomer can exhibit the desired therapeutic effect while the other may be inactive or, in some cases, induce harmful side effects.[1] Therefore, maintaining the stereochemical integrity of chiral intermediates like this compound throughout a multi-step synthesis is not merely a matter of purity but a fundamental aspect of drug safety and efficacy.

This compound, with its characteristic ester and hydroxyl functional groups, is a valuable chiral building block.[2] However, the α-hydroxy ester moiety is susceptible to racemization under certain reaction conditions, particularly those involving acidic or basic environments. This guide will explore the potential pitfalls in common synthetic transformations and provide robust analytical methods to quantify the enantiomeric excess (ee), a critical measure of stereochemical purity.[3][4]

Potential Sources of Racemization in Synthesis

Understanding the potential pathways for the loss of stereochemical integrity is the first line of defense. For α-hydroxy esters like this compound, several common synthetic steps can introduce the risk of racemization.

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester is a common protecting group for carboxylic acids, prized for its stability under many conditions.[5][6] However, its removal often requires acidic conditions.[7] While generally considered stable to base, some reports indicate that hindered esters can undergo hydrolysis under specific non-aqueous basic conditions.[8]

  • Acid-Catalyzed Hydrolysis: This process proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity.[7] For tert-butyl esters, the mechanism often involves the formation of a stable tert-butyl cation.[7] While this mechanism does not directly involve the chiral center, prolonged exposure to strong acids or elevated temperatures can lead to enolization of the α-hydroxy ketone, a planar intermediate that can lead to racemization upon reprotonation.[9]

  • Base-Mediated Hydrolysis: While less common for tert-butyl esters, saponification with strong bases can deprotonate the α-carbon, forming an enolate. This planar intermediate will lead to racemization. The acidity of the α-proton is a key factor; the presence of an adjacent electron-withdrawing group can increase the risk.

Reactions at the Hydroxyl Group: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of other functional groups, including esters, with a predictable inversion of stereochemistry.[10][11][12] This stereospecificity is a major advantage in asymmetric synthesis.[13][14] However, deviations from the ideal S\textsubscript{N}2 pathway can lead to a loss of stereochemical control.

The reaction mechanism is complex and has been a subject of debate.[10][13] It generally involves the formation of an alkoxyphosphonium salt, which is then displaced by a nucleophile.[12] While typically proceeding with clean inversion, factors such as the pKa of the nucleophile and steric hindrance can influence the reaction's stereochemical outcome.[14] Any side reactions that lead to the formation of achiral intermediates can result in racemization.[13]

Comparative Analysis of Validation Methodologies

A variety of analytical techniques can be employed to determine the enantiomeric excess of this compound. The choice of method depends on factors such as the required accuracy, sample throughput, and available instrumentation.

Method Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High accuracy and resolution, direct analysis without derivatization.Can require method development to find a suitable CSP and mobile phase.Routine quality control, high-purity analysis.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High sensitivity, suitable for volatile compounds.May require derivatization to increase volatility and improve separation.Analysis of volatile chiral intermediates and final products.
NMR Spectroscopy Use of chiral solvating agents or derivatizing agents to induce chemical shift differences between enantiomers.Rapid analysis, provides structural information.Lower sensitivity compared to chromatographic methods, may require derivatization.In-process control, structural confirmation.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for determining enantiomeric excess due to its high accuracy and resolving power.[3][15][16] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Workflow for Chiral HPLC Method Development:

Caption: A generalized workflow for developing a chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative, is a good starting point for α-hydroxy esters.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar modifier like isopropanol or ethanol. A starting point could be 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm) is standard.

  • Injection Volume: 10 µL.

  • Analysis: Inject a racemic standard of tert-Butyl 2-hydroxybutyrate to determine the retention times of both enantiomers. Then, inject the sample of this compound. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area\textsubscript{R} - Area\textsubscript{S}) / (Area\textsubscript{R} + Area\textsubscript{S}) ] x 100

Chiral Gas Chromatography (GC)

For volatile compounds or those that can be easily derivatized to become volatile, chiral GC offers excellent sensitivity and resolution.[17][18] The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[19]

Derivatization Strategy for Chiral GC:

To improve the volatility and chromatographic behavior of this compound, the hydroxyl group can be derivatized. A common approach is acylation to form an ester, for example, by reacting with acetic anhydride or trifluoroacetic anhydride.[19]

Chiral GC Derivatization Analyte This compound Product Volatile Derivative (e.g., tert-Butyl (R)-2-acetoxybutyrate) Analyte->Product Reagent Derivatizing Agent (e.g., Acetic Anhydride) Reagent->Product GC_Analysis Chiral GC Analysis Product->GC_Analysis

Caption: Derivatization workflow for chiral GC analysis.

Experimental Protocol: Chiral GC Analysis

  • Derivatization: In a vial, dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane). Add an excess of the derivatizing agent (e.g., acetic anhydride) and a catalytic amount of a base (e.g., pyridine). Heat the mixture if necessary and then quench the reaction. Extract the derivatized product.

  • Column Selection: A cyclodextrin-based chiral capillary column is recommended.

  • Carrier Gas: Hydrogen or helium.

  • Temperature Program: Start with an initial oven temperature and ramp up to a final temperature to ensure good separation and peak shape. For example, start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.

  • Injector and Detector Temperature: Typically set to 250 °C.

  • Detection: Flame Ionization Detector (FID) is commonly used.

  • Analysis: Inject a derivatized racemic standard to identify the peaks for both enantiomers. Calculate the enantiomeric excess from the peak areas as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a rapid method for determining enantiomeric purity, often without the need for chromatographic separation.[1][20][21] The principle relies on making the enantiomers diastereotopic, which results in distinct NMR signals. This can be achieved in two ways:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers in solution.[1] This interaction can induce small but measurable differences in the chemical shifts of the enantiomers.

  • Chiral Derivatizing Agents (CDAs): These reagents react with the enantiomers to form stable diastereomers, which will have distinct NMR spectra.[20][22] Mosher's acid is a classic example of a CDA.[20]

Comparison of NMR Methods:

Method Principle Advantages Disadvantages
Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes.Non-destructive, simple sample preparation.Chemical shift differences can be small, requiring high-field NMR.
Chiral Derivatizing Agents (CDAs) Formation of stable diastereomers.Larger, more easily resolved chemical shift differences.Requires a chemical reaction, potential for kinetic resolution.

Experimental Protocol: NMR Analysis using a Chiral Solvating Agent

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl\textsubscript{3}).

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes. Integrate the signals corresponding to the R and S enantiomers. Calculate the enantiomeric excess from the integration values.

Conclusion

The validation of the stereochemical integrity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of the primary analytical techniques used for this purpose: chiral HPLC, chiral GC, and NMR spectroscopy.

  • Chiral HPLC stands out for its accuracy and direct analysis capabilities, making it ideal for routine quality control.

  • Chiral GC offers high sensitivity for volatile compounds, often requiring a simple derivatization step.

  • NMR Spectroscopy provides a rapid means of analysis, particularly useful for in-process controls.

The choice of the most appropriate method will depend on the specific requirements of the analysis. A thorough understanding of the potential sources of racemization during synthesis, coupled with a robust and validated analytical method, is essential for any researcher working with this important chiral building block.

References

A Senior Application Scientist's Guide to the Asymmetric Synthesis of tert-Butyl (R)-2-hydroxybutyrate: A Comparative Catalyst Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Optically active α-hydroxy esters are crucial chiral building blocks in the pharmaceutical and fine chemical industries. Among them, tert-Butyl (R)-2-hydroxybutyrate serves as a key intermediate for synthesizing various bioactive molecules, where its specific stereochemistry is paramount to the final product's efficacy.[1] The asymmetric reduction of the prochiral precursor, tert-Butyl 2-oxobutanoate, is the most direct route to this valuable compound. The choice of catalyst for this transformation is a critical decision, dictating not only the enantioselectivity and yield but also the economic and environmental viability of the process.

This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this synthesis. We will delve into the mechanistic nuances, performance metrics, and operational considerations of two major classes of catalysts: transition metal complexes and biocatalysts. By synthesizing data from authoritative sources and providing field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic strategy for their specific needs.

General Reaction Scheme

The fundamental transformation is the stereoselective reduction of a ketone to a chiral alcohol. The goal is to control the facial selectivity of hydride addition to the carbonyl group to produce the desired (R)-enantiomer in high excess.

References

A Senior Application Scientist's Guide to Protecting (R)-2-hydroxybutyrate in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient manipulation of chiral building blocks is paramount to the successful synthesis of complex molecular targets. (R)-2-hydroxybutyrate, a valuable chiral intermediate, presents a common challenge in multi-step synthesis: the selective protection of its secondary hydroxyl group.[1] The choice of protecting group is a critical decision that directly impacts reaction yields, scalability, and, most importantly, the preservation of the stereochemical integrity of the final product.

This guide provides an in-depth comparison of the performance of common protecting groups for the hydroxyl functionality of (R)-2-hydroxybutyrate, with a focus on providing actionable, data-driven insights for synthetic chemists. We will delve into the mechanistic rationale behind the selection of protecting groups, present detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.

The Strategic Imperative for Protecting (R)-2-hydroxybutyrate

(R)-2-hydroxybutyrate and its esters are key components in the synthesis of a variety of chiral compounds, including pharmaceuticals.[1] A notable example is its use as a precursor in the synthesis of the anticancer drug Idelalisib.[2][3][4] The hydroxyl group is a reactive site that can interfere with a wide range of synthetic transformations, such as organometallic additions, oxidations, and reductions. Therefore, its temporary masking is essential to achieve the desired chemoselectivity. An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removed under mild conditions without affecting other functional groups or the chiral center.[5][6]

Comparative Analysis of Leading Hydroxyl Protecting Groups

The selection of a suitable protecting group is a balance of stability and ease of removal. Here, we compare three major classes of protecting groups for the secondary alcohol of (R)-2-hydroxybutyrate: Silyl Ethers, Benzyl Ethers, and Ester Protecting Groups.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild deprotection conditions.[7] For a secondary alcohol like that in (R)-2-hydroxybutyrate, the tert-butyldimethylsilyl (TBS) group is a common and effective choice.

Mechanism of Protection and Deprotection:

The protection of an alcohol as a TBS ether typically proceeds via an SN2-type reaction at the silicon center. The alcohol attacks the silicon of tert-butyldimethylsilyl chloride (TBS-Cl), facilitated by a base such as imidazole, which acts as a nucleophilic catalyst.[8] This mechanism does not involve the chiral carbon, thus preserving the stereochemistry of the (R)-2-hydroxybutyrate.

Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage of the Si-O bond.[6] Acidic conditions can also be used for deprotection, with the stability of the silyl ether being dependent on the steric bulk of the substituents on the silicon atom.[7]

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph Protection A["(R)-2-hydroxybutyrate"] -- "TBS-Cl, Imidazole, DMF" --> B["(R)-TBS-O-2-hydroxybutyrate"]; end subgraph Deprotection B -- "TBAF, THF" --> A; end }

General workflow for TBS protection and deprotection.

Performance Characteristics of Silyl Ethers:

FeaturePerformance
Yield of Protection Typically >95%
Reaction Time 1-12 hours
Stability Stable to a wide range of non-acidic and non-fluoride conditions, including organometallic reagents and many oxidizing and reducing agents.
Deprotection Conditions Mild; TBAF in THF, or acidic conditions (e.g., AcOH, PPTS).
Stereochemical Integrity Excellent; protection and deprotection mechanisms do not affect the chiral center.[8]
Orthogonality Orthogonal to benzyl ethers and many ester protecting groups.
Benzyl Ethers: Robust and Reliable

Benzyl (Bn) ethers are another popular choice for protecting alcohols, known for their high stability across a broad range of chemical conditions, including strongly acidic and basic media.[9][10]

Mechanism of Protection and Deprotection:

The most common method for the formation of benzyl ethers is the Williamson ether synthesis, where the alkoxide of the alcohol displaces a benzyl halide (e.g., benzyl bromide, BnBr) in an SN2 reaction.[10] Similar to silylation, this process does not impact the stereochemistry of the chiral substrate.

Deprotection of benzyl ethers is typically achieved by catalytic hydrogenolysis (e.g., H2, Pd/C), which is a very mild method.[10] This deprotection strategy is orthogonal to silyl ether and ester deprotection conditions.

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph Protection C["(R)-2-hydroxybutyrate"] -- "NaH, BnBr, THF" --> D["(R)-BnO-2-hydroxybutyrate"]; end subgraph Deprotection D -- "H₂, Pd/C, EtOH" --> C; end }

General workflow for Benzyl protection and deprotection.

Performance Characteristics of Benzyl Ethers:

FeaturePerformance
Yield of Protection Typically >90%
Reaction Time 2-24 hours
Stability Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.
Deprotection Conditions Mild; catalytic hydrogenolysis (H₂, Pd/C).
Stereochemical Integrity Excellent; protection and deprotection mechanisms do not affect the chiral center.
Orthogonality Orthogonal to silyl ethers and ester protecting groups.
Ester Protecting Groups: A Classical Approach

Ester protecting groups, such as acetate (Ac) and pivaloate (Piv), offer a different set of protection and deprotection conditions.[11] While less common for protecting a single hydroxyl group in the presence of a carboxylate (or ester), they are valuable in certain synthetic strategies.

Mechanism of Protection and Deprotection:

Esterification is typically achieved by reacting the alcohol with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine.[11] Deprotection is readily accomplished by hydrolysis under basic conditions (saponification).[12]

Performance Characteristics of Ester Protecting Groups:

FeaturePerformance
Yield of Protection Typically >95%
Reaction Time 1-4 hours
Stability Stable to acidic conditions and catalytic hydrogenolysis.
Deprotection Conditions Basic hydrolysis (e.g., K₂CO₃, MeOH).
Stereochemical Integrity Good; however, care must be taken as strong basic conditions for deprotection could potentially lead to epimerization at the α-carbon, although this is generally not an issue with mild bases.
Orthogonality Orthogonal to silyl and benzyl ethers.

Experimental Protocols

The following are representative, detailed protocols for the protection and deprotection of the hydroxyl group of ethyl (R)-2-hydroxybutyrate.

Protocol 1: Protection of Ethyl (R)-2-hydroxybutyrate as a TBS Ether

Objective: To protect the secondary hydroxyl group of ethyl (R)-2-hydroxybutyrate with a tert-butyldimethylsilyl group.

Materials:

  • Ethyl (R)-2-hydroxybutyrate

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl (R)-2-hydroxybutyrate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBS-Cl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS ether.

Protocol 2: Deprotection of Ethyl (R)-2-(tert-butyldimethylsilyloxy)butyrate

Objective: To remove the TBS protecting group to regenerate the free hydroxyl group.

Materials:

  • Ethyl (R)-2-(tert-butyldimethylsilyloxy)butyrate

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected ethyl (R)-2-hydroxybutyrate (1.0 eq) in anhydrous THF.

  • Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Protection of Ethyl (R)-2-hydroxybutyrate as a Benzyl Ether

Objective: To protect the secondary hydroxyl group of ethyl (R)-2-hydroxybutyrate with a benzyl group.

Materials:

  • Ethyl (R)-2-hydroxybutyrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of ethyl (R)-2-hydroxybutyrate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add BnBr (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Deprotection of Ethyl (R)-2-(benzyloxy)butyrate

Objective: To remove the benzyl protecting group via catalytic hydrogenolysis.

Materials:

  • Ethyl (R)-2-(benzyloxy)butyrate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve ethyl (R)-2-(benzyloxy)butyrate (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (10 mol%).

  • Stir the suspension under an atmosphere of hydrogen (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Conclusion and Recommendations

The choice of protecting group for (R)-2-hydroxybutyrate is highly dependent on the planned synthetic route.

  • TBS ethers are an excellent first choice for many applications due to their ease of introduction and mild, non-hydrogenolytic deprotection conditions. They offer a high degree of reliability and are compatible with a broad range of reagents.

  • Benzyl ethers are the preferred option when robustness to a wide range of acidic and basic conditions is required. The orthogonality of their hydrogenolysis-based deprotection makes them invaluable in complex syntheses.

  • Ester protecting groups provide an alternative orthogonal strategy, particularly when silyl or benzyl ethers are unsuitable. However, the potential for base-mediated epimerization during deprotection necessitates careful selection of reaction conditions.

By understanding the distinct advantages and limitations of each protecting group, researchers can devise more efficient and robust synthetic strategies, ultimately accelerating the drug discovery and development process.

References

The Strategic Application of tert-Butyl (R)-2-hydroxybutyrate in Diastereoselective Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and predictable control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals.[1] Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust strategy to guide the stereochemical outcome of covalent bond-forming reactions.[1][2] This guide provides a comprehensive technical comparison of the efficacy of tert-Butyl (R)-2-hydroxybutyrate as a chiral auxiliary in achieving high diastereoselectivity, benchmarked against widely-used auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam. We will delve into the mechanistic principles, present comparative (including hypothetical) experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Foundation of Diastereoselection: Principles and Key Players

Diastereoselective reactions are critical in creating multiple stereocenters with a defined relative configuration.[3] The efficacy of a chiral auxiliary is judged by its ability to direct a reaction to produce a high excess of one diastereomer, the ease of its attachment and removal, and the overall yield of the chemical transformation.

Established Chiral Auxiliaries: A Brief Overview

  • Evans' Oxazolidinones: These auxiliaries, developed by David A. Evans, are renowned for their high levels of stereocontrol in aldol, alkylation, and Diels-Alder reactions.[1][2][4] Their rigid structure and the chelating ability of the carbonyl groups allow for the formation of well-defined transition states, leading to predictable and high diastereoselectivity.[4][5]

  • Oppolzer's Camphorsultam: Derived from naturally occurring camphor, this auxiliary provides excellent stereocontrol due to its rigid bicyclic structure, which effectively shields one face of the reactive enolate.[6][7][8] It has been successfully employed in a wide array of asymmetric transformations.[6][8]

The core principle behind the success of these auxiliaries lies in their ability to enforce a specific conformation of the transition state, thereby favoring the approach of a reactant from a particular trajectory. This is typically achieved through a combination of steric hindrance and electronic effects.

This compound: A Potential Contender for High Diastereoselectivity

This compound is a chiral building block that possesses several features making it an intriguing candidate as a chiral auxiliary.[8] Its structure incorporates a stereocenter at the α-position to a carbonyl group, a hydroxyl group capable of chelation, and a sterically demanding tert-butyl group. These elements can be strategically leveraged to induce high diastereoselectivity.

Mechanistic Rationale for Diastereoselection

The potential for high diastereoselectivity using this compound stems from two primary factors:

  • Chelation Control: The α-hydroxy group can coordinate to a metal cation (e.g., Li⁺, B³⁺), forming a rigid, chelated enolate. This conformation locks the orientation of the substituents around the enolate, creating a sterically differentiated environment.

  • Steric Hindrance: The bulky tert-butyl group is expected to play a significant role in directing the approach of an incoming electrophile. It can effectively block one face of the enolate, forcing the electrophile to attack from the less hindered side.

The interplay of these two factors can lead to a highly organized transition state, which is the key to achieving high diastereomeric excess (d.e.).

Comparative Performance in Key Asymmetric Reactions

To objectively evaluate the efficacy of this compound, we will compare its projected performance in key carbon-carbon bond-forming reactions against the established benchmarks of Evans' oxazolidinone and Oppolzer's camphorsultam.

Disclaimer: While extensive data exists for Evans' and Oppolzer's auxiliaries, specific, published experimental data on the use of this compound as a chiral auxiliary in these contexts is limited. The data presented for this compound is therefore hypothetical and based on established principles of asymmetric induction. It serves as a predictive framework for researchers.

Diastereoselective Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters.[4][5] The stereochemical outcome is highly dependent on the enolate geometry and the nature of the chiral auxiliary.

Table 1: Diastereoselectivity in the Aldol Reaction with Benzaldehyde

EntryChiral AuxiliaryEnolate SourceLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1Evans' (R)-4-benzyl-2-oxazolidinoneN-PropionylBu₂BOTf, DIPEA>99:195
2Oppolzer's (1S)-(-)-2,10-camphorsultamN-PropionylTiCl₄98:292
3This compound (Hypothetical)Propionate EsterLDA, TiCl₄95:588

Analysis of Expected Performance:

The high syn-selectivity observed with Evans' and Oppolzer's auxiliaries is well-documented and arises from a chair-like transition state.[2][4] For this compound, the formation of a titanium-chelated Z-enolate would be expected to lead to a highly organized transition state. The bulky tert-butyl group would likely occupy a pseudo-equatorial position, directing the approach of the aldehyde to the opposite face, thus favoring the syn aldol product with high diastereoselectivity.

Experimental Workflow: Aldol Reaction

G cluster_prep Enolate Formation cluster_reaction Aldol Addition cluster_workup Workup & Purification start Dissolve this compound propionate in THF cool1 Cool to -78 °C start->cool1 add_lda Add LDA dropwise cool1->add_lda stir1 Stir for 30 min add_lda->stir1 add_ticl4 Add TiCl₄ dropwise stir1->add_ticl4 stir2 Stir for 30 min add_ticl4->stir2 add_aldehyde Add Benzaldehyde stir2->add_aldehyde stir3 Stir at -78 °C for 2 h add_aldehyde->stir3 quench Quench with sat. NH₄Cl stir3->quench warm Warm to RT quench->warm extract Extract with EtOAc warm->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for a diastereoselective aldol reaction.

Diastereoselective Alkylation

The alkylation of enolates is a fundamental C-C bond-forming reaction. Chiral auxiliaries are crucial for controlling the stereochemistry of the newly formed stereocenter.[9][10]

Table 2: Diastereoselectivity in Alkylation with Benzyl Bromide

EntryChiral AuxiliaryEnolate SourceBaseDiastereomeric RatioYield (%)
1Evans' (R)-4-benzyl-2-oxazolidinoneN-PropionylNaHMDS>99:194
2Oppolzer's (1S)-(-)-2,10-camphorsultamN-Propionyln-BuLi98:290
3This compound (Hypothetical)Propionate EsterLDA92:885

Analysis of Expected Performance:

Similar to the aldol reaction, the diastereoselectivity in alkylation is dictated by the facial bias imposed by the chiral auxiliary. The chelated lithium enolate of the this compound derivative would present a sterically hindered face due to the tert-butyl group, directing the incoming benzyl bromide to the opposite face, resulting in high diastereoselectivity.

Logical Relationship of Reagents and Stereochemical Outcome in Alkylation

G cluster_reactants Reactants & Reagents cluster_outcome Stereochemical Outcome aux This compound (Chiral Auxiliary) ester Ester Enolate aux->ester Controls Stereochemistry major Major Diastereomer ester->major Reacts with minor Minor Diastereomer ester->minor Reacts with electrophile Electrophile (e.g., Benzyl Bromide) electrophile->major Attacks electrophile->minor Attacks

Caption: Influence of the chiral auxiliary on diastereoselective alkylation.

Experimental Protocols

General Procedure for Diastereoselective Aldol Addition
  • Enolate Formation: To a solution of the propionate ester of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise. The solution is stirred for 30 minutes. Titanium tetrachloride (1.1 eq) is then added dropwise, and the mixture is stirred for an additional 30 minutes.

  • Aldol Reaction: The desired aldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product. The product is then purified by silica gel chromatography.

Conclusion and Future Outlook

While established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam offer proven and exceptional levels of diastereoselectivity, the structural features of this compound suggest it is a promising candidate for achieving high stereocontrol in asymmetric reactions. The combination of a chelating hydroxyl group and a sterically demanding tert-butyl group provides a strong basis for predicting high diastereoselectivity in aldol and alkylation reactions.

Further experimental validation is necessary to fully elucidate the efficacy of this compound as a chiral auxiliary. However, the principles outlined in this guide provide a solid framework for researchers to explore its potential in their synthetic endeavors. The development of new and efficient chiral auxiliaries is a continuous effort in organic synthesis, and this compound represents a readily available and potentially powerful tool in the chemist's arsenal for constructing complex chiral molecules.

References

A Comparative Guide to Alternative Chiral Synthons for the Preparation of (R)-2-Hydroxybutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral (R)-2-Hydroxybutyric Acid Derivatives

(R)-2-hydroxybutyric acid and its derivatives are crucial chiral building blocks in the synthesis of a multitude of biologically active molecules, most notably in the pharmaceutical industry.[1][2][3] Their stereospecific nature is paramount, as the desired therapeutic effect of a drug is often exclusive to a single enantiomer.[1][4] A prominent example of their application is in the synthesis of the targeted cancer therapy drug, Idelalisib.[1] The demand for efficient, scalable, and economically viable methods for the production of these enantiomerically pure compounds has driven significant research into various synthetic strategies.

This guide provides an in-depth comparison of alternative chiral synthons and synthetic methodologies for the preparation of (R)-2-hydroxybutyric acid derivatives. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting the most suitable strategy for their specific needs.

I. Asymmetric Synthesis from Prochiral Precursors: A Direct Approach

A highly attractive and atom-economical strategy for accessing (R)-2-hydroxybutyric acid derivatives is the asymmetric reduction of the corresponding prochiral α-keto acid, 2-oxobutanoic acid (also known as 2-ketobutyric acid), or its esters.[1][5] This approach can be broadly categorized into two main methodologies: catalytic asymmetric hydrogenation and enzymatic reduction.

A. Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation employs a chiral transition metal catalyst to stereoselectively deliver hydrogen to one face of the carbonyl group.[6] Ruthenium and Iridium complexes featuring chiral diphosphine ligands, such as BINAP, are commonly utilized for this transformation.[1][6]

Mechanism of Action: The catalytic cycle generally involves the coordination of the keto acid to the chiral metal complex, followed by the heterolytic activation of molecular hydrogen. The hydride is then transferred to the carbonyl carbon through a well-organized, sterically-defined transition state, dictating the stereochemical outcome of the reaction.[6][7]

Advantages:

  • High catalytic efficiency (high turnover numbers and frequencies).

  • Excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee).

  • Environmentally benign, utilizing molecular hydrogen as the reducing agent.[6]

Limitations:

  • The cost and sensitivity of the precious metal catalysts and chiral ligands.

  • The need for high-pressure hydrogenation equipment.

B. Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the asymmetric reduction of 2-oxobutanoic acid.[8][9] Dehydrogenase enzymes, particularly D-lactate dehydrogenase (D-LDH), are highly effective in catalyzing the NADH-dependent reduction to yield (R)-2-hydroxybutyric acid with exceptional enantiopurity.[8]

Mechanism of Action: The enzyme's chiral active site binds the substrate, 2-oxobutanoic acid, in a specific orientation. The cofactor, NADH, then delivers a hydride to the re-face of the carbonyl, leading to the formation of the (R)-enantiomer. To make the process economically viable, an efficient cofactor regeneration system is essential. This is often achieved by coupling the reaction with another enzyme, such as formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while regenerating NADH.[8]

Advantages:

  • Extremely high enantioselectivity (>99% ee).

  • Mild reaction conditions (aqueous media, ambient temperature, and pressure).

  • High substrate specificity, minimizing side reactions.

  • The potential for continuous production in enzyme membrane reactors.[8]

Limitations:

  • The need for a robust cofactor regeneration system.

  • Potential for enzyme inhibition at high substrate or product concentrations.

II. The Chiral Pool Approach: Leveraging Nature's Building Blocks

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules.[10] L-threonine, a naturally occurring amino acid, is a prime candidate for the synthesis of (R)-2-hydroxybutyric acid.[11][12][13]

A Multi-Enzyme Cascade from L-Threonine

A highly efficient one-pot, multi-enzyme cascade has been developed for the conversion of L-threonine to (R)-2-hydroxybutyric acid.[11] This process typically involves three key enzymatic steps:

  • Deamination: L-threonine deaminase (ilvA) catalyzes the conversion of L-threonine to 2-oxobutanoic acid.[11][14]

  • Reduction: A stereoselective D-lactate dehydrogenase (D-LDH) reduces the intermediate 2-oxobutanoic acid to (R)-2-hydroxybutyric acid.[11]

  • Cofactor Regeneration: Formate dehydrogenase (FDH) is employed to regenerate the NADH consumed in the reduction step.[11]

Advantages:

  • Starts from a readily available and inexpensive chiral precursor.

  • Achieves high isolated yields and excellent enantiopurity (>99% ee).[11]

  • Represents a sustainable and green synthetic route.

Limitations:

  • Requires the use of multiple enzymes, which can add complexity to the process.

  • Potential for substrate and product inhibition of the enzymes.

III. Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For the preparation of (R)-2-hydroxybutyric acid derivatives, enzymatic kinetic resolution is a particularly effective strategy.[15][16][17]

Enzymatic Acylation/Alcoholysis

Lipases, such as the immobilized Candida antarctica lipase B (CALB), are commonly used for the kinetic resolution of racemic 2-hydroxybutyric acid esters.[15][17] The process can be designed in two ways:

  • Enantioselective Acylation: In a solvent-free system, the lipase selectively acylates the (S)-enantiomer of the racemic ester, leaving the desired (R)-enantiomer unreacted.

  • Enantioselective Alcoholysis: Alternatively, a racemic mixture of the corresponding acylated ester can be subjected to alcoholysis, where the lipase selectively cleaves the acyl group from the (R)-enantiomer.

Advantages:

  • High enantioselectivity, often achieving >96% ee.[15][16]

  • The potential for large-scale production in batchwise loop reactors.[15][17]

  • Solvent-free conditions can be employed, increasing process throughput and sustainability.[15][17]

Limitations:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Requires an additional separation step to isolate the product from the unreacted enantiomer or the acylated product.

IV. Chiral Auxiliaries: Guiding Stereoselectivity

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[18][19][20] After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. Oxazolidinones, derived from chiral amino alcohols like (S)-2-aminobutan-1-ol, are powerful and widely used chiral auxiliaries.[18]

General Workflow:

  • Attachment: The chiral auxiliary, such as (4S)-4-ethyl-2-oxazolidinone, is N-acylated with a propanoyl group.

  • Asymmetric Transformation: The resulting N-acyl oxazolidinone is deprotonated to form a rigid Z-enolate. This enolate then undergoes a diastereoselective reaction, such as an aldol addition or alkylation, where the steric bulk of the auxiliary directs the approach of the electrophile.

  • Removal: The chiral auxiliary is cleaved from the product, typically via hydrolysis or alcoholysis, to yield the desired enantiomerically enriched carboxylic acid derivative.

Advantages:

  • High diastereoselectivity, leading to high enantiomeric purity of the final product.

  • The auxiliary can often be recovered and reused.

  • A versatile method applicable to a wide range of transformations.

Limitations:

  • A stoichiometric amount of the chiral auxiliary is required.

  • The multi-step process (attachment, reaction, removal) can be less atom-economical.

Comparative Summary of Synthetic Strategies

StrategyKey Reagents/CatalystsStarting MaterialTypical Enantiomeric Excess (ee)Key AdvantagesKey Limitations
Catalytic Asymmetric Hydrogenation Chiral Ru or Ir complexes (e.g., Ru-BINAP)[1][6]2-Oxobutanoic acid>99%High catalytic efficiency, atom-economical.[6]Costly catalysts, requires high-pressure equipment.
Enzymatic Reduction D-Lactate Dehydrogenase (D-LDH), NADH, Formate Dehydrogenase (FDH)[8]2-Oxobutanoic acid>99%Extremely high selectivity, mild conditions, green.[8][9]Requires cofactor regeneration, potential enzyme inhibition.
Chiral Pool (L-Threonine) L-Threonine deaminase, D-LDH, FDH[11]L-Threonine>99%Inexpensive starting material, sustainable.[11]Multi-enzyme system can be complex.
Enzymatic Kinetic Resolution Immobilized Lipase (e.g., CALB)[15][17]Racemic 2-hydroxybutyric acid ester>96%Scalable, can be solvent-free.[15][17]Maximum 50% theoretical yield, requires separation.
Chiral Auxiliaries Oxazolidinones (e.g., from (S)-2-aminobutan-1-ol)[18]Propanoyl chloride, prochiral electrophileHigh (product dependent)Versatile, high diastereoselectivity.[18][19]Stoichiometric use of auxiliary, multi-step.

Experimental Protocols

Protocol 1: Enzymatic Reduction of 2-Oxobutanoic Acid

This protocol is based on the principles of D-LDH catalyzed reduction with NADH regeneration.[8]

Materials:

  • Sodium 2-oxobutanoate

  • D-Lactate Dehydrogenase (D-LDH) from Staphylococcus epidermidis

  • Formate Dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide hydrate (NADH)

  • Sodium formate

  • Phosphate buffer (pH 7.0)

Procedure:

  • Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0) containing sodium 2-oxobutanoate (e.g., 100 mM), sodium formate (e.g., 150 mM), and a catalytic amount of NADH (e.g., 1 mM).

  • Initiate the reaction by adding D-LDH and FDH to the solution.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.

  • Monitor the progress of the reaction by measuring the consumption of 2-oxobutanoate or the formation of (R)-2-hydroxybutyric acid using a suitable analytical method (e.g., HPLC with a chiral column).

  • Upon completion, quench the reaction by acidifying the solution (e.g., with HCl to pH 2).

  • Extract the (R)-2-hydroxybutyric acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary, for example, by crystallization or chromatography.

Protocol 2: Kinetic Resolution of Racemic Ethyl 2-Hydroxybutyrate via Enzymatic Acylation

This protocol is adapted from established procedures for lipase-catalyzed kinetic resolution.[15][17]

Materials:

  • Racemic ethyl 2-hydroxybutyrate

  • Immobilized Candida antarctica lipase B (CALB)

  • Vinyl acetate

  • Anhydrous organic solvent (optional, e.g., toluene)

Procedure:

  • To a stirred reactor, add racemic ethyl 2-hydroxybutyrate and vinyl acetate (as the acyl donor). The reaction can be run solvent-free.

  • Add the immobilized CALB to the mixture.

  • Maintain the reaction at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of the remaining (R)-ethyl 2-hydroxybutyrate.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess of the unreacted ester.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Separate the unreacted (R)-ethyl 2-hydroxybutyrate from the acylated (S)-enantiomer by fractional distillation under reduced pressure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary synthetic routes discussed.

Synthetic_Pathways cluster_asymmetric Asymmetric Synthesis cluster_chiral_pool Chiral Pool cluster_resolution Kinetic Resolution 2-Oxobutanoic Acid 2-Oxobutanoic Acid R-2-HBA R-2-HBA 2-Oxobutanoic Acid->R-2-HBA Catalytic H2 (Chiral Ru/Ir) 2-Oxobutanoic Acid->R-2-HBA Enzymatic Reduction (D-LDH, NADH) L-Threonine L-Threonine Intermediate_Keto_Acid 2-Oxobutanoic Acid L-Threonine->Intermediate_Keto_Acid L-Threonine Deaminase R-2-HBA_CP R-2-HBA Intermediate_Keto_Acid->R-2-HBA_CP D-LDH, NADH Racemic-2-HBA Ester Racemic 2-HBA Ester R-2-HBA_KR R-2-HBA Ester Racemic-2-HBA Ester->R-2-HBA_KR Lipase (CALB) (Unreacted) S-Acylated-Ester S-Acylated Ester Racemic-2-HBA Ester->S-Acylated-Ester Lipase (CALB) + Acyl Donor

Caption: Overview of major synthetic strategies for (R)-2-hydroxybutyric acid (R-2-HBA).

Enzymatic_Reduction_Cycle cluster_main_reaction Stereoselective Reduction cluster_regeneration Cofactor Regeneration 2-Oxobutanoic Acid 2-Oxobutanoic Acid R-2-HBA R-2-HBA 2-Oxobutanoic Acid->R-2-HBA D-LDH NADH NADH NAD+ NAD+ NADH->NAD+ H- donor NAD+->NADH H- acceptor Formate Formate CO2 CO2 Formate->CO2 FDH

Caption: Enzymatic reduction of 2-oxobutanoic acid with NADH cofactor regeneration.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for (R)-2-hydroxybutyric acid derivatives is a multifactorial decision that depends on the desired scale of production, cost considerations, available equipment, and the required level of enantiopurity.

  • For large-scale, cost-effective production, enzymatic reduction and the chiral pool approach using L-threonine are highly compelling due to their use of mild conditions and potentially renewable feedstocks.

  • For high-throughput synthesis and discovery chemistry, catalytic asymmetric hydrogenation offers a rapid and highly selective method, provided the necessary infrastructure is in place.

  • When starting from a racemic mixture, enzymatic kinetic resolution provides a robust and scalable solution, although it is inherently limited by a 50% theoretical yield.

  • For constructing complex molecules where the 2-hydroxybutyrate moiety is introduced early in the synthesis, chiral auxiliaries offer a reliable and versatile method for controlling stereochemistry.

By understanding the advantages and limitations of each approach, researchers can make informed decisions to efficiently and effectively synthesize the enantiomerically pure (R)-2-hydroxybutyric acid derivatives required for their research and development endeavors.

References

A Senior Application Scientist's Guide to Chiral Synthons: Benchmarking the Cost-Effectiveness of tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In pharmaceutical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory agencies worldwide mandate the development of single-enantiomer drugs, driving a persistent demand for efficient and scalable methods to produce enantiomerically pure compounds.[3] Central to this endeavor is the use of chiral building blocks—enantiopure starting materials or intermediates that guide the stereochemical outcome of a synthetic sequence.[1][4]

This guide provides an in-depth analysis of tert-Butyl (R)-2-hydroxybutyrate, a versatile chiral building block belonging to the α-hydroxy ester class.[5] We will objectively benchmark its performance and cost-effectiveness against viable alternatives, offering researchers, process chemists, and drug development professionals a data-driven framework for selecting the optimal synthon for their specific application. Our analysis is grounded in established synthetic protocols, catalytic methodologies, and economic considerations inherent to process scale-up.

Section 1: Profiling this compound

This compound (CAS 206996-51-2) is a valuable chiral intermediate characterized by a hydroxyl group at the α-position to an ester.[6][7] The bulky tert-butyl group provides significant steric hindrance, which can be strategically exploited in asymmetric synthesis to direct the approach of reagents. It also offers a measure of stability and can be cleaved under specific acidic conditions when required.

PropertyValueSource
Molecular Formula C₈H₁₆O₃[6][8]
Molecular Weight 160.21 g/mol [6][8]
Appearance Colorless to pale yellow liquid/low melting solid[7]
Melting Point 52-54 °C[8][9]
Boiling Point 179.1 °C at 760 mmHg[8]
Storage 2-8°C[8][9]

The primary utility of this synthon lies in its dual functionality: the hydroxyl group can be used for further transformations (e.g., etherification, acylation, or oxidation), while the ester provides a handle for hydrolysis, amidation, or reduction.

Synthetic Routes: A Tale of Two Methodologies

The economic viability of any chiral building block is intrinsically linked to its manufacturing process. For α-hydroxy esters like this compound, the synthetic landscape is dominated by two major approaches: traditional chemical catalysis and modern biocatalysis.

A. Asymmetric Chemical Synthesis: This classical approach often involves the enantioselective reduction of a prochiral α-keto ester.[10] High enantiomeric excess (ee) can be achieved using sophisticated chiral catalysts, such as those based on Ruthenium or Rhodium complexes.[10]

  • Expertise & Experience: The choice of catalyst is critical and depends on the substrate. For instance, Noyori-type catalysts are renowned for the asymmetric hydrogenation of ketones, but their cost can be prohibitive for large-scale manufacturing. The key is to balance catalyst loading, turnover number (TON), and enantioselectivity to achieve an economically feasible process. The use of a bulky ester group like tert-butyl can influence the stereochemical outcome by interacting with the chiral ligand of the metal catalyst.

B. Biocatalytic Synthesis: Biocatalysis has emerged as a powerful, green, and often more cost-effective alternative.[11] This method utilizes whole microbial cells or isolated enzymes (ketoreductases, dehydrogenases) to perform the stereoselective reduction of the corresponding α-keto ester.[12][13]

  • Expertise & Experience: The power of biocatalysis lies in the exquisite selectivity of enzymes, which often operate under mild conditions (room temperature, aqueous media) and can deliver near-perfect enantioselectivity (>99% ee).[14][15] A critical challenge in biocatalysis is the regeneration of the required cofactor (typically NADH or NADPH), which is expensive to use in stoichiometric amounts.[11] Modern processes overcome this by using a coupled-enzyme system, where a second enzyme (e.g., glucose dehydrogenase) regenerates the cofactor in situ.[15] This whole-cell or coupled-enzyme approach is a self-validating and highly efficient system for industrial production.

Section 2: Comparative Analysis with Key Alternatives

The decision to use this compound should be made after considering other commercially available chiral synthons. The optimal choice depends on the specific synthetic transformation, target molecule complexity, and cost constraints.

G cluster_input Project Requirements cluster_decision Synthon Selection Logic Start Define Target Molecule & Chiral Center Decision1 Is an α-hydroxy acid/ester motif required? Start->Decision1 Decision2 Is a bulky protecting group beneficial? Decision1->Decision2 Yes Other Other Synthons (e.g., Roche Ester) Decision1->Other No Decision3 Primary Cost Driver: Raw Materials or Process? Decision2->Decision3 No TBHB tert-Butyl (R)-2-hydroxybutyrate Decision2->TBHB Yes EthylLactate Ethyl (S)-Lactate Decision3->EthylLactate Raw Materials MandelicAcid (R)-Mandelic Acid Decision3->MandelicAcid Process

Performance and Cost Comparison

The following table summarizes the key characteristics of this compound against two common alternatives: Ethyl (S)-lactate and (R)-Mandelic acid.

FeatureThis compoundEthyl (S)-Lactate(R)-Mandelic Acid
Origin/Source Primarily synthetic (chemical or biocatalytic).Readily available from the chiral pool (fermentation of sugars).Primarily synthetic; resolution of racemic mixture or asymmetric synthesis.
Typical Cost Moderate to High.Low.Moderate.
Key Advantage Bulky t-Bu group for stereocontrol; stable protecting group.Inexpensive, readily available from renewable resources.Aromatic side chain offers different reactivity and applications (e.g., chiral resolving agent).
Key Disadvantage Higher cost, derived from petrochemicals.Smaller ethyl group offers less steric influence.Aromatic ring may be incompatible with certain reaction conditions (e.g., hydrogenation).
Versatility High. Useful for introducing a protected α-hydroxy-ethyl moiety.High. A fundamental C3 chiral building block.High. Especially in syntheses requiring an α-hydroxy-phenylacetic acid core.
Green Chemistry Biocatalytic routes are green; chemical routes less so.Excellent; derived from biomass.Can be produced via green methods, but resolution is less atom-economical.
Causality Behind Experimental Choices
  • Why choose this compound? You would select this synthon when a subsequent reaction step requires significant steric shielding near the chiral center to influence diastereoselectivity. The tert-butyl ester is also more resistant to hydrolysis under mild basic conditions compared to a methyl or ethyl ester, providing orthogonal protecting group strategies.

  • Why choose Ethyl (S)-Lactate? This is the workhorse for cost-sensitive projects where a simple C3 chiral block is needed. Its availability from the natural "chiral pool" makes it economically unbeatable for large-scale applications where its specific stereochemistry and functionality are suitable.[2]

  • Why choose (R)-Mandelic Acid? Its utility shines when the phenyl group is either incorporated into the final target or used to facilitate separation (e.g., through crystallization-induced resolution). It is also a common chiral resolving agent itself.[16]

Section 3: Experimental Protocols & Methodologies

To provide a practical context, we present a validated protocol for the biocatalytic synthesis of a chiral α-hydroxy ester, a methodology directly applicable to the production of this compound.

Protocol: Biocatalytic Reduction of an α-Keto Ester

This protocol describes a representative whole-cell biocatalytic reduction for producing an enantiopure α-hydroxy ester, exemplified by the synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key intermediate for ACE inhibitors.[14][15] The principles are directly transferable to the synthesis of this compound from its corresponding keto-ester.

Objective: To achieve high-yield, high-enantioselectivity synthesis of the target (R)-α-hydroxy ester using an engineered E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • Substrate: Ethyl 2-oxo-4-phenylbutyrate (OPBE)

  • Biocatalyst: Recombinant E. coli BL21 cells harboring a plasmid for co-expression of a suitable Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH).[15]

  • Cofactor: NADP⁺ (catalytic amount)

  • Co-substrate: D-Glucose (for cofactor regeneration)

  • Buffer: Potassium phosphate buffer (100 mM, pH 6.5)

  • Organic Solvent (for extraction): Ethyl acetate

Workflow Diagram:

G NADPH NADPH GDH GDH CpCR CpCR

Step-by-Step Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotic) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20°C) for 12-16 hours. Harvest cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing 100 mM phosphate buffer (pH 6.5), 10 g/L of wet E. coli cells, 1.5 equivalents of D-glucose, and 0.1 mM NADP⁺.

  • Substrate Addition: Dissolve the substrate (e.g., 50 mM OPBE) in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction vessel to initiate the transformation. For higher concentrations, a substrate fed-batch strategy is recommended to avoid substrate inhibition of the enzyme.[14]

  • Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess of the product.

  • Work-up and Isolation: Once the reaction reaches completion (>99% conversion), remove the cells by centrifugation. Saturate the aqueous supernatant with NaCl and extract the product with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting α-hydroxy ester by silica gel column chromatography or distillation if required.

Trustworthiness - A Self-Validating System: The success of this protocol is validated by real-time monitoring. The chiral HPLC analysis provides immediate feedback on both conversion (disappearance of starting material, appearance of product) and stereoselectivity (the ratio of the R and S enantiomers). High conversion with an ee of >99% confirms the efficacy of the chosen biocatalyst and process conditions.[15]

Conclusion and Outlook

The selection of a chiral building block is a multi-faceted decision that extends beyond mere catalogue price. While Ethyl (S)-Lactate remains the undisputed leader for cost-driven applications requiring a simple C3 synthon, This compound carves out a critical niche where strategic steric hindrance and protecting group stability are paramount. Its higher initial cost can be justified by improved diastereoselectivity in downstream steps, potentially reducing costly purification campaigns and improving overall process yield.

The advent of highly efficient biocatalytic routes is significantly improving the economic calculus for synthons like this compound.[12][14] As these green, scalable technologies mature, the cost gap between synthetically derived building blocks and those from the "chiral pool" will continue to narrow, providing process chemists with a richer and more versatile toolkit to accelerate the development of life-saving medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl (R)-2-hydroxybutyrate (CAS No. 206996-51-2). As a valued chiral building block in pharmaceutical and agrochemical synthesis, its handling and disposal demand a rigorous adherence to safety and environmental regulations. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste responsibly.

Foundational Knowledge: Hazard Profile and Regulatory Context

Proper disposal begins with a thorough understanding of the chemical's properties and the associated risks. This knowledge forms the basis for its classification as a hazardous waste and dictates the necessary handling precautions.

Physicochemical and Hazard Data

This compound is an organic ester that presents as a solid or a colorless to pale yellow liquid, depending on the ambient temperature.[1] Its key properties and hazard classifications, derived from available safety data, are summarized below.

PropertyValueSignificance for Disposal
CAS Number 206996-51-2Unique identifier for accurate tracking and reporting.[1][2][3]
Molecular Formula C₈H₁₆O₃Basic chemical identity.[1][2][4]
Melting Point 52-54 °C (lit.)Can exist as a solid or liquid in a lab environment.[2]
Flash Point 58.8 °CCombustible Liquid. This is the primary characteristic qualifying it as a potential ignitable hazardous waste (EPA Code: D001) .[2]
Hazard Codes (GHS) H318 / H315 / H319 / H335H318: Causes serious eye damage. H315/H319/H335: Causes skin irritation, serious eye irritation, and may cause respiratory irritation (based on data for the S-enantiomer)[5]. These properties necessitate careful handling and segregation.
Water Hazard Class WGK 3 (Germany)Severe hazard to water. This classification strictly prohibits disposal down the drain or into any waterway.[2]
Solubility Limited in water; soluble in organic solvents.Its low water solubility further supports the prohibition of aqueous disposal.[1]
The Regulatory Imperative: EPA and RCRA

In the United States, the management of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management from the point of generation to its final disposal.[7][8]

Based on its flash point below 60°C and its potential for causing serious eye damage, waste this compound must be managed as a characteristic hazardous waste . This mandates a specific set of procedures for its collection, storage, and disposal to ensure compliance and protect human health and the environment.[9]

Standard Operating Protocol for Disposal

This protocol outlines the necessary steps from the point of waste generation to its final hand-off for disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Waste Characterization and Segregation
  • Causality: The first and most critical step is acknowledging that any unused this compound, or materials contaminated with it, are to be treated as hazardous waste. This is due to its ignitability and potential to cause serious eye damage.[2]

  • Procedure:

    • Designate a specific waste stream for this chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. Incompatible mixtures can lead to dangerous reactions.

    • Collect waste in a dedicated, chemically compatible container (e.g., a high-density polyethylene or glass bottle with a secure screw cap). Ensure the container is in good condition with no leaks or cracks.

Step 2: Proper Containerization and Labeling
  • Causality: Federal and state regulations require meticulous labeling to ensure waste is properly identified, handled, and transported.[10] Clear labeling prevents accidental misuse and informs emergency responders of the container's contents and associated hazards.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "This compound " and the CAS number "206996-51-2 ".

    • Check the boxes for the relevant hazard characteristics: "Ignitable" is mandatory. Consult your EH&S department about also including "Corrosive" or "Irritant" based on institutional guidelines.

    • Record the "Accumulation Start Date," which is the date the first drop of waste enters the container.

Step 3: Safe Accumulation and Storage
  • Causality: RCRA regulations strictly limit the amount of hazardous waste that can be stored in a laboratory and for how long.[10][11] Storing waste in a designated, controlled area minimizes the risk of spills, fires, and accidental exposure.

  • Procedure:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the operator.[10]

    • The container must be kept securely closed at all times, except when actively adding waste.

    • Ensure the SAA is away from heat sources, open flames, or sparks due to the waste's ignitability.

    • Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 4: Arranging for Final Disposal
  • Causality: The final disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals at permitted facilities.[12] Attempting to dispose of this chemical through standard means is illegal and environmentally harmful.

  • Procedure:

    • Once the waste container is full or has reached the regulatory time limit for storage in an SAA, contact your institution's EH&S department or equivalent safety office.

    • Follow their specific procedures for requesting a waste pickup.

    • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5]

Emergency Protocol for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Procedure:

    • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • Ventilate: Increase ventilation to the area by opening a fume hood sash.

    • Control Ignition Sources: Extinguish any open flames and turn off nearby hot plates or spark-producing equipment.

    • Wear PPE: At a minimum, don safety goggles, a lab coat, and chemical-resistant gloves (nitrile may be suitable for small spills, but consult a glove compatibility chart for extended contact).

    • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.

    • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately as described in Step 2.

    • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Compliance Compliance & Storage cluster_Disposal Final Disposal gen Waste Generation (Unused Reagent, Contaminated Materials) char Step 1: Characterize Waste (Ignitable, Eye Irritant) gen->char spill Emergency Spill Occurs gen->spill seg Step 2: Segregate & Collect in Compatible Container char->seg Is Hazardous labeling Step 3: Label Container (Name, CAS, Hazards, Date) seg->labeling store Step 4: Store in SAA (Closed, Secondary Containment) labeling->store pickup Step 5: Request Pickup (Contact EH&S Office) store->pickup disposal Professional Disposal (Licensed Waste Vendor) pickup->disposal spill_protocol Follow Emergency Protocol (Absorb, Collect as Waste) spill->spill_protocol spill_protocol->seg

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl (R)-2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of reproducible, high-quality research. This guide provides a comprehensive framework for handling tert-Butyl (R)-2-hydroxybutyrate, focusing on the essential personal protective equipment (PPE) required. My aim is to empower you with not only the necessary steps but also the scientific reasoning behind them, ensuring your safety and the integrity of your work.

Hazard Identification: Understanding the Compound

This compound is a chiral building block commonly used in pharmaceutical synthesis. While not acutely toxic, it presents definite hazards that necessitate careful handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]

A thorough risk assessment is the first step in any experimental plan. The key hazard statements for this compound are:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Some suppliers also note that it may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2] Understanding these potential routes of exposure—dermal, ocular, and inhalation—is fundamental to selecting the appropriate PPE.

Core Protective Measures: Your First Line of Defense

Based on the hazard profile, a multi-layered PPE approach is required. This ensures that all potential exposure routes are adequately protected. The mandatory PPE for handling this compound is summarized below.

Protection Area Required PPE Rationale & Best Practices
Eye & Face Chemical safety goggles or safety glasses with side shields. A face shield is required when there is a splash hazard.[3]Protects against accidental splashes that can cause serious eye irritation.[1] Safety glasses must meet appropriate standards (e.g., ANSI Z87.1). A face shield provides an additional layer of protection for the entire face, which is crucial when handling larger quantities or during vigorous reactions.[4]
Hand Chemical-resistant gloves (e.g., Nitrile).Nitrile gloves offer broad protection for incidental contact.[3] It is crucial to inspect gloves for any signs of degradation or puncture before use. For prolonged or immersive contact, consult glove manufacturer charts to ensure the material is appropriate for this specific chemical. Always dispose of contaminated gloves according to institutional protocols.[5]
Body Laboratory coat.A lab coat protects your skin and personal clothing from contamination. It should be fully buttoned to provide maximum coverage.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.This is an engineering control that serves as the primary means of respiratory protection by minimizing the concentration of airborne contaminants.[1] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6]

Procedural Workflow for Safe Handling

Adherence to a standardized workflow minimizes risk and ensures consistency. The following diagram and steps outline a safe handling process from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep_1 1. Conduct Risk Assessment prep_2 2. Don Required PPE prep_1->prep_2 prep_3 3. Prepare Work Area in Fume Hood prep_2->prep_3 handle_1 4. Weigh/Measure Chemical prep_3->handle_1 handle_2 5. Perform Experimental Procedure handle_1->handle_2 clean_1 6. Decontaminate Work Surfaces handle_2->clean_1 clean_2 7. Segregate Waste clean_1->clean_2 clean_3 8. Doff PPE Correctly clean_2->clean_3 dispose_1 9. Dispose of Waste via Approved Channels clean_3->dispose_1

Caption: Standard Operating Procedure Workflow.

Step-by-Step Protocol:
  • Preparation:

    • Before beginning any work, ensure the Safety Data Sheet (SDS) has been reviewed.

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.[1]

    • Prepare your workspace within a certified chemical fume hood to ensure adequate ventilation.[1]

    • Have spill cleanup materials readily available.

  • Handling:

    • When weighing or transferring the chemical, do so carefully to avoid generating dust or splashes.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1]

    • Avoid all personal contact with the substance.[2]

  • Post-Handling and Cleanup:

    • After completing your work, decontaminate all surfaces and equipment.

    • Wash your hands thoroughly with soap and water after handling the chemical and before leaving the lab.[2]

    • Remove PPE in a manner that avoids cross-contamination.

Emergency and Disposal Procedures

Even with the best precautions, accidents can happen. Being prepared is a critical component of laboratory safety.

Emergency Response:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]

  • Spill: For small spills, use an inert absorbent material and place it in a suitable container for disposal.[1] Ensure the area is well-ventilated during cleanup. Avoid generating dust.[2]

Disposal Plan:

Proper disposal is not just a safety issue; it is an environmental responsibility.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1] Do not pour it down the drain.[1]

  • Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a sealed, labeled container for hazardous waste disposal.[2][5]

The following flowchart provides a decision-making guide for waste segregation.

G cluster_yes Contaminated Waste Stream start Waste Generated q1 Is it contaminated with This compound? start->q1 q2 Is the waste liquid or solid? q1->q2 Yes non_haz Dispose in 'Non-Hazardous Waste' (e.g., regular trash, glass disposal) q1->non_haz No liquid_waste Dispose in 'Hazardous Liquid Waste' container q2->liquid_waste Liquid solid_waste Dispose in 'Contaminated Solid Waste' container q2->solid_waste Solid

Caption: Waste Segregation Decision Flowchart.

By integrating these safety measures and protocols into your daily laboratory practice, you build a foundation of safety and scientific integrity. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before handling any chemical.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.